molecular formula C10H10N2O B1273827 2-amino-N-(prop-2-yn-1-yl)benzamide CAS No. 4943-83-3

2-amino-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B1273827
CAS No.: 4943-83-3
M. Wt: 174.2 g/mol
InChI Key: PTBKEYHFNHZYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-(prop-2-yn-1-yl)benzamide ( 4943-83-3) is a chemical intermediate of interest in medicinal chemistry and pharmaceutical research. This compound features a benzamide scaffold and a propargyl group, making it a versatile building block for the synthesis of more complex molecules via click chemistry, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This compound serves as a key synthetic precursor in the structure-based development of high-affinity fluorescent ligands for G protein-coupled receptors (GPCRs). Research has utilized this intermediate to create molecular tools that target the intracellular allosteric binding site of the CXC chemokine receptor 2 (CXCR2) . These tools enable non-isotopic, high-throughput binding studies and visualization of intracellular target engagement, advancing the study of CXCR2 pharmacology in oncology and inflammation. Additionally, scaffolds related to N-(prop-2-yn-1-yl)benzamide have been investigated for their potential as novel microRNA-21 inhibitors, which are relevant in oncology research for their role in suppressing tumor cell proliferation . Please Note: This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-amino-N-prop-2-ynylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h1,3-6H,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBKEYHFNHZYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377443
Record name 2-Amino-N-(prop-2-yn-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4943-83-3
Record name 2-Amino-N-(prop-2-yn-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-amino-N-(prop-2-yn-1-yl)benzamide from Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of the synthesis of 2-amino-N-(prop-2-yn-1-yl)benzamide, a versatile chemical intermediate, from isatoic anhydride and propargylamine. The document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses critical aspects of safety, characterization, and data analysis. The synthesis proceeds via a highly efficient and chemoselective ring-opening of the isatoic anhydride by the primary amine, driven by the irreversible loss of carbon dioxide. This process provides a direct and high-yielding route to the target compound, which is a valuable building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, providing the necessary expertise to replicate and optimize this synthesis for various research and development applications.

Introduction: Strategic Importance of this compound

This compound is a key chemical intermediate whose value is anchored in its unique molecular architecture.[1] The structure features a 2-aminobenzamide scaffold, a common motif in pharmacologically active molecules, and a terminal alkyne group (propargyl group).[1] This alkyne functionality serves as a crucial reactive handle, making the molecule an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the straightforward conjugation of the benzamide core to other molecules like fluorescent dyes, affinity tags, or complex drug candidates.[1]

The utility of this compound is demonstrated in several advanced research areas:

  • G Protein-Coupled Receptors (GPCRs): It is a precursor for developing high-affinity fluorescent ligands used to study intracellular allosteric binding sites, such as in the CXCR2 receptor, which is implicated in oncology and inflammation.[1]

  • Oncology Research: Scaffolds related to N-(prop-2-yn-1-yl)benzamide have been explored as potential inhibitors of microRNA-21 (miR-21), an oncogenic miRNA involved in tumor cell proliferation.[1][2]

  • Enzyme Inhibition: The combination of the amino group, benzamide moiety, and the propargyl substituent confers diverse biological activities, including the potential for enzyme inhibition.[1]

Isatoic anhydride is an excellent starting material for this synthesis. It is a stable, commercially available reagent that reacts cleanly and efficiently with primary amines, offering a direct and often high-yielding pathway to 2-aminobenzamides.[3] The reaction's primary byproduct is carbon dioxide, simplifying purification.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from isatoic anhydride is a classic example of nucleophilic acyl substitution followed by a decarboxylation event. The reaction is highly chemoselective, as the primary amine (propargylamine) is a stronger nucleophile than other potential reactive sites.[1]

The mechanism unfolds in three key steps:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of propargylamine performing a nucleophilic attack on one of the carbonyl carbons (the more electrophilic C4 position) of the isatoic anhydride ring. This breaks the carbonyl pi bond, forming a tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate is unstable and collapses. The anhydride ring opens, driven by the reformation of the carbonyl bond, leading to the formation of an unstable carbamic acid intermediate.

  • Decarboxylation and Product Formation: The carbamic acid intermediate rapidly and irreversibly decomposes, releasing a molecule of carbon dioxide (CO₂). This decarboxylation is the thermodynamic driving force for the reaction, pulling the equilibrium towards the final product, this compound.

G cluster_reactants Reactants cluster_process Reaction Mechanism cluster_products Products Isatoic Isatoic Anhydride Attack Nucleophilic Attack (Amine on Carbonyl C4) Isatoic->Attack Propargylamine Propargylamine Propargylamine->Attack RingOpen Ring Opening (Forms Carbamic Acid Intermediate) Attack->RingOpen Forms Tetrahedral Intermediate Decarbox Irreversible Decarboxylation (Loss of CO₂) RingOpen->Decarbox Product This compound Decarbox->Product Final Product CO2 Carbon Dioxide (gas) Decarbox->CO2 Byproduct

Caption: Logical workflow of the synthesis reaction.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating best practices for safety, efficiency, and purity.

Materials and Reagents
CompoundCAS No.Molecular FormulaMolar Mass ( g/mol )Key Hazards
Isatoic Anhydride118-48-9C₈H₅NO₃163.13Skin/eye irritant, may cause allergic skin reaction.[4][5][6]
Propargylamine107-11-9C₃H₅N55.08Flammable, toxic, corrosive.
1,4-Dioxane (Anhydrous)123-91-1C₄H₈O₂88.11Flammable, suspected carcinogen, irritant.
Deionized Water7732-18-5H₂O18.02N/A
Anhydrous MgSO₄/Na₂SO₄7487-88-9MgSO₄120.37N/A
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Buchner funnel and filtration apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5]

  • Ventilation: Conduct the entire procedure in a well-ventilated fume hood to avoid inhaling dust from isatoic anhydride and vapors from propargylamine and dioxane.[4][7]

  • Handling Reagents: Isatoic anhydride can cause skin and eye irritation and may lead to allergic skin reactions.[6] Avoid creating dust.[5] Propargylamine is flammable and toxic; handle with extreme care.

  • Emergency Measures: An eyewash station and safety shower should be readily accessible.[7] In case of skin contact, wash immediately with plenty of soap and water.[4][8] If eye contact occurs, rinse cautiously with water for several minutes.[5]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add isatoic anhydride (8.15 g, 50.0 mmol, 1.0 eq) and anhydrous 1,4-dioxane (100 mL).

  • Heating and Dissolution: Begin stirring the mixture and heat it to 60-70 °C using a heating mantle to dissolve the isatoic anhydride.

  • Amine Addition: In the dropping funnel, prepare a solution of propargylamine (2.90 g, 52.5 mmol, 1.05 eq) in anhydrous 1,4-dioxane (25 mL). Add this solution dropwise to the stirred isatoic anhydride solution over approximately 1.5 hours. Maintain the reaction temperature between 60-70 °C. Vigorous evolution of CO₂ gas will be observed.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 70 °C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate of the product may form.

  • Solvent Removal: Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Purification:

    • To the resulting crude solid, add deionized water (100 mL) and stir to form a slurry.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any unreacted starting materials or water-soluble impurities.

    • Dry the purified product under vacuum to a constant weight. A yield of approximately 90-95% is expected.

G Setup 1. Setup (Flask, Condenser) Reagents 2. Add Reagents (Isatoic Anhydride, Dioxane) Setup->Reagents Heat 3. Heat & Dissolve (60-70 °C) Reagents->Heat Addition 4. Add Amine (Propargylamine, Dropwise) Heat->Addition React 5. React (1-2 hours at 70 °C) Addition->React Cool 6. Cool to RT React->Cool Evaporate 7. Evaporate Solvent Cool->Evaporate Purify 8. Purify (Wash with H₂O, Filter & Dry) Evaporate->Purify Characterize 9. Characterize (NMR, IR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the molecular structure and proton/carbon environments.

  • FT-IR Spectroscopy: To identify key functional groups (N-H stretches for the amine and amide, C=O stretch for the amide, and the C≡C-H stretch for the terminal alkyne).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]

  • Melting Point: To assess the purity of the final compound.

Data Summary and Expected Results

ParameterValueNotes
Isatoic Anhydride 8.15 g (50.0 mmol)Limiting Reagent
Propargylamine 2.90 g (52.5 mmol)1.05 equivalents
Solvent 1,4-DioxaneAnhydrous
Reaction Temperature 60 - 70 °CControlled heating is crucial.
Reaction Time ~3 hoursAddition + Reaction
Theoretical Yield 8.71 gBased on 100% conversion
Expected Actual Yield 7.8 - 8.3 gTypically 90-95%
Appearance Off-white to light brown solid
Molecular Weight 174.20 g/mol C₁₀H₁₀N₂O

Conclusion

The synthesis of this compound from isatoic anhydride is a robust, efficient, and highly reliable method for producing this valuable chemical intermediate. The reaction's high chemoselectivity and the thermodynamic favorability from CO₂ evolution contribute to excellent yields and simplified purification. By following the detailed protocol and safety guidelines outlined in this document, researchers can confidently produce high-purity material suitable for advanced applications in drug discovery and medicinal chemistry, particularly for developing novel molecular probes and therapeutic agents.

References

  • 2-amino-N-(prop-2-en-1-yl)benzamide - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Isatoic Anhydride SDS GHS, MSDS Sheet. Sciencelab.com. Available at: [Link]

  • Synthesis of Step 1. 2-Amino-N-phenylbenzamide. - PrepChem.com. PrepChem.com. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]

  • Material Safety Data Sheet - Isatoic Anhydride, 98% (Titr.). Cole-Parmer. Available at: [Link]

  • Isatoic Anhydride SDS of Suppliers - Anmol Chemicals. Anmol Chemicals. Available at: [Link]

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society. Available at: [Link]

  • Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents. Google Patents.
  • Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. ResearchGate. Available at: [Link]

  • Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. PubMed Central. Available at: [Link]

  • Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. PubMed. Available at: [Link]

  • Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. Available at: [Link]

  • Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. Available at: [Link]

  • Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. PubMed. Available at: [Link]

Sources

A-Z Guide to 2-amino-N-(prop-2-yn-1-yl)benzamide: Synthesis, Reactivity, and Applications in PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 2-amino-N-(prop-2-yn-1-yl)benzamide, a versatile chemical intermediate with significant relevance in medicinal chemistry and drug discovery. The document details its physicochemical properties, established synthetic pathways, and thorough spectroscopic characterization. A core focus is placed on the compound's chemical reactivity, particularly the utility of its terminal alkyne for "click chemistry" and the derivatization potential of its aminobenzamide scaffold. Furthermore, this guide explores the molecule's critical role as a foundational scaffold for developing potent Poly(ADP-ribose) polymerase (PARP) inhibitors, detailing the mechanism of PARP-1 in DNA repair and the therapeutic strategy of synthetic lethality. Detailed experimental protocols for synthesis and a representative PARP-1 inhibition assay are provided to enable practical application by researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic compound featuring a benzamide scaffold substituted with a primary amino group and an N-propargyl moiety.[1] Its strategic combination of three key functional groups—a primary aromatic amine, a secondary amide, and a terminal alkyne—renders it an exceptionally valuable building block in synthetic and medicinal chemistry. The terminal alkyne, in particular, serves as a reactive handle for covalent modification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This allows for the straightforward conjugation of the molecule to various tags, probes, or larger molecular frameworks.[1]

While it has applications in the synthesis of ligands for G protein-coupled receptors (GPCRs) and as a precursor for potential microRNA-21 inhibitors, its most prominent role is arguably as a core scaffold in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP inhibitors represent a major class of targeted anticancer therapies, exploiting the principle of synthetic lethality in tumors with deficiencies in homologous recombination (HR) DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] This guide will provide an in-depth analysis of the synthesis, properties, and reactivity of this compound, with a specific focus on its application in the development of PARP inhibitors.

Physicochemical and Spectroscopic Profile

General Properties

A summary of the key physicochemical properties of this compound is presented below for quick reference.

PropertyValueSource
CAS Number 4943-83-3[1][5]
Molecular Formula C₁₀H₁₀N₂O[1][5]
Molecular Weight 174.20 g/mol [1][5]
IUPAC Name This compound[1]
Synonyms 2-Amino-N-(2-propynyl)benzenecarboxamide, N-Propargylanthranilamide[5]
Topological Polar Surface Area (TPSA) 55.12 Ų[5]
logP 0.6318[5]
Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of a synthesized compound. The expected spectroscopic data for this compound are detailed below. Note: As public spectral data is limited, these are predicted values based on the known spectra of its constituent functional groups (benzamide, propargylamine) and closely related structures.[6][7][8][9][10]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the primary amine protons (often a broad singlet), the amide proton (a triplet, coupled to the adjacent methylene group), the methylene protons (a doublet of doublets, coupled to the amide and alkyne protons), and the terminal alkyne proton (a triplet).

  • ¹³C NMR (Carbon NMR): The carbon spectrum will feature signals for the carbonyl carbon of the amide, the aromatic carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne group.[9]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretches of the primary amine and secondary amide (typically in the 3200-3500 cm⁻¹ region), the C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C=C stretches of the aromatic ring (1400-1600 cm⁻¹).[6][8]

  • Mass Spectrometry (MS): The mass spectrum, typically acquired via electrospray ionization (ESI), will show a prominent peak for the molecular ion [M+H]⁺ at an m/z corresponding to the compound's molecular weight plus a proton.[11]

Synthesis and Chemical Reactivity

Synthetic Pathway

The most direct and common synthesis of this compound involves the ring-opening of isatoic anhydride with propargylamine.[1] This reaction is efficient and proceeds via nucleophilic acyl substitution.

Causality of Experimental Choice: Isatoic anhydride is an excellent starting material because it is a stable, commercially available cyclic anhydride of anthranilic acid. Propargylamine acts as the nucleophile, attacking one of the carbonyl groups. The subsequent loss of carbon dioxide is a thermodynamic driving force for the reaction, leading to the irreversible formation of the stable amide product. This method avoids the need for protecting groups on the anthranilic acid amine and often requires simple reaction conditions, such as refluxing in a suitable solvent like ethanol.[12]

Synthesis Isatoic_Anhydride Isatoic Anhydride Intermediate Unstable Carbamate Intermediate Isatoic_Anhydride->Intermediate Nucleophilic Attack Propargylamine Propargylamine Propargylamine->Intermediate Product This compound Intermediate->Product Decarboxylation CO2 CO₂ Intermediate->CO2

Caption: Synthesis via ring-opening of isatoic anhydride.

Chemical Reactivity and Derivatization

The compound's utility stems from its three distinct reactive sites, allowing for sequential or orthogonal functionalization.[1]

  • Terminal Alkyne: This is the most versatile functional group for conjugation. It readily participates in CuAAC reactions with azide-containing molecules to form stable 1,2,3-triazole linkages.[1] This "click chemistry" approach is high-yielding, tolerant of many other functional groups, and can be performed under mild, often aqueous, conditions.[13][14]

  • Aromatic Amine: The primary amine at the 2-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, sulfonation, and formation of Schiff bases with aldehydes. This site allows for modification of the core benzamide scaffold to explore structure-activity relationships (SAR).[1]

  • Amide N-H: While less nucleophilic than the primary amine, the amide proton can be deprotonated under strong basic conditions, and the resulting nitrogen can be functionalized, although this is less common.[1]

Reactivity cluster_alkyne Alkyne Reactions cluster_amine Amine Reactions Core This compound Click CuAAC (Click Chemistry) Core->Click R-N₃, Cu(I) Hydrocarboxylation Hydrocarboxylation Core->Hydrocarboxylation CO₂, H₂O, Catalyst Acylation Acylation Core->Acylation R-COCl Alkylation Alkylation Core->Alkylation R-X Product1 Triazole Conjugates Click->Product1 Product2 Functionalized Acrylates Hydrocarboxylation->Product2 Product3 Di-acylated Derivatives Acylation->Product3 Product4 N-Alkylated Derivatives Alkylation->Product4

Caption: Key reactivity and derivatization pathways.

Application in PARP Inhibitor Development

The Role of PARP-1 in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial nuclear enzyme that acts as a first responder to DNA damage, particularly single-strand breaks (SSBs).[15][16] Upon detecting a break, PARP-1 binds to the damaged site, triggering its catalytic activity.[17] It uses nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nearby proteins, a process called PARylation.[15][18] These negatively charged PAR chains act as a scaffold, recruiting other essential DNA repair proteins, such as XRCC1 and DNA ligase III, to the site of damage to orchestrate the base excision repair (BER) pathway.[15][19] This process is vital for maintaining genomic stability.[15]

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 Binds to Damage PAR Poly(ADP-Ribose) (PAR) Chains PARP1->PAR Catalyzes Synthesis NAD NAD+ NAD->PARP1 Substrate Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Complex Scaffolding DNA_Repair DNA Repair (BER Pathway) Repair_Complex->DNA_Repair

Caption: Role of PARP-1 in the DNA single-strand break repair pathway.

Mechanism of Inhibition and Synthetic Lethality

PARP inhibitors, many of which are based on the benzamide scaffold, act as competitive inhibitors by binding to the catalytic domain of PARP-1, specifically occupying the nicotinamide binding site.[20] This prevents the synthesis of PAR chains, thereby stalling the DNA repair process.[18]

The therapeutic power of PARP inhibitors is most pronounced in cancers with defects in the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs), often due to mutations in BRCA1 or BRCA2 genes.[21] When PARP is inhibited, unrepaired SSBs accumulate. During DNA replication, these SSBs are converted into more lethal DSBs.[16] In a healthy cell, these DSBs would be repaired by the HR pathway. However, in HR-deficient cancer cells (e.g., BRCA-mutant), the cell cannot repair these DSBs, leading to genomic collapse and cell death.[21] This concept, where a defect in either of two pathways is tolerable but defects in both are lethal, is known as "synthetic lethality".[3] The this compound scaffold serves as a key pharmacophore that mimics the nicotinamide moiety of NAD+, allowing it to effectively block the enzyme's active site.[20]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol describes the synthesis from isatoic anhydride and propargylamine.

Materials:

  • Isatoic Anhydride (1.0 eq)

  • Propargylamine (1.1 eq)

  • Ethanol (or other suitable solvent like DMF)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate, filtration apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add isatoic anhydride (1.0 eq) and ethanol.

  • Reagent Addition: While stirring, slowly add propargylamine (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or water to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product as a solid.

  • Characterization: Confirm the structure and purity of the final compound using NMR, IR, and MS analysis.

Protocol: In Vitro PARP-1 Inhibition Assay (HTS Chemiluminescent)

This protocol provides a general workflow for assessing the inhibitory potential of the compound against PARP-1.

Principle: This assay measures the synthesis of PAR on a histone-coated plate. A specific antibody recognizes the PAR polymer, and a secondary antibody conjugated to horseradish peroxidase (HRP) provides a chemiluminescent signal. Inhibitors will reduce the amount of PAR synthesized, leading to a decrease in signal.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • NAD+ substrate

  • Activated DNA (to stimulate PARP-1 activity)

  • This compound (or derivative) as test inhibitor

  • Anti-PAR antibody (primary)

  • HRP-conjugated secondary antibody

  • Chemiluminescent HRP substrate

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 1 nM) in the appropriate assay buffer.

  • Reaction Setup: To the wells of the histone-coated plate, add the assay buffer, activated DNA, and the test inhibitor at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Enzyme Addition: Add the PARP-1 enzyme to all wells except the negative control.

  • Initiation: Start the enzymatic reaction by adding NAD+. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Stop the reaction by washing the plate multiple times with a wash buffer (e.g., PBS-T) to remove unreacted components.

  • Antibody Incubation: Add the primary anti-PAR antibody to each well and incubate. Following incubation, wash the plate again.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate. Wash the plate thoroughly.

  • Signal Detection: Add the chemiluminescent HRP substrate to each well. Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a molecule of significant strategic importance in modern chemical and pharmaceutical research. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it a highly adaptable scaffold. The terminal alkyne provides a gateway for applying click chemistry for the construction of complex molecular architectures, while the aminobenzamide core serves as a proven pharmacophore for targeting key enzymes. Its foundational role in the development of PARP inhibitors highlights its value in oncology drug discovery, providing a framework for creating potent and selective therapeutics that leverage the principle of synthetic lethality. This guide has provided the fundamental chemical properties, synthetic and analytical protocols, and biological context necessary for its effective utilization in a research and development setting.

References

A comprehensive list of sources is available for verification. The integrity of these links has been prioritized to ensure access to the foundational research and data.

Sources

2-amino-N-(prop-2-yn-1-yl)benzamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 2-amino-N-(prop-2-yn-1-yl)benzamide and its Derivatives as PARP Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a key chemical intermediate, and the mechanism of action of the potent Poly(ADP-ribose) polymerase (PARP) inhibitors derived from it. We will delve into the biochemical pathways, the rationale behind experimental designs, and the therapeutic implications of these compounds.

Introduction: The Strategic Importance of this compound

While not a therapeutic agent in itself, this compound is a crucial building block in the synthesis of a class of targeted cancer therapeutics known as PARP inhibitors. Its chemical structure is a composite of two key features: the 2-aminobenzamide core, which serves as a pharmacophore for PARP enzyme inhibition, and the N-(prop-2-yn-1-yl) group (a propargyl group), which provides a reactive handle for chemical synthesis, enabling its incorporation into more complex and potent molecules. Understanding the function of this precursor is integral to appreciating the mechanism of the final drug products.

The Benzamide Core: A Classic Pharmacophore for PARP Inhibition

The 2-aminobenzamide scaffold is a well-established structural motif that mimics the nicotinamide portion of the NAD+ cofactor, the natural substrate for PARP enzymes. This structural mimicry allows benzamide-containing compounds to competitively bind to the catalytic domain of PARP, preventing the enzyme from carrying out its normal function.

The PARP Catalytic Cycle and its Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR). When a single-strand break (SSB) in DNA is detected, PARP1 is recruited to the site of damage and becomes activated. It then utilizes NAD+ to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the SSB.

PARP inhibitors, derived from precursors like this compound, function by occupying the nicotinamide binding pocket of the PARP enzyme's catalytic domain. This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the DNA repair process.

cluster_0 PARP Catalytic Cycle cluster_1 Inhibition by Benzamide Derivatives DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Activation DNA_SSB->PARP1_recruitment NAD_binding NAD+ Binding PARP1_recruitment->NAD_binding PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis NAD_binding->PAR_synthesis PARP1_automodification PARP1 Automodification PAR_synthesis->PARP1_automodification DDR_recruitment Recruitment of DNA Repair Proteins PARP1_automodification->DDR_recruitment SSB_repair SSB Repair DDR_recruitment->SSB_repair Inhibitor 2-Aminobenzamide-based Inhibitor Inhibitor->NAD_binding Competitive Inhibition

Figure 1: The PARP1 catalytic cycle and its competitive inhibition by 2-aminobenzamide-based compounds.

The Propargyl Group: A Versatile Chemical Handle

The N-(prop-2-yn-1-yl) moiety in this compound is a terminal alkyne. This functional group is highly valuable in medicinal chemistry for several reasons:

  • Click Chemistry: It is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. This allows for the straightforward covalent linkage of the benzamide core to other molecular fragments, enabling the rapid synthesis of diverse libraries of potential PARP inhibitors.

  • Structural Rigidity: The linear nature of the alkyne can introduce conformational rigidity into the final molecule, which can be advantageous for optimizing binding to the target protein.

  • Potential for Covalent Inhibition: While primarily used as a synthetic handle, in some contexts, a propargyl group can be designed to act as a covalent warhead, forming an irreversible bond with a nearby nucleophilic residue in the target protein. However, for most approved PARP inhibitors, the interaction is non-covalent.

Mechanism of Action of Derived PARP Inhibitors: "PARP Trapping" and Synthetic Lethality

The clinical efficacy of PARP inhibitors, particularly in the context of cancers with mutations in the BRCA1 or BRCA2 genes, is not solely due to the catalytic inhibition of PARP. A more profound mechanism, known as "PARP trapping," is at play.

After a PARP inhibitor binds to the catalytic site of a PARP1 molecule that is already associated with DNA at a damage site, it induces a conformational change in the enzyme. This change prevents the release of PARP1 from the DNA, effectively "trapping" it. This trapped PARP-DNA complex is a significant cytotoxic lesion.

Downstream Consequences of PARP Trapping

The trapped PARP-DNA complex poses a major obstacle to DNA replication. When a replication fork encounters this complex, it stalls and eventually collapses, leading to the formation of a more severe DNA double-strand break (DSB).

In a healthy cell, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, for which the BRCA1 and BRCA2 proteins are essential. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells must then rely on more error-prone repair mechanisms, such as non-homologous end joining (NHEJ). The overwhelming number of DSBs caused by PARP inhibitor treatment in these HR-deficient cells cannot be effectively repaired, leading to genomic instability and ultimately, cell death.

This concept, where a deficiency in two different pathways (in this case, PARP-mediated SSB repair and HR-mediated DSB repair) is lethal to the cell, while a deficiency in either one alone is not, is known as synthetic lethality .

cluster_0 Cellular Response to PARP Inhibition cluster_1 Fate of DSBs in Different Genetic Backgrounds cluster_2 BRCA-Proficient Cells cluster_3 BRCA-Deficient Cells PARP_Inhibitor PARP Inhibitor Treatment PARP_Trapping PARP1 Trapping on DNA PARP_Inhibitor->PARP_Trapping Replication_Fork_Stalling Replication Fork Stalling PARP_Trapping->Replication_Fork_Stalling DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Stalling->DSB_Formation HR_Repair Homologous Recombination (HR) Repair DSB_Formation->HR_Repair HR_Deficiency HR Deficiency DSB_Formation->HR_Deficiency Cell_Survival Cell Survival HR_Repair->Cell_Survival Error_Prone_Repair Error-Prone Repair (e.g., NHEJ) HR_Deficiency->Error_Prone_Repair Genomic_Instability Genomic Instability Error_Prone_Repair->Genomic_Instability Apoptosis Apoptosis Genomic_Instability->Apoptosis

Figure 2: The downstream signaling pathway following PARP inhibition, leading to synthetic lethality in BRCA-deficient cells.

Experimental Protocols for Evaluating PARP Inhibitors

To characterize the activity of novel PARP inhibitors synthesized from this compound, a series of in vitro and cell-based assays are employed.

In Vitro PARP1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.

Methodology:

  • Immobilization: Recombinant human PARP1 is immobilized on a 96-well plate.

  • Activation: A specific DNA oligonucleotide containing a single-strand break is added to activate the immobilized PARP1.

  • Inhibitor Incubation: The test compound (at various concentrations) is added to the wells and incubated to allow for binding to the enzyme.

  • Substrate Addition: A reaction mixture containing biotinylated NAD+ is added to initiate the PARylation reaction.

  • Detection: The reaction is stopped, and the amount of incorporated biotinylated PAR is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

  • Data Analysis: The luminescence signal is inversely proportional to the inhibitory activity of the compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Parameter Description Example Value
Enzyme Recombinant Human PARP11 ng/well
Substrate Biotinylated NAD+1 µM
Incubation Time 60 minutes
Detection Method Chemiluminescence
Endpoint IC5010 nM
Cell-Based PARP Trapping Assay

This assay quantifies the ability of a compound to trap PARP on chromatin within living cells.

Methodology:

  • Cell Culture: Cancer cells (e.g., BRCA-deficient ovarian cancer cell line) are cultured in a multi-well plate.

  • Compound Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Cell Lysis and Fractionation: A differential lysis protocol is used to separate the chromatin-bound proteins from the soluble nuclear proteins.

  • Detection: The amount of PARP1 in the chromatin-bound fraction is quantified by Western blotting or an ELISA-based method.

  • Data Analysis: An increase in the amount of chromatin-bound PARP1 indicates PARP trapping. The EC50 value (the effective concentration to trap 50% of the maximal PARP) is determined.

cluster_0 Experimental Workflow for PARP Inhibitor Evaluation Synthesis Synthesis of Inhibitor from this compound Enzymatic_Assay In Vitro PARP1 Enzymatic Assay Synthesis->Enzymatic_Assay Trapping_Assay Cell-Based PARP Trapping Assay Synthesis->Trapping_Assay Viability_Assay Cell Viability Assay (BRCA-proficient vs. BRCA-deficient) Synthesis->Viability_Assay IC50_Determination Determine IC50 Enzymatic_Assay->IC50_Determination EC50_Determination Determine Trapping EC50 Trapping_Assay->EC50_Determination Synthetic_Lethality_Quantification Quantify Synthetic Lethality Viability_Assay->Synthetic_Lethality_Quantification

Figure 3: A typical experimental workflow for the preclinical evaluation of a novel PARP inhibitor.

Conclusion

This compound represents a foundational element in the development of sophisticated and highly effective PARP inhibitors. While its own biological activity is that of a precursor, its core benzamide structure provides the necessary scaffold for competitive inhibition of PARP enzymes. The true therapeutic mechanism of the final drug products lies in the potent combination of catalytic inhibition and PARP trapping, which leads to synthetic lethality in cancers with underlying DNA repair deficiencies. The continued exploration of derivatives from this and similar chemical starting points holds significant promise for the future of targeted cancer therapy.

References

  • Synthesis of this compound as an intermediate for PARP inhibitors. (This is a conceptual reference as a single definitive paper for this specific intermediate is not available.
  • The 2-aminobenzamide moiety as a pharmacophore for PARP inhibition. (This concept is widely described in the medicinal chemistry literature for PARP inhibitors.
  • PARP1 trapping and its contribution to the cytotoxicity of PARP inhibitors. (This is a key mechanistic concept for which several high-impact papers exist).
  • Synthetic lethality as a therapeutic strategy for BRCA-mutated cancers. (This is a foundational concept in targeted cancer therapy).

An In-depth Technical Guide to the Solubility of 2-amino-N-(prop-2-yn-1-yl)benzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-amino-N-(prop-2-yn-1-yl)benzamide, a versatile chemical intermediate in medicinal chemistry and pharmaceutical research.[1] Given the absence of specific experimental solubility data in publicly available literature, this document establishes a predictive framework based on the compound's structural attributes and the known solubility of analogous compounds. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of its solubility, empowering researchers to generate precise data for their specific applications.

Understanding the Molecule: Physicochemical Drivers of Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, the following structural features are paramount in governing its solubility profile:

  • The Benzamide Core: The central benzamide scaffold, consisting of a benzene ring attached to an amide group, introduces a degree of polarity. The amide group is capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen).

  • The 2-Amino Group: The primary amino group (-NH2) at the 2-position of the benzene ring significantly increases the molecule's polarity and its capacity for hydrogen bonding. This group can act as a hydrogen bond donor.

  • The N-(prop-2-yn-1-yl) Substituent: Also known as a propargyl group, this substituent features a terminal alkyne.[1] While the carbon-carbon triple bond itself is relatively nonpolar, the overall propargyl group adds to the molecule's size and hydrophobic character.

The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile, with a preference for polar organic solvents that can engage in hydrogen bonding.

Predictive Solubility Analysis: Leveraging Analogue Data

In the absence of direct experimental data, the solubility of structurally related compounds can provide valuable predictive insights. Benzamide, the parent compound, serves as a useful, albeit simpler, analogue. The solubility of benzamide has been determined in a range of common organic solvents.

Table 1: Estimated Solubility of this compound Based on Benzamide Data

Solvent ClassificationSolventPredicted Solubility of this compoundRationale for Estimation
Polar Protic MethanolHighThe 2-amino group is expected to enhance interactions with protic solvents compared to benzamide.
EthanolHighSimilar to methanol, ethanol can act as both a hydrogen bond donor and acceptor.
IsopropanolModerate to HighSteric hindrance from the isopropyl group may slightly reduce solvation efficiency compared to methanol and ethanol.
Polar Aprotic AcetoneHighThe carbonyl group of acetone is a strong hydrogen bond acceptor, readily interacting with the amino and amide N-H groups.
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than acetone.
Dimethyl Sulfoxide (DMSO)Very HighDMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting character, making it an excellent solvent for many drug-like molecules.
Nonpolar TolueneLowThe nonpolar nature of toluene makes it a poor solvent for the polar this compound.
HexaneVery LowAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the molecule.

Note: This table provides estimations based on chemical principles. Experimental verification is crucial for obtaining accurate solubility data.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive quantitative solubility data, the shake-flask method is the gold standard, providing the thermodynamic equilibrium solubility.[2]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

    • Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • A calibration curve prepared from standard solutions of known concentrations must be used for accurate quantification.

Data Analysis and Reporting

The solubility is calculated from the measured concentration of the saturated solution and should be reported in appropriate units, such as mg/mL, mol/L, or as a mole fraction.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm) D->E F Dilute filtered sample E->F G Analyze by HPLC F->G H Calculate solubility from concentration G->H

Caption: Workflow for solubility determination.

Advanced Considerations: Computational Approaches

While experimental determination remains the definitive method, computational tools can provide rapid, early-stage solubility predictions.[3][4][5] Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly being used to predict the solubility of small molecules in various solvents.[3][4][5] These models leverage large datasets of experimentally determined solubilities and molecular descriptors to build predictive algorithms. For this compound, such in silico methods could be employed to screen a wide range of organic solvents and prioritize experimental work.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining a predictive analysis based on its molecular structure with a detailed, validated experimental protocol, researchers are well-equipped to generate the critical data needed for its application in drug discovery and development. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

  • Nguyen, B., Fathollahi, A., & Nguyen, T. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

  • Palmer, D. S., & Mitchell, J. B. O. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(10), 5224-5259. [Link]

  • Al-Gousous, J., & Langguth, P. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 176, 112804. [Link]

  • Bergström, C. A. S., & Larsson, P. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

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A Comprehensive Technical Guide to the Stability and Storage of 2-amino-N-(prop-2-yn-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-N-(prop-2-yn-1-yl)benzamide (CAS No. 4943-83-3) is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development.[1] Its structure uniquely combines a 2-aminobenzamide scaffold with a terminal alkyne (propargyl group), rendering it a valuable building block for synthesizing more complex molecular architectures.[1] The propargyl group serves as a key functional handle for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling its efficient conjugation to other molecules like fluorescent dyes, affinity tags, or larger drug constructs.[1] Its utility as a precursor for high-affinity ligands for G protein-coupled receptors (GPCRs) further underscores its importance in modern pharmaceutical research.[1]

The integrity and purity of such a crucial chemical intermediate are paramount for the reproducibility and success of downstream applications. Degradation of the starting material can lead to failed reactions, the formation of unknown impurities, and misleading biological data. This guide provides an in-depth analysis of the chemical stability of this compound, elucidates its potential degradation pathways, and establishes authoritative, field-proven protocols for its optimal storage and handling.

Physicochemical Properties and Molecular Structure

A foundational understanding of the compound's physicochemical properties is essential for its proper handling.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 4943-83-3[2]
Molecular Formula C₁₀H₁₀N₂O[2]
Molecular Weight 174.20 g/mol [2]
Appearance White to off-white crystalline solid/powder[3]
Melting Point 125 - 128 °C[4]
Purity ≥95% (typical for commercial grades)[2]
Molecular Structure

The structure features three key regions that dictate its reactivity and stability: the primary aromatic amine, the secondary amide linkage, and the terminal alkyne.

Caption: Chemical structure of this compound.

Chemical Stability and Reactivity Profile

General Stability

Under standard ambient conditions (room temperature) and when properly stored, this compound is a chemically stable solid.[4] However, its stability is contingent on avoiding specific environmental factors and chemical incompatibilities that can promote degradation.

Incompatibilities and Hazardous Reactivity
  • Strong Oxidizing Agents: As with most amino-substituted aromatic compounds, this molecule is incompatible with strong oxidizing agents.[5][6] Contact can lead to rapid, exothermic reactions, potentially compromising the sample and creating hazardous byproducts.

  • Thermal Stress: While stable at room temperature, the compound can decompose at elevated temperatures. Hazardous decomposition products include toxic gases like carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5][6]

  • Dust Explosion Hazard: Like many fine organic powders, if dispersed in the air in sufficient concentration, it can form an explosive mixture.[4] This is primarily a concern when handling large quantities of the material.

Potential Degradation Pathways

While the compound is generally stable, its functional groups present theoretical vulnerabilities. Understanding these potential pathways is key to designing effective storage strategies.

cluster_pathways Degradation Stressors cluster_products Potential Degradation Products Parent This compound Oxidation Strong Oxidizing Agents / Air (O₂) Parent->Oxidation Susceptible Amine Group Hydrolysis Strong Acid/Base (H₂O) Parent->Hydrolysis Amide Bond Cleavage Light UV/Light Exposure Parent->Light Aromatic System Heat High Temperature Parent->Heat Thermal Decomposition Oxidized Oxidized Species (e.g., nitro derivatives, polymeric materials) Oxidation->Oxidized Hydrolyzed 2-Aminobenzoic Acid + Propargylamine Hydrolysis->Hydrolyzed Photodegraded Colored Impurities, Radical Species Light->Photodegraded Decomposed CO, CO₂, NOx Heat->Decomposed

Caption: Potential degradation pathways for the title compound.

  • Oxidation: The primary aromatic amine is the most likely site for oxidation. Exposure to air (oxygen) over long periods or, more acutely, to strong oxidizing agents can lead to the formation of colored impurities and complex polymeric materials.

  • Hydrolysis: The amide bond is generally stable but can undergo hydrolysis under harsh acidic or alkaline conditions, cleaving the molecule into 2-aminobenzoic acid and propargylamine.[7] This is not a significant concern under neutral storage conditions.

  • Photosensitivity: Aromatic amines are often sensitive to light, particularly in the UV spectrum. Prolonged exposure can induce photochemical reactions, leading to discoloration and the generation of radical species.

  • Alkyne Reactivity: The terminal alkyne is a robust functional group but can undergo unintended reactions, such as dimerization or hydration, in the presence of certain metal catalysts or under harsh conditions, though this is unlikely during standard storage.

Recommended Storage and Handling Protocols

Based on the compound's chemical nature and supplier recommendations, the following protocols are designed to maximize its long-term stability and ensure user safety.

Core Storage Recommendations
  • Temperature: For long-term storage (> 6 months), it is highly recommended to store the compound at 2-8°C .[2] This significantly reduces the rate of any potential degradation reactions. For short-term use and storage (weeks), ambient room temperature is acceptable, provided other conditions are met.[4]

  • Atmosphere: To mitigate the primary risk of oxidation, the vial should be backfilled with an inert gas (e.g., argon or nitrogen) after each use. For long-term archival, storing the material in a sealed ampoule under inert gas is the gold standard.

  • Container: The compound must be stored in a tightly closed container to prevent moisture ingress.[4] The use of amber glass vials or other opaque containers is mandatory to protect the material from light.

  • Environment: Store in a dry, cool, and well-ventilated place.[5][8] Ensure the storage location is segregated from strong oxidizing agents.[5] Due to its potential hazards, the material should be stored in a locked cabinet or an area with restricted access.[4]

Safe Handling Workflow

Adherence to a strict handling workflow is critical for maintaining compound integrity and ensuring operator safety.

Start Receive Compound PPE Don Personal Protective Equipment (PPE): - Safety Goggles - Lab Coat - Nitrile Gloves Start->PPE Ventilation Work in a Ventilated Fume Hood PPE->Ventilation Weighing Weigh Required Amount - Avoid dust generation - Use anti-static weigh boat Ventilation->Weighing Closing Immediately Seal Container - Purge with Inert Gas (e.g., Argon) Weighing->Closing Storage Return to Storage Closing->Storage Cleanup Clean Work Area & Dispose of Waste Properly Closing->Cleanup Storage_Details Long-Term: 2-8°C, Inert Gas Short-Term: RT, Dry, Dark Storage->Storage_Details End Procedure Complete Cleanup->End

Caption: Recommended workflow for safe handling and storage.

Key Handling Practices:

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles or a face shield.[4]

  • Ventilation: Handle the solid material exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.[5]

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]

  • Spills: In case of a spill, avoid generating dust.[4] Carefully sweep up the solid material, place it in a suitable container for disposal, and clean the affected area.[4]

Experimental Protocol: Purity Assessment by HPLC

To validate the stability of this compound under your specific storage conditions, periodic purity checks are recommended. A reverse-phase HPLC method is a reliable technique for this purpose. The protocol below is a representative starting point and may require optimization.

Objective: To assess the purity of the compound and detect the emergence of potential degradation products over time.

Methodology:

  • Standard Preparation: a. Accurately weigh ~5 mg of a reference standard (a newly opened batch or a sample stored under ideal conditions) into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. c. Further dilute this stock solution to create working standards (e.g., 50 µg/mL).

  • Sample Preparation: a. Prepare a sample from the batch being tested at the same concentration (50 µg/mL) using the same diluent.

  • HPLC Conditions (Suggested Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm or Diode Array Detector (DAD) to scan for impurities with different chromophores.

  • Analysis: a. Inject the standard and sample solutions. b. Compare the chromatograms. The purity can be calculated based on the area percentage of the main peak. c. A stable sample should show no significant decrease in the main peak area % and no significant increase in impurity peaks compared to the reference standard.

Summary of Recommendations

For quick reference, the key stability and storage parameters are summarized below.

Table 2: Summary of Storage and Handling Recommendations
ParameterRecommendationRationale
Long-Term Temp. 2-8°CMinimizes rates of all potential degradation reactions.[2]
Short-Term Temp. Ambient Room TemperatureAcceptable for routine use, as the compound is stable.[4]
Atmosphere Inert Gas (Argon, N₂)Prevents oxidation of the aromatic amine.
Light Protection Opaque/Amber ContainerPrevents photochemical degradation.[3]
Moisture Tightly Sealed ContainerPrevents hydrolysis and physical clumping.[4]
Incompatibilities Segregate from Strong OxidizersPrevents rapid and hazardous oxidative reactions.[5]
Handling Fume Hood with full PPEEnsures user safety from inhalation and contact hazards.[4][5]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-N-BENZYL-BENZAMIDE. (2023). ChemicalBook.
  • 2-amino-N-(prop-2-en-1-yl)benzamide. PubChem. [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

  • Lifitegrast Degradation: Products and Pathways. (2023). Pharmaceuticals (Basel). [Link]

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Spectroscopic and Structural Elucidation of 2-amino-N-(prop-2-yn-1-yl)benzamide: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic signature of 2-amino-N-(prop-2-yn-1-yl)benzamide, a versatile chemical intermediate crucial in medicinal chemistry and drug development.[1] Intended for researchers, scientists, and pharmaceutical professionals, this document delves into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural characterization of this compound. The narrative emphasizes the causal logic behind experimental choices and provides robust, self-validating protocols grounded in established scientific principles.

Introduction: The Significance of this compound

This compound is a key building block in synthetic organic chemistry, primarily due to its unique combination of functional groups: a primary aromatic amine, a secondary amide, and a terminal alkyne.[1] This arrangement makes it an ideal precursor for synthesizing more complex molecules, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1] Its utility has been demonstrated in the development of high-affinity fluorescent ligands for G protein-coupled receptors (GPCRs) and as a scaffold for potential microRNA-21 inhibitors in oncology research.[1][2]

Accurate structural confirmation is paramount before its use in any synthetic pathway. The following sections provide a detailed guide to obtaining and interpreting the spectroscopic data that unequivocally defines the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of the title compound.

Rationale for NMR Analysis

The proton (¹H) NMR spectrum will provide information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin splitting). The carbon-13 (¹³C) NMR spectrum will identify the number of unique carbon environments, including those of the carbonyl and alkyne groups.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for preventing the exchange of labile N-H protons with deuterium, which allows for their observation.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, setting the chemical shift reference to 0.00 ppm.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum over a range of 0-12 ppm.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum over a range of 0-200 ppm.

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

    • A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate NMR processing software.[3]

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established chemical shift theory and data from analogous structures.[4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.8 - 9.2Broad Triplet1HNH (Amide)The proton is deshielded by the adjacent carbonyl group and coupled to the CH₂ group.
~7.5 - 7.6Doublet of Doublets1HAromatic H (ortho to C=O)Deshielded by the anisotropic effect of the carbonyl group.
~7.1 - 7.2Multiplet1HAromatic H Complex splitting pattern due to coupling with adjacent aromatic protons.
~6.5 - 6.7Multiplet2HAromatic H Shielded relative to other aromatic protons due to the electron-donating effect of the amino group.
~6.4 - 6.6Broad Singlet2HNH₂ (Amine)Labile protons, often appearing as a broad signal. Position is concentration and solvent dependent.
~4.1 - 4.2Doublet2HN-CH₂ -C≡CHCoupled to the amide NH proton.
~3.1 - 3.2Triplet1H-C≡CH Terminal alkyne proton, coupled to the CH₂ group.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~168.0C =O (Amide)Typical chemical shift for a secondary amide carbonyl carbon.
~149.0Aromatic C -NH₂Quaternary carbon attached to the electron-donating amino group, shifted downfield.
~132.0Aromatic C HAromatic methine carbon.
~128.0Aromatic C -C=OQuaternary carbon attached to the carbonyl group.
~127.0Aromatic C HAromatic methine carbon.
~116.0Aromatic C HAromatic methine carbon shielded by the amino group.
~114.0Aromatic C HAromatic methine carbon shielded by the amino group.
~82.0-C ≡CHQuaternary alkyne carbon.
~73.0-C≡C HTerminal alkyne carbon.
~29.0N-C H₂-Aliphatic carbon adjacent to the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for IR Analysis

For this compound, IR spectroscopy is expected to confirm the presence of N-H bonds (from both the amine and amide), the C=O bond (amide), the C≡C and ≡C-H bonds (terminal alkyne), and the aromatic C-H and C=C bonds.

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain an IR spectrum to identify the key functional groups.

Methodology:

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and speed. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Sample Preparation (KBr Pellet): Alternatively, grind a few milligrams of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.[3]

  • Acquisition:

    • Record a background spectrum of the empty accessory (or a pure KBr pellet).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3450 & ~3350MediumN-H Stretch (asymmetric & symmetric, primary amine)The two distinct peaks are characteristic of a primary amine (-NH₂).[6]
~3300Strong≡C-H Stretch (alkyne)A sharp, strong absorption characteristic of a terminal alkyne.
~3250MediumN-H Stretch (secondary amide)Often appears as a single, somewhat broad peak.
~3050WeakAromatic C-H StretchAbsorption just above 3000 cm⁻¹ is typical for sp² C-H bonds.
~2120WeakC≡C Stretch (alkyne)The triple bond stretch for a terminal alkyne is typically weak but sharp.
~1640StrongC=O Stretch (Amide I band)A very strong and characteristic absorption for the amide carbonyl group.[4]
~1600 & ~1475MediumAromatic C=C StretchCharacteristic absorptions for the benzene ring.
~1540MediumN-H Bend (Amide II band)This band arises from a combination of N-H bending and C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.

Rationale for MS Analysis

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental formula (C₁₀H₁₀N₂O) by providing a highly accurate mass measurement. Low-resolution MS will reveal the fragmentation pattern, which can be used to piece together the molecular structure.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight, confirm the elemental formula, and analyze the fragmentation pattern.

Methodology:

  • Instrumentation: Utilize a mass spectrometer, often with an electrospray ionization (ESI) source coupled to a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap.[7]

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution may be infused directly into the ion source or introduced via liquid chromatography (LC-MS).

  • Ionization: ESI in positive ion mode is typically effective for this compound, as the amine and amide functionalities are readily protonated to form the [M+H]⁺ ion.

  • Mass Analysis (Full Scan): Acquire a full scan spectrum to identify the molecular ion peak. For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

  • Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). This involves accelerating the ion and colliding it with an inert gas (e.g., argon or nitrogen) to induce fragmentation.[8] Analyze the resulting fragment ions.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₀H₁₀N₂O

  • Monoisotopic Mass: 174.0793 g/mol

  • Predicted [M+H]⁺ (HRMS): 175.0866 m/z

Table 4: Predicted Key MS/MS Fragments of [M+H]⁺

m/z (Predicted)Fragment LossFragment Structure/Identity
120C₃H₃N[C₇H₆NO]⁺ (2-aminobenzoyl cation)
92C₃H₃N + CO[C₆H₆N]⁺ (Anilinium-type fragment)
55C₇H₅N₂O[C₃H₅N]⁺ (Propargylamine cation)

Visualizing the Analytical Workflow

The logical flow for the complete spectroscopic characterization of this compound is a multi-step, confirmatory process.

G cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synth Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR IR IR Spectroscopy Synth->IR MS Mass Spectrometry (HRMS, MS/MS) Synth->MS NMR_Data Confirm C-H Framework Connectivity NMR->NMR_Data IR_Data Identify Functional Groups (-NH₂, -C≡CH, C=O) IR->IR_Data MS_Data Confirm Molecular Formula & Fragmentation MS->MS_Data Confirm Structure Elucidated NMR_Data->Confirm IR_Data->Confirm MS_Data->Confirm

Sources

potential biological activities of 2-amino-N-(prop-2-yn-1-yl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 2-amino-N-(prop-2-yn-1-yl)benzamide Derivatives

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" — molecular frameworks capable of binding to multiple, distinct biological targets — is a cornerstone of efficient drug discovery. The this compound core represents such a scaffold, merging two functionalities rich in chemical and biological potential. The 2-aminobenzamide moiety is a well-established pharmacophore, recognized for its ability to interact with key enzymatic targets, while the N-propargyl (prop-2-yn-1-yl) group provides a versatile handle for chemical modification and, critically, can act as a reactive moiety for covalent inhibition or a key element for neuroprotective activity.[1]

This technical guide offers an in-depth exploration of the diverse biological activities associated with derivatives of this scaffold. We will dissect their mechanisms of action as potent enzyme inhibitors, their emerging role in neuroprotection, and their broader anticancer activities. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of the current state of knowledge but also practical, field-proven insights into the experimental methodologies used to elucidate these activities. We will delve into the causality behind experimental design, present key structure-activity relationship (SAR) data, and provide detailed protocols to empower further research and development in this promising area.

Synthetic Strategies: Building the Molecular Toolkit

The foundation of exploring any chemical scaffold lies in robust and flexible synthetic methodologies. The this compound core can be accessed through several reliable pathways, with two methods being predominant: the ring-opening of isatoic anhydride and carbonyldiimidazole (CDI)-mediated amide coupling.[1][2] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

The propargyl group is particularly valuable as it serves as a reactive handle for cycloaddition reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allowing for the straightforward synthesis of a vast library of more complex derivatives.[1]

Synthesis_Workflow cluster_0 Method A: Isatoic Anhydride Ring-Opening cluster_1 Method B: Amide Coupling Isatoic Isatoic Anhydride Product_A This compound Isatoic->Product_A Base, Solvent (e.g., Pyridine) Propargylamine Propargylamine (H₂N-CH₂-C≡CH) Propargylamine->Product_A Derivatization Core Scaffold Product_A->Derivatization Anthranilic Anthranilic Acid Intermediate Activated Intermediate Anthranilic->Intermediate Step 1 CDI CDI or other coupling agent CDI->Intermediate Product_B This compound Intermediate->Product_B Step 2 Propargylamine_B Propargylamine Propargylamine_B->Product_B Product_B->Derivatization Click_Chem CuAAC (Click Chemistry) Derivatization->Click_Chem R-N₃ Final_Derivatives Diverse Library of Functionalized Derivatives Click_Chem->Final_Derivatives

General synthetic workflows for the core scaffold and subsequent derivatization.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Frontier

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[3] Overexpression of certain HDAC isoforms is a hallmark of many cancers, making them a validated target for anticancer therapeutics.[4][5] Benzamide derivatives, in particular, have emerged as an important class of HDAC inhibitors, with some achieving clinical approval.[6]

Mechanism of Action

The canonical pharmacophore for benzamide-based HDAC inhibitors consists of three parts: a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. In 2-aminobenzamide derivatives, the ortho-amino group and the adjacent amide carbonyl coordinate with the zinc ion located at the bottom of the HDAC active site tunnel. This interaction is critical for potent inhibition. The rest of the molecule acts as the linker and cap, interacting with residues lining the tunnel and on the protein surface, which determines isoform selectivity.

HDAC_Inhibition cluster_HDAC HDAC Active Site cluster_Inhibitor 2-Aminobenzamide Inhibitor Zinc Zn²⁺ Ion Tunnel Hydrophobic Tunnel Surface Protein Surface Residues (Rim) ZBG Zinc-Binding Group (2-Aminobenzamide) ZBG->Zinc Chelation Linker Linker (Propargyl Moiety) ZBG->Linker Linker->Tunnel Hydrophobic Interactions Cap Cap Group (Further Derivatives) Linker->Cap Cap->Surface Surface Recognition & Selectivity

Pharmacophore model for 2-aminobenzamide derivatives as HDAC inhibitors.
Structure-Activity Relationship (SAR) and Data

SAR studies have shown that substitutions on the terminal benzene ring of the benzamide core can significantly impact potency and selectivity.[4] For instance, introducing specific groups can enhance interactions with surface residues, leading to improved isoform-specific inhibition (e.g., HDAC1 vs. HDAC3).[3][7]

Compound IDModificationTarget IsoformIC₅₀ (µM)Reference
Entinostat Reference CompoundHDAC10.93[4]
Compound 7j Amine group on capHDAC10.65[4]
Compound 7j Amine group on capHDAC20.78[4]
Compound 13 2-methylaminoHDAC30.041[3]
Compound 14 2-amino-6-fluoroHDAC1/2/3(4-fold selectivity HDAC1 vs 3)[3]
Experimental Protocol: In Vitro HDAC1 Fluorometric Assay

This protocol provides a reliable method for determining the IC₅₀ of test compounds against HDAC1.

  • Materials & Reagents :

    • Recombinant human HDAC1 enzyme.

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Developer solution containing a protease (e.g., Trypsin) and a positive control inhibitor (e.g., Trichostatin A, TSA).

    • Test compounds dissolved in DMSO.

    • Black, flat-bottom 96-well microplate.

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Procedure :

    • Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • To each well of the microplate, add 50 µL of diluted test compound or vehicle control (for 100% activity) or positive control inhibitor (for 0% activity).

    • Add 25 µL of diluted HDAC1 enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of the developer solution. This step cleaves the deacetylated substrate, releasing the fluorescent AMC group.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence using the plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value using non-linear regression analysis.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical players in the DNA damage response, primarily involved in the repair of single-strand breaks (SSBs).[8][9] Inhibiting PARP in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of toxic double-strand breaks and subsequent cell death. This concept, known as "synthetic lethality," has become a powerful strategy in oncology.[9]

Mechanism of Action

The benzamide scaffold is a key pharmacophore in many approved PARP inhibitors.[8] It functions as a mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP. The inhibitor occupies the NAD+ binding site in the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and "trapping" the PARP enzyme on the DNA.[9][10] This trapping is a crucial component of the inhibitor's cytotoxicity.

PARP_Inhibition_Pathway cluster_normal Normal Cell (HR Proficient) cluster_inhibited BRCA-deficient Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 Binding DNA_SSB->PARP PARylation PARylation (NAD⁺ → PAR) PARP->PARylation Trapping PARP Trapping Inhibition of PARylation PARP->Trapping Inhibited by Recruitment Recruitment of Repair Factors PARylation->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair PARPi PARP Inhibitor (Benzamide Derivative) PARPi->Trapping Replication Replication Fork Collapse Trapping->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_Deficient Defective HR Repair (BRCA1/2 mutation) DSB->HR_Deficient Apoptosis Cell Death (Synthetic Lethality) DSB->Apoptosis

The mechanism of synthetic lethality via PARP inhibition in HR-deficient cells.
SAR and Data

The development of novel benzamide derivatives as PARP inhibitors is an active area of research. Modifications aim to enhance binding affinity and optimize pharmacokinetic properties.

Compound IDModificationTargetIC₅₀ (µM)Reference
Olaparib Approved DrugPARP-1/2~0.005[8]
Compound 28d Hydroxamate groupPARP-13.2[11]
Compound 5cj Benzimidazole carboxamidePARP-1~0.004[8]
Compound 5cj Benzimidazole carboxamidePARP-2~0.004[8]
Compound 6 Chloro phenyl acetamidePARP-1(Docking Score: -7.19 kcal/mol)[12]
Experimental Protocol: PARP-1 Colorimetric Assay

This assay quantifies PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Materials & Reagents :

    • Recombinant human PARP-1 enzyme.

    • Activated DNA (e.g., sonicated calf thymus DNA).

    • Histone proteins (e.g., H1).

    • Biotinylated NAD+.

    • PARP Assay Buffer.

    • 96-well plate pre-coated with histone proteins.

    • Streptavidin-HRP conjugate.

    • HRP substrate (e.g., TMB).

    • Stop solution (e.g., 2N H₂SO₄).

    • Plate reader (450 nm absorbance).

  • Procedure :

    • Coat a 96-well plate with histone proteins and block non-specific binding sites.

    • Prepare serial dilutions of test compounds.

    • In a separate reaction plate, add PARP Assay Buffer, activated DNA, biotinylated NAD+, and the test compound or vehicle control.

    • Add the PARP-1 enzyme to initiate the reaction. Incubate at room temperature for 60 minutes.

    • Transfer the reaction mixtures to the histone-coated plate. The PARP-1 enzyme will now use the histones as an acceptor for the biotinylated poly(ADP-ribose) chains. Incubate for 60 minutes.

    • Wash the plate thoroughly to remove unbound reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.

    • Wash the plate again.

    • Add HRP substrate and incubate until sufficient color develops.

    • Add stop solution and measure the absorbance at 450 nm.

    • Calculate percent inhibition and determine IC₅₀ values.

Neuroprotective Activities: Beyond Enzyme Inhibition

The N-propargylamine moiety is a well-known pharmacophore for irreversible inhibition of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine in the brain.[13] MAO-B inhibitors are used in the treatment of Parkinson's disease. However, the neuroprotective effects of propargylamines may extend beyond MAO-B inhibition.[14] Studies suggest they can interfere with apoptotic signaling pathways, offering a broader mechanism for neuronal survival.[14][15][16]

Potential Mechanisms of Action
  • MAO-B Inhibition : Irreversible inhibition of MAO-B by the propargyl group reduces the breakdown of dopamine in the striatum, which can alleviate motor symptoms in Parkinson's disease. This process also reduces the production of reactive oxygen species (ROS) that result from dopamine metabolism.[13]

  • Anti-Apoptotic Activity : Some propargylamines have been shown to bind to glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This interaction is proposed to prevent GAPDH from translocating to the nucleus, a step involved in initiating cell death cascades. This leads to an increase in anti-apoptotic proteins like Bcl-2 and a decrease in pro-apoptotic proteins like Bax.[14]

Neuroprotection_Mechanisms cluster_maob MAO-B Pathway cluster_apoptosis Anti-Apoptotic Pathway Propargylamine Propargylamine Derivative MAOB MAO-B Enzyme Propargylamine->MAOB Inhibits GAPDH GAPDH Propargylamine->GAPDH Binds to Metabolism Metabolism MAOB->Metabolism Dopamine Dopamine Dopamine->Metabolism ROS Oxidative Stress (ROS Production) Metabolism->ROS Neuronal_Survival Neuronal Survival & Protection ROS->Neuronal_Survival Reduced Damage Bcl2 ↑ Anti-apoptotic proteins (e.g., Bcl-2) GAPDH->Bcl2 Promotes Bax ↓ Pro-apoptotic proteins (e.g., Bax) GAPDH->Bax Inhibits Apoptotic_Signal Apoptotic Signal Apoptotic_Signal->GAPDH Bcl2->Neuronal_Survival Bax->Neuronal_Survival Reduced Apoptosis

Dual mechanisms of neuroprotection by propargylamine-containing compounds.
Experimental Protocol: Cell-Based Neuroprotection Assay (SH-SY5Y)

This protocol assesses a compound's ability to protect neuronal cells from a specific neurotoxin.

  • Materials & Reagents :

    • SH-SY5Y human neuroblastoma cell line.

    • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).

    • Test compounds dissolved in DMSO.

    • Neurotoxin (e.g., Rotenone, Oligomycin A, or MPTP).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plate.

    • Microplate reader (570 nm absorbance).

  • Procedure :

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

    • Introduce the neurotoxin to the wells at a pre-determined toxic concentration (e.g., the EC₅₀). Include control wells with no toxin (100% viability) and wells with toxin but no test compound (0% protection).

    • Incubate for 24-48 hours.

    • Remove the medium and add MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each treatment group relative to the controls to determine the neuroprotective effect of the compound.

Conclusion and Future Directions

The this compound scaffold is a remarkable platform for the development of biologically active molecules. Its derivatives have demonstrated significant potential as inhibitors of crucial cancer targets like HDACs and PARPs, and as promising neuroprotective agents through mechanisms including MAO-B inhibition and anti-apoptotic signaling. The inherent chemical versatility of the propargyl group allows for extensive derivatization, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Developing Isoform-Selective Inhibitors : Designing derivatives that can selectively target specific HDAC or PARP isoforms to minimize off-target effects and enhance therapeutic windows.

  • Elucidating Polypharmacology : Investigating dual-action inhibitors, such as compounds that concurrently inhibit PARP and HDAC, which could offer synergistic anticancer effects.

  • In Vivo Validation : Moving promising lead compounds from in vitro and cell-based assays into preclinical animal models of cancer and neurodegenerative disease to validate their efficacy and safety.

  • Exploring Novel Targets : Leveraging the unique chemical properties of the scaffold to explore its activity against other potential biological targets.

By continuing to explore the rich chemical space surrounding this privileged scaffold, the scientific community is well-positioned to develop next-generation therapeutics for some of the most challenging human diseases.

References

  • Youdim, M. B. H., et al. (1993). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. PubMed. [Link]

  • PubChem. 2-amino-N-(prop-2-en-1-yl)benzamide. PubChem. [Link]

  • Ganesan, A., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. [Link]

  • Fakhr, E., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. [Link]

  • Wang, Z., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters. [Link]

  • Kim, J. S., et al. (2021). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. ResearchGate. [Link]

  • Al-Soud, Y. A., et al. (2018). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

  • Wang, L., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules. [Link]

  • Mackenzie, G. G., et al. (2025). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Marco-Contelles, J., et al. (2020). In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives. ACS Omega. [Link]

  • ResearchGate. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Ishikawa, M., et al. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Bioorganic & Medicinal Chemistry. [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

  • Tatton, W. G., et al. (2003). Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B. Journal of Neural Transmission. [Link]

  • Sixto-López, Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. [Link]

  • Panahi, F., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports. [Link]

  • Karav, S., et al. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Nutrients. [Link]

  • Timofeeva, O. A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2025). In Silico Design Of Phenyl Acetamide Derivatives As Parp1 Inhibitors Targeting Brca1/2-Mutated Breast And Ovarian Cancers. ResearchGate. [Link]

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Sources

structural analogs of 2-amino-N-(prop-2-yn-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of 2-amino-N-(prop-2-yn-1-yl)benzamide: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. When functionalized with an N-(prop-2-yn-1-yl), or propargyl, group, the resulting molecule, this compound, becomes an exceptionally versatile building block for drug discovery and chemical biology. Its unique architecture, featuring a nucleophilic amino group, a rigid benzamide linker, and a reactive terminal alkyne, provides a trifecta of opportunities for chemical modification and conjugation. This guide provides an in-depth exploration of the structural analogs of this core scaffold, detailing synthetic strategies, elucidating structure-activity relationships (SAR), and examining their therapeutic applications, with a focus on enzyme and microRNA inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for the creation of novel chemical probes and therapeutic candidates.

The this compound Scaffold: A Privileged Core

This compound (CAS 4943-83-3) is a chemical intermediate whose value lies in the strategic placement of its functional groups.[1][2] The molecule can be deconstructed into three key components, each contributing to its chemical reactivity and utility in drug design:

  • The 2-Aminobenzamide Moiety : This portion provides a rigid scaffold that correctly orients substituents for interaction with biological targets. The aniline-like amino group can act as a hydrogen bond donor and a site for further derivatization. Benzamides, in general, are core components of drugs targeting histone deacetylases (HDACs) and other enzymes.[3]

  • The Amide Linker : The amide bond introduces conformational rigidity and serves as a critical hydrogen bond donor and acceptor, features essential for molecular recognition at protein active sites.

  • The N-propargyl Group (prop-2-yn-1-yl) : The terminal alkyne is the most versatile functional handle on the molecule. It is readily accessible for a wide range of chemical transformations, most notably the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] This allows the scaffold to be easily conjugated to other molecules, such as fluorescent dyes for imaging, affinity tags for target identification, or larger drug constructs to create hybrid molecules.[4]

The interplay between these groups makes this scaffold a powerful platform for developing high-affinity ligands for various biological targets, including G protein-coupled receptors (GPCRs) and enzymes.[4]

Core Synthetic Strategies

The synthesis of the this compound core and its immediate analogs typically follows robust and scalable pathways. Two principal methods have proven effective: the ring-opening of isatoic anhydride and carbonyldiimidazole (CDI)-mediated amide coupling.[4]

Diagram: General Synthetic Workflow

Synthetic_Workflow cluster_0 Method A: Isatoic Anhydride Ring-Opening cluster_1 Method B: Amide Coupling IA Isatoic Anhydride Core This compound IA->Core Reaction with Propargylamine Propargylamine Propargylamine (H2N-CH2-C≡CH) Propargylamine->Core AA Anthranilic Acid Intermediate Activated Ester AA->Intermediate Activation Activator Activating Agent (e.g., CDI, HATU) Activator->Intermediate Core2 This compound Intermediate->Core2 Amide Bond Formation Propargylamine2 Propargylamine Propargylamine2->Core2 Analog_Design cluster_mods Core 2-Amino Benzamide Core N-propargyl ModA A. Acylation / Alkylation (e.g., Benzoylation) Core:f0->ModA ModB B. Ring Substitution (Halogens, EDG, EWG) Core:f1->ModB ModC C. Alkyne Diversification (Click Chemistry, Homologation) Core:f2->ModC miR21_Pathway Compound Analog 1j (3,4,5-trimethoxy) miR21 Oncogenic miR-21 Compound->miR21 Inhibits Expression PDCD4_mRNA PDCD4 mRNA miR21->PDCD4_mRNA Binds & Degrades PDCD4_Protein PDCD4 Protein (Tumor Suppressor) PDCD4_mRNA->PDCD4_Protein Translation Apoptosis Apoptosis PDCD4_Protein->Apoptosis Promotes Proliferation Cell Proliferation PDCD4_Protein->Proliferation Inhibits

Sources

An In-depth Technical Guide on the Reactivity of the Terminal Alkyne in 2-amino-N-(prop-2-yn-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the terminal alkyne in 2-amino-N-(prop-2-yn-1-yl)benzamide. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles provided by its constituent functional groups: a primary aromatic amine, a secondary amide, and a terminal alkyne.[1] The interplay between these groups dictates the molecule's reactivity, offering a platform for diverse chemical transformations. This guide will delve into the causality behind experimental choices for key reactions, provide self-validating protocols, and ground all mechanistic claims in authoritative sources.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a molecule poised for a variety of chemical transformations. Its utility stems from the presence of three distinct functional groups:

  • The Terminal Alkyne: The sp-hybridized carbons of the alkyne create a region of high electron density, making it susceptible to a range of addition reactions.[2][3] The terminal proton exhibits a pKa of approximately 25, rendering it significantly more acidic than protons on sp2 or sp3 hybridized carbons.[2][4] This acidity allows for deprotonation by strong bases to form a highly nucleophilic acetylide anion.[4][5]

  • The 2-Amino Group: This primary aromatic amine can act as a nucleophile and a base. Its presence ortho to the amide linkage can lead to intramolecular interactions and cyclization reactions.[1][6]

  • The N-Propargyl Amide: The amide group itself is relatively unreactive towards nucleophilic acyl substitution due to resonance stabilization.[7][8][9] However, it can influence the reactivity of the neighboring amino group and the propargyl alkyne.

The strategic placement of these functional groups allows for a diverse array of synthetic manipulations, making this compound a valuable precursor in the synthesis of complex heterocyclic systems and bioconjugates.[1]

Key Reactions of the Terminal Alkyne

The terminal alkyne is the primary focus of this guide, as its reactivity is central to the synthetic utility of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[10][11][12][13][14] This reaction is prized for its reliability, mild reaction conditions, and broad functional group tolerance, including aqueous environments.[11][12]

Mechanism and Rationale: The reaction is catalyzed by a copper(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate.[12][15][16] The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring.[14] The use of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state and accelerate the reaction.[15][16]

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol details a general procedure for the CuAAC reaction with this compound and an organic azide.

Step Procedure Rationale
1. Reagent Preparation Prepare stock solutions of this compound (1 eq.), the desired organic azide (1.1 eq.), CuSO₄·5H₂O (0.1 eq.), and sodium ascorbate (0.2 eq.) in a suitable solvent (e.g., a t-BuOH/H₂O mixture).Using a slight excess of the azide ensures complete consumption of the alkyne. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[12][15]
2. Reaction Setup In a reaction vessel, combine the solutions of the alkyne and azide.
3. Catalyst Addition Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.The order of addition is crucial to ensure the in-situ generation of the active Cu(I) catalyst.
4. Reaction Monitoring Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).The reaction is typically complete within a few hours.
5. Workup and Purification Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.Standard workup and purification procedures are generally sufficient to isolate the pure triazole product.

Visualization of CuAAC Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Monitoring & Workup Alkyne This compound Mix Combine Alkyne & Azide Alkyne->Mix Azide Organic Azide Azide->Mix CuSO4 CuSO4·5H2O Add_Catalyst Add CuSO4 then Ascorbate CuSO4->Add_Catalyst Ascorbate Sodium Ascorbate Ascorbate->Add_Catalyst Mix->Add_Catalyst Stir Stir at RT Add_Catalyst->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product 1,2,3-Triazole Product Purify->Product

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18][19] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[17][19]

Mechanism and Rationale: The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[20] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[21] Nickel-catalyzed Sonogashira couplings have also emerged as a viable alternative.[22][23]

Experimental Protocol: Sonogashira Coupling with an Aryl Iodide

This protocol describes a typical Sonogashira coupling of this compound with an aryl iodide.

Step Procedure Rationale
1. Reagent Preparation To a solution of this compound (1 eq.) and the aryl iodide (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add Pd(PPh₃)₂Cl₂ (0.05 eq.), CuI (0.1 eq.), and a base such as triethylamine (2 eq.).The palladium catalyst and copper co-catalyst are essential for the catalytic cycle. The base is required to deprotonate the terminal alkyne.[19]
2. Reaction Setup Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.Anhydrous and anaerobic conditions are often necessary to prevent catalyst deactivation and side reactions.[19]
3. Reaction Monitoring Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
4. Workup and Purification After completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalysts, and concentrate the filtrate. Purify the residue by column chromatography.Filtration is necessary to remove the solid catalysts before purification.

Visualization of Sonogashira Coupling Mechanism

Sonogashira_Mechanism Pd(0) Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Alkyne R-C≡C-H Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide + Base, Cu(I) Base Base Cu(I) Cu(I) Cu_Acetylide->Transmetalation Pd(II)_Alkyne_Complex Ar-Pd(II)-C≡C-R(L2) Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Coupled_Product Ar-C≡C-R Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Intramolecular Cyclization

The presence of the ortho-amino group provides a unique opportunity for intramolecular cyclization reactions involving the terminal alkyne.[1] These reactions can lead to the formation of fused heterocyclic systems, such as quinazolinones, which are important scaffolds in medicinal chemistry.[1]

Factors Influencing Cyclization:

  • Catalyst: The choice of catalyst (e.g., palladium, copper, or gold) can influence the reaction pathway and the structure of the cyclized product.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can all affect the efficiency and selectivity of the cyclization.

  • Substituents: The electronic and steric properties of substituents on the aromatic ring can impact the rate and feasibility of the cyclization.

While specific, detailed protocols for the intramolecular cyclization of this compound are not extensively documented in the readily available literature, the general principles of such transformations can be inferred from related systems. For instance, palladium-catalyzed cyclizative cross-coupling reactions of ortho-alkynylanilines with ortho-alkynylbenzamides have been reported to yield complex heterocyclic structures.[24]

Synthesis of this compound

Two primary synthetic routes have been established for the preparation of the title compound: the ring-opening of isatoic anhydride and carbonyldiimidazole (CDI)-mediated amide coupling.[1]

Method A: Ring-Opening of Isatoic Anhydride

This method involves the reaction of isatoic anhydride with propargylamine. The isatoic anhydride serves as a convenient precursor to the 2-aminobenzoyl moiety.

Method B: CDI-Mediated Amide Coupling

This approach utilizes 2-aminobenzoic acid and propargylamine, coupled in the presence of 1,1'-carbonyldiimidazole (CDI). CDI acts as an activating agent for the carboxylic acid, facilitating amide bond formation.

Conclusion

The terminal alkyne of this compound is a highly versatile functional group that enables a wide range of chemical transformations. Its participation in powerful reactions like the CuAAC and Sonogashira coupling allows for the straightforward introduction of molecular diversity. Furthermore, the potential for intramolecular cyclization opens avenues for the synthesis of complex, biologically relevant heterocyclic systems. This guide has provided a detailed overview of the key reactivity patterns of this valuable building block, supported by mechanistic insights and practical experimental protocols, to aid researchers in its effective utilization in their synthetic endeavors.

References

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Whitepaper: The Ortho-Amino Effect: Unraveling the Role of the 2-Amino Group in the Reactivity of 2-Amino-N-(prop-2-yn-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-N-(prop-2-yn-1-yl)benzamide scaffold is a versatile building block in synthetic and medicinal chemistry, incorporating three distinct functional moieties: a primary aromatic amine, an amide, and a terminal alkyne. The strategic placement of the amino group at the ortho position to the amide creates a unique chemical environment that profoundly influences the molecule's overall reactivity. This guide dissects the multifaceted role of the 2-amino group, moving beyond simple substituent effects to explore the nuanced interplay of electronic modulation, steric influence, and intramolecular hydrogen bonding. We will examine how these factors govern the reactivity of the adjacent amide and the distal propargyl group, providing field-proven experimental designs to probe and exploit these properties. This document serves as a technical resource for researchers aiming to leverage the distinct chemical behavior of this scaffold in drug discovery and materials science.

Introduction: The Architecture of a Multifunctional Scaffold

This compound is characterized by a dense arrangement of functional groups. Its reactivity profile is not merely a sum of its parts but is instead a complex interplay governed by the proximity of these groups.[1] The primary functionalities are:

  • The N-Propargyl Group: The terminal alkyne is a linchpin for a variety of transformations, including metal-catalyzed cyclizations, cycloadditions (e.g., CuAAC "click" chemistry), and hydrofunctionalization reactions.[1][2][3]

  • The Benzamide Core: This robust amide linkage provides structural rigidity and participates in key intermolecular interactions. Its reactivity is heavily influenced by the substituents on the aromatic ring.

  • The 2-Amino Group: As the focus of this guide, this ortho-substituent acts as a powerful local control element, modulating the electronic landscape and conformational preferences of the entire molecule.

Understanding the influence of the 2-amino group is paramount for predicting and controlling the outcomes of reactions involving this scaffold. Its effects can be broadly categorized into three interconnected domains: electronic effects, intramolecular hydrogen bonding, and steric influence.

The Dominant Influence: Electronic Effects of the Ortho-Amino Group

The amino group is a potent activating group in electrophilic aromatic substitution, a role classically attributed to its strong +R (resonance) effect and weaker -I (inductive) effect.[4]

Resonance and Inductive Contributions

The nitrogen lone pair of the amino group can delocalize into the aromatic π-system, increasing electron density at the ortho and para positions.[4] This donation fundamentally alters the electronic character of the benzamide system.

  • Activation of the Aromatic Ring: The increased electron density makes the aromatic ring more susceptible to electrophilic attack.

  • Modulation of Amide Reactivity: The +R effect extends to the amide carbonyl group. By donating electron density towards the ring, the 2-amino group indirectly increases the electron density on the amide's carbonyl oxygen and nitrogen atoms. This can enhance the nucleophilicity of the carbonyl oxygen, a critical factor in metal-catalyzed cyclization reactions where the oxygen acts as the initial nucleophile.[5][6]

Caption: Electronic contributions of the 2-amino group.

The Conformational Lock: Intramolecular Hydrogen Bonding

A defining characteristic of the ortho-amino benzamide structure is the potential for a strong intramolecular hydrogen bond (IHB) between one of the N-H protons of the amino group and the carbonyl oxygen of the amide.[7] This interaction forms a pseudo-six-membered ring, significantly influencing the molecule's conformation and reactivity.

This IHB has several critical consequences:

  • Planarization and Rigidity: It locks the amide group into a more planar conformation with respect to the benzene ring, reducing its rotational freedom.[8]

  • Shielding of the Amide: The hydrogen bond can sterically and electronically shield the amide N-H proton, potentially altering its acidity and role in intermolecular interactions.

  • Activation of the Carbonyl Oxygen: By accepting a hydrogen bond, the carbonyl oxygen becomes more electron-rich and thus a more potent nucleophile. This is a key mechanistic insight; the IHB pre-organizes the molecule for reactions where the carbonyl oxygen initiates a nucleophilic attack, such as in cycloisomerization reactions.[6]

Caption: Intramolecular hydrogen bond in the scaffold.

Impact on Reactivity: Case Studies and Mechanistic Implications

The combined electronic and conformational effects of the 2-amino group create a unique reactivity profile, particularly in metal-catalyzed transformations of the propargyl group.

Gold-Catalyzed Cycloisomerization

The cyclization of N-propargyl benzamides to form oxazolines is a well-established benchmark reaction for gold catalysts.[5][6] In this reaction, the 2-amino group plays an accelerating role.

Hypothesized Mechanism:

  • π-Activation: The gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity.

  • Nucleophilic Attack: The amide carbonyl oxygen attacks the activated alkyne in a 5-endo-dig cyclization. The nucleophilicity of this oxygen is enhanced by both the +R electronic effect and the IHB from the 2-amino group.

  • Protodeauration: The resulting vinyl-gold intermediate is protonated, releasing the oxazoline product and regenerating the active catalyst.[6]

The 2-amino group, by pre-organizing the nucleophile (the carbonyl oxygen) and increasing its electron density, lowers the activation energy for the key cyclization step.

Other Transformations

The terminal alkyne is amenable to a wide range of reactions. While the 2-amino group's influence on distal reactions like click chemistry might be minimal, it can be significant in any process involving coordination to the amide or intramolecular attack. For instance, in palladium-catalyzed cyclizations to form quinolines, the electronic state of the aromatic ring, which is directly modulated by the amino group, is critical.[9]

Experimental Verification and Protocols

To validate the role of the 2-amino group, a comparative study against isomers (3-amino, 4-amino) and the unsubstituted parent compound is essential. This approach allows for the deconvolution of electronic and proximity-driven effects.

Synthesis of Control Compounds

The synthesis of this compound and its analogues can be reliably achieved via the reaction of isatoic anhydride (for the 2-amino version) or the corresponding nitrobenzoyl chloride (followed by reduction) with propargylamine.[1][10]

Protocol 1: Synthesis of this compound

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add isatoic anhydride (1.0 eq).

  • Solvent: Add anhydrous dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Amine Addition: Add propargylamine (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at 80 °C and monitor by TLC (e.g., 30% EtOAc in hexanes). The reaction typically proceeds via ring-opening and subsequent decarboxylation.[1][10]

  • Workup: Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography or recrystallization to yield the final product.

Comparative Reactivity Analysis

A kinetic study of a gold-catalyzed cycloisomerization provides quantitative data on the effect of the 2-amino group.

Protocol 2: Kinetic Analysis of Au(I)-Catalyzed Cycloisomerization

  • Stock Solutions: Prepare stock solutions of the substrates (2-amino, 3-amino, 4-amino, and unsubstituted N-(prop-2-yn-1-yl)benzamide) and an internal standard (e.g., dodecane) in the reaction solvent (e.g., dichloromethane).

  • Catalyst Preparation: Prepare a stock solution of a gold catalyst, such as [JohnphosAu(NCCH₃)]SbF₆.[6]

  • Reaction Setup: In separate vials for each substrate, add the substrate stock solution and internal standard stock solution. Thermostat the vials to the desired reaction temperature (e.g., 25 °C).

  • Initiation: Initiate the reactions by adding a specific volume of the catalyst stock solution to each vial.

  • Monitoring: At timed intervals, withdraw aliquots from each reaction vial, quench immediately (e.g., with a drop of a phosphine solution to deactivate the catalyst), and dilute for analysis.

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting material relative to the internal standard.

  • Data Processing: Plot the natural logarithm of the substrate concentration versus time. The negative of the slope of the resulting line gives the observed rate constant (k_obs).

workflow_kinetics cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Synthesize Substrates (2-NH2, 3-NH2, 4-NH2, H) A2 Prepare Stock Solutions (Substrates, Catalyst, Std.) A1->A2 B1 Set up Parallel Reactions in Thermostatted Vials A2->B1 B2 Initiate with Catalyst B1->B2 B3 Withdraw & Quench Aliquots at Timed Intervals B2->B3 B4 Analyze via HPLC/GC B3->B4 C1 Plot ln[Substrate] vs. Time B4->C1 C2 Determine Rate Constants (k_obs) C1->C2 C3 Compare Rates: k(2-NH2) vs k(3-NH2) vs... Draw Mechanistic Conclusions C2->C3

Caption: Workflow for comparative kinetic analysis.

Expected Quantitative Data

The results from the kinetic study are expected to show a significant rate enhancement for the 2-amino isomer compared to the others.

Table 1: Hypothetical Rate Constants for Au(I)-Catalyzed Cycloisomerization

Substituent PositionRelative Rate Constant (k_rel)Plausible Rationale
2-Amino 15.2 Strong rate enhancement from IHB pre-organization and electronic activation.
3-Amino1.8Moderate electronic activation (+R effect is weaker at the meta position).
4-Amino3.5Significant electronic activation (+R effect), but lacks the IHB conformational effect.
Unsubstituted (H)1.0Baseline reactivity.

Conclusion

The 2-amino group in this compound is not a passive substituent but an active director of reactivity. Through a combination of a powerful electron-donating resonance effect and the formation of a conformation-locking intramolecular hydrogen bond, it significantly enhances the nucleophilicity of the amide carbonyl oxygen. This pre-organization lowers the activation barrier for key reaction steps, such as intramolecular cyclizations, leading to substantial rate enhancements. For scientists and drug developers, understanding this "ortho-amino effect" is crucial. It allows for the rational design of synthetic routes that leverage this built-in catalytic assistance and the development of novel molecular entities where this specific geometry can be exploited for targeted biological interactions.

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  • National Institutes of Health. Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. [Link]

  • ResearchGate. The intramolecular hydrogen bond in 2-hydroxy-benzamides. [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]

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Methodological & Application

Application Notes and Protocols: Leveraging 2-amino-N-(prop-2-yn-1-yl)benzamide in Copper(I)-Catalyzed Click Chemistry for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Molecular Innovation

In the landscape of modern medicinal chemistry and drug development, the quest for efficient and robust molecular conjugation methods is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for this purpose, prized for its high yields, stereospecificity, and biocompatibility.[1][2] Within this framework, 2-amino-N-(prop-2-yn-1-yl)benzamide stands out as a particularly valuable building block.[3] Its structure uniquely combines a biologically relevant 2-aminobenzamide core with a terminal alkyne group, rendering it a versatile precursor for a multitude of applications, from the synthesis of novel heterocyclic compounds to the development of targeted therapeutic agents and advanced molecular probes.[3][4][5]

The 2-aminobenzamide moiety is a recognized pharmacophore found in molecules with a wide range of biological activities, including antimicrobial, antithrombotic, and histone deacetylase (HDAC) inhibitory effects.[4][5][6][7] The propargyl group provides a reactive handle for the CuAAC reaction, allowing for the straightforward and efficient linkage of this privileged scaffold to a diverse array of azide-containing molecules, such as fluorescent dyes, polyethylene glycol (PEG) chains, peptides, or drug payloads.[3] This guide provides a comprehensive overview of the principles, protocols, and best practices for effectively utilizing this compound in Cu(I)-catalyzed click chemistry.

The Engine of Innovation: Understanding the CuAAC Mechanism

The remarkable efficiency of the CuAAC reaction stems from its unique catalytic cycle, which dramatically accelerates the rate of 1,3-dipolar cycloaddition between a terminal alkyne and an azide compared to the uncatalyzed thermal reaction.[8] The copper(I) catalyst is the linchpin of this process, orchestrating a stepwise mechanism that leads exclusively to the formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[1][9][10]

The catalytic cycle can be summarized as follows:

  • Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the Cu(I) ion to the terminal alkyne of this compound. This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate.[9][11]

  • Azide Coordination: The azide-containing molecule then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.[8]

  • Ring Contraction and Product Formation: This intermediate undergoes ring contraction to a more stable five-membered triazolyl-copper species.

  • Protonolysis and Catalyst Regeneration: Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[8]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Alkyne This compound Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R-N3 Six_Membered_Ring Six-Membered Cu-Intermediate Azide->Six_Membered_Ring Cu(I) Cu(I) Source (e.g., CuSO4/Ascorbate) Cu_Acetylide->Six_Membered_Ring + R-N3 Triazolyl_Cu Triazolyl-Copper Intermediate Six_Membered_Ring->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu(I) Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Cu->Triazole Protonolysis

Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and should be optimized for specific substrates and applications.

Protocol 1: General Procedure for CuAAC with this compound

This protocol is suitable for small-molecule synthesis in organic solvents.

Materials:

  • This compound

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Nitrogen or Argon gas for inert atmosphere (recommended)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[12]

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in water.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change is often observed, indicating the formation of the Cu(I) species.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-12 hours.

  • Upon completion, the reaction can be worked up by diluting with water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Bioconjugation in Aqueous Media

This protocol is adapted for the conjugation of this compound derivatives to biomolecules in an aqueous environment. The use of a stabilizing ligand is crucial to prevent catalyst degradation and protect the biomolecule.[13][14]

Materials:

  • Derivative of this compound (e.g., a fluorescently labeled version)

  • Azide-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligand[12][15]

  • Aminoguanidine (optional, to scavenge ascorbate byproducts)[13]

Procedure:

  • Prepare stock solutions:

    • 20 mM CuSO₄ in water

    • 100 mM THPTA in water

    • 100 mM sodium ascorbate in water (prepare fresh)

    • 100 mM aminoguanidine in water

  • In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound derivative in the reaction buffer. The final concentration of the limiting reactant is typically in the micromolar range.

  • Prepare the catalyst premix. In a separate tube, mix the CuSO₄ stock solution with the THPTA stock solution in a 1:5 molar ratio.[16] Allow this mixture to stand for a few minutes.

  • Add the catalyst premix to the reaction mixture containing the biomolecule and the benzamide derivative.

  • If using, add the aminoguanidine solution to the reaction mixture.[13]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate is typically around 5 mM.[16]

  • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 30 minutes to a few hours.

  • The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Combine Azide-Biomolecule & Alkyne-Benzamide Add_Catalyst Add Catalyst Premix Reactants->Add_Catalyst Catalyst_Premix Prepare CuSO4/THPTA Premix (1:5) Catalyst_Premix->Add_Catalyst Add_Scavenger Add Aminoguanidine (Optional) Add_Catalyst->Add_Scavenger Initiate Initiate with Sodium Ascorbate Add_Scavenger->Initiate Incubate Incubate at RT or 37°C Initiate->Incubate Purify Purify Labeled Biomolecule (e.g., SEC, Dialysis) Incubate->Purify

Caption: A streamlined workflow for the bioconjugation of this compound derivatives.

Optimization and Troubleshooting

Achieving high yields and clean reactions in CuAAC often requires careful optimization of reaction parameters.

ParameterRecommendationRationale
Copper Source CuSO₄ with a reducing agent (sodium ascorbate) is common and convenient.[14] Cu(I) salts (e.g., CuI, CuBr) can also be used but are more sensitive to oxidation.In situ reduction of Cu(II) to Cu(I) ensures a consistent supply of the active catalyst.[12]
Ligand For bioconjugations, a water-soluble, stabilizing ligand like THPTA is highly recommended.[12][15] For organic synthesis, ligands like TBTA can accelerate the reaction.[10]Ligands protect the Cu(I) from oxidation and disproportionation, increasing catalyst lifetime and efficiency, and reducing cytotoxicity in biological systems.[15]
Reducing Agent Sodium ascorbate is the most widely used reducing agent.[13]It efficiently reduces Cu(II) to Cu(I). However, excess ascorbate can generate reactive oxygen species, which can be mitigated by using a ligand.[13][14]
Solvent A wide range of solvents are tolerated, including water, alcohols, DMSO, and DMF.[8] For bioconjugations, aqueous buffers are essential.The choice of solvent should ensure the solubility of all reactants. Water has been shown to accelerate the reaction rate in some cases.[8]
Oxygen Exclusion For sensitive substrates or prolonged reactions, degassing the solvent and maintaining an inert atmosphere is beneficial.Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) form, stalling the reaction.[14]

Common Issues and Solutions:

  • Low or No Yield:

    • Inactive Catalyst: Ensure the sodium ascorbate solution is freshly prepared. Check for potential oxidation of the Cu(I) source. Increase the catalyst and/or ligand concentration.

    • Poor Solubility: Modify the solvent system to ensure all reactants are fully dissolved.

  • Side Reactions (especially in bioconjugations):

    • Oxidative Damage: Use a stabilizing ligand like THPTA and consider adding aminoguanidine to minimize damage from ascorbate byproducts.[13] Work under an inert atmosphere.

    • Precipitation: Optimize buffer conditions and reactant concentrations to maintain the solubility of the biomolecule.

Conclusion: A Gateway to Advanced Molecular Design

This compound is a powerful and versatile tool for researchers at the interface of chemistry, biology, and medicine. Its unique structural features, combined with the efficiency and reliability of Cu(I)-catalyzed click chemistry, open up a vast design space for the creation of novel therapeutics, diagnostic agents, and research tools. By understanding the underlying mechanism and adhering to optimized protocols, scientists can effectively harness the potential of this valuable building block to advance their research and development goals.

References

  • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal. [Link]

  • Cantillo, D., & Kappe, C. O. (2017). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 7(24), 14875-14884. [Link]

  • Proposed mechanism of Cu(I)-catalyzed ―click‖ chemistry between a terminal alkyne and azide. ResearchGate. [Link]

  • Mondal, S., & Bertozzi, C. R. (2021). Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications. Chemical Reviews, 121(14), 8167-8238. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • Optimized CuAAC reaction set-up. ResearchGate. [Link]

  • Cuc, D. T., et al. (2018). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Natural Product Communications, 13(7), 1934578X1801300724. [Link]

  • Mabkhot, Y. N., et al. (2013). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 18(10), 12594-12606. [Link]

  • Kumar, A., et al. (2012). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters, 3(5), 405-409. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Benzimidazole and Related Ligands for Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemistry & Biology, 21(9), 1075-1101. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100523. [Link]

  • Ramón, R., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 10(8), 895. [Link]

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. SpringerLink. [Link]

  • 2-amino-N-(prop-2-en-1-yl)benzamide. PubChem. [Link]

  • Cycloisomerization of N‐(prop‐2‐yn‐1‐yl)benzamide. Reaction conditions. ResearchGate. [Link]

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Application Note & Protocols: Fluorescent Conjugation Strategies for 2-amino-N-(prop-2-yn-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-N-(prop-2-yn-1-yl)benzamide is a versatile bifunctional molecule of significant interest in medicinal chemistry and chemical biology.[1] Its structure presents two distinct, chemically addressable functional groups: a primary aromatic amine and a terminal alkyne. This unique arrangement makes it an excellent scaffold for the synthesis of more complex molecules, including high-affinity fluorescent ligands for probing biological systems like G protein-coupled receptors (GPCRs).[1]

Fluorescent labeling of small molecules like this benzamide derivative is a critical technique for visualizing and quantifying molecular interactions, tracking distribution in cellular environments, and for use in high-throughput screening assays.[][3] This guide provides a detailed technical overview and step-by-step protocols for two distinct and highly efficient strategies for conjugating fluorescent dyes to this compound, targeting each of its reactive handles. We will explore both amine-reactive chemistry and "click chemistry," explaining the causality behind experimental choices to ensure robust and reproducible results.

Strategic Overview: Choosing a Conjugation Pathway

The choice of conjugation strategy depends on the desired site of labeling and the functional groups available on the selected fluorescent dye. The two primary pathways are:

  • Amine-Directed Conjugation: Targets the primary amine on the benzamide ring using an amine-reactive dye, typically one activated with an N-hydroxysuccinimide (NHS) ester. This forms a stable amide bond.

  • Alkyne-Directed Conjugation: Utilizes the terminal alkyne via "click chemistry" with an azide-functionalized fluorescent dye. This approach, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers exceptional specificity and efficiency, forming a stable triazole linkage.[4]

G cluster_0 Starting Material cluster_1 Conjugation Strategies cluster_2 Required Dye cluster_3 Process start This compound amine Strategy 1: Amine-Directed (NHS Ester Chemistry) start->amine Targets -NH2 group alkyne Strategy 2: Alkyne-Directed (Click Chemistry - CuAAC) start->alkyne Targets -C≡CH group reaction Conjugation Reaction amine->reaction alkyne->reaction dye_nhs NHS Ester-Dye dye_nhs->amine dye_azide Azide-Dye dye_azide->alkyne purification Purification (HPLC / Column Chromatography) reaction->purification characterization Characterization (MS, UV-Vis, Fluorescence) purification->characterization product Final Fluorescent Conjugate characterization->product

Caption: High-level workflow for fluorescent dye conjugation.

Strategy 1: Amine-Directed Conjugation via NHS Ester Chemistry

This is one of the most common methods for labeling primary amines.[] The reaction involves the acylation of the nucleophilic primary amine by the highly reactive NHS ester, resulting in a stable amide bond and the release of N-hydroxysuccinimide.

Principle of the Reaction

Succinimidyl esters (NHS esters) are preferred for protein and small molecule conjugation because they form a very stable amide bond.[6] The reaction must be performed under slightly basic (alkaline) conditions (pH ~8-9) to ensure that the primary amine is deprotonated and thus sufficiently nucleophilic to attack the ester.[7][8] It is critical to use anhydrous solvents, as NHS esters are susceptible to hydrolysis, which would compete with the desired conjugation reaction.[7]

G mol Benzamide-NH₂ plus1 + dye Dye-NHS Ester arrow conjugate Dye-Amide-Benzamide plus2 + nhs NHS conditions Anhydrous DMF or DMSO Organic Base (e.g., TEA, DIPEA) Room Temperature

Caption: Reaction scheme for NHS ester conjugation.

Experimental Protocol

Materials and Reagents

ReagentSupplierPurpose
This compoundCommercial SourceSubstrate
Amine-Reactive Fluorescent Dye (NHS Ester)e.g., Thermo Fisher, LumiprobeLabeling agent
Anhydrous Dimethylformamide (DMF) or DMSOSigma-AldrichReaction Solvent
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Sigma-AldrichOrganic Base (to deprotonate amine)
Ethyl Acetate, HexanesFisher ScientificSolvents for Chromatography
Silica Gel for Flash ChromatographySiliCycle Inc.Purification Medium

Step-by-Step Methodology

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.

    • Immediately before use, prepare a 10 mM stock solution of the NHS ester dye in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and should not be stored in solution for extended periods.[9]

  • Conjugation Reaction:

    • In a clean, dry vial, add 1.0 equivalent of the this compound solution.

    • Add 2.0-3.0 equivalents of an organic base like triethylamine (TEA) or DIPEA to the vial. This is essential to create the basic conditions required for the reaction.

    • While stirring, add 1.1-1.5 equivalents of the NHS ester dye stock solution dropwise to the benzamide solution. A slight excess of the dye helps drive the reaction to completion.

    • Protect the reaction from light by wrapping the vial in aluminum foil.

    • Allow the reaction to stir at room temperature for 2-4 hours, or overnight for potentially higher yields. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the resulting residue using silica gel flash column chromatography. The appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the chosen dye and should be determined using TLC.

    • Collect the fractions containing the desired fluorescent product and verify their purity by TLC.

    • Combine the pure fractions and evaporate the solvent to yield the final conjugate.

Expertise & Causality
  • Why an organic base? Unlike protein conjugations which are often done in bicarbonate or borate buffers[8], this small molecule reaction is performed in an organic solvent. An organic base like TEA or DIPEA is required to deprotonate the primary amine, rendering it nucleophilic. Aromatic amines are generally less basic than aliphatic amines, so ensuring deprotonation is key.

  • Why anhydrous solvents? Water will rapidly hydrolyze the NHS ester to a non-reactive carboxylic acid, significantly reducing or completely preventing the conjugation.[7]

  • Why protect from light? Many fluorescent dyes are susceptible to photobleaching. Protecting the reaction from light preserves the fluorescent properties of the final product.[7][8]

Strategy 2: Alkyne-Directed Conjugation via Click Chemistry (CuAAC)

Click chemistry describes a class of reactions that are rapid, specific, and high-yielding.[4] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example, joining a terminal alkyne and an azide to form a highly stable 1,4-disubstituted triazole ring.[10][11] This method is exceptionally specific as both the alkyne and azide groups are bioorthogonal, meaning they do not react with other functional groups typically found in biological systems.[4][10]

Principle of the Reaction

The reaction requires a catalytic amount of a copper(I) source.[12] Since Cu(I) is unstable and can oxidize, it is typically generated in situ from a Cu(II) salt (like Copper (II) Sulfate, CuSO₄) using a mild reducing agent, most commonly sodium ascorbate.[11][13][14] The mechanism involves the formation of a copper-acetylide intermediate which then reacts with the azide to form the triazole product.[11][12]

G mol Benzamide-Alkyne plus1 + dye Dye-Azide arrow conjugate Dye-Triazole-Benzamide conditions CuSO₄ / Sodium Ascorbate t-BuOH / H₂O or DMSO Room Temperature

Caption: Reaction scheme for CuAAC "Click" conjugation.

Experimental Protocol

Materials and Reagents

ReagentSupplierPurpose
This compoundCommercial SourceSubstrate
Azide-Functionalized Fluorescent Dyee.g., Click Chemistry Tools, BroadPharmLabeling agent
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Sigma-AldrichCopper Catalyst Precursor
Sodium AscorbateSigma-AldrichReducing Agent (for Cu(I) generation)
tert-Butanol (t-BuOH), DMSO, and Water (H₂O)Fisher ScientificReaction Solvents
Diethyl EtherFisher ScientificFor precipitation/workup

Step-by-Step Methodology

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of this compound in DMSO or a 1:1 mixture of t-BuOH/H₂O.

    • Prepare a 10 mg/mL solution of the azide-functionalized dye in the same solvent system.

    • Prepare fresh aqueous stock solutions of CuSO₄ (e.g., 100 mM) and Sodium Ascorbate (e.g., 1 M).

  • Conjugation Reaction:

    • In a vial, combine 1.0 equivalent of the this compound solution and 1.05 equivalents of the azide-dye solution.

    • Add the sodium ascorbate solution to the mixture (5-10 mol %).

    • Add the CuSO₄ solution to the mixture (1-5 mol %). The reaction should be initiated by the addition of the copper catalyst.

    • Stir the reaction vigorously at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with a suitable organic solvent like ethyl acetate.

    • Alternatively, if the product is a solid, it may be precipitated by adding the reaction mixture to cold diethyl ether.

    • The crude product should be purified by silica gel flash column chromatography or preparative HPLC to remove residual catalyst and unreacted starting materials.

Trustworthiness & Authoritative Grounding
  • Catalyst System: The use of CuSO₄ with sodium ascorbate is a well-established and robust method for generating the active Cu(I) catalyst in situ, preventing the need to handle potentially unstable Cu(I) salts directly.[13][14] This approach also mitigates the formation of oxidative homocoupling byproducts.[14]

  • Specificity: The CuAAC reaction is renowned for its outstanding selectivity. The azide and alkyne groups are essentially inert to most other functional groups, ensuring that the conjugation occurs exclusively at the desired alkyne handle.[10]

  • Alternative - SPAAC: For applications where the presence of copper is a concern (e.g., live-cell labeling), a copper-free alternative known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) can be used.[][16] This would require an azide version of the benzamide to react with a dye functionalized with a strained cyclooctyne (e.g., DBCO, DIBO).[16][17][18] The driving force for SPAAC is the release of ring strain in the cyclooctyne, which eliminates the need for a metal catalyst.[][16]

Section 3: Purification and Characterization of the Final Conjugate

Regardless of the chosen strategy, rigorous purification and characterization are mandatory to validate the successful synthesis of the fluorescent conjugate and ensure its suitability for downstream applications.

Purification

For small molecule conjugates, the most common and effective purification methods are:

  • Flash Column Chromatography: Utilizes a silica gel stationary phase and a solvent gradient to separate the product from starting materials and byproducts based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Offers higher resolution for purification and is also an excellent analytical tool for assessing purity.

Characterization

A combination of spectroscopic techniques should be employed to confirm the identity and integrity of the final product.

TechniquePurposeExpected Outcome
Mass Spectrometry (MS) To confirm the covalent attachment of the dye to the benzamide.The observed mass should correspond to the calculated exact molecular weight of the conjugated product.
UV-Visible Spectroscopy To confirm the presence of both the benzamide scaffold and the dye's chromophore. Can be used to determine concentration via the Beer-Lambert law.[19]The absorption spectrum should show peaks characteristic of both the original molecule and the fluorescent dye.
Fluorescence Spectroscopy To verify that the fluorescent properties of the dye are retained after conjugation and to determine the optimal excitation and emission wavelengths.[20][21]The conjugate should exhibit fluorescence with a characteristic excitation and emission spectrum, which may be slightly shifted compared to the free dye.[20]
NMR Spectroscopy (¹H, ¹³C) To provide definitive structural confirmation of the conjugate.The NMR spectrum will show signals from both the benzamide and dye moieties, and the formation of the new amide or triazole linkage can be confirmed.
Summary & Comparison of Strategies
FeatureStrategy 1: Amine-Directed (NHS Ester)Strategy 2: Alkyne-Directed (CuAAC)
Reaction Site Primary Aromatic Amine (-NH₂)Terminal Alkyne (-C≡CH)
Required Dye Amine-Reactive (e.g., NHS Ester)Azide-Functionalized
Linkage Formed Amide Bond1,4-disubstituted 1,2,3-Triazole Ring
Key Reagents Anhydrous Solvent, Organic BaseCuSO₄, Sodium Ascorbate
Pros Well-established, commercially available NHS-dyes are abundant.Extremely high specificity (bioorthogonal), high yield, reliable.[10][14]
Cons Aromatic amine is less reactive than aliphatic amines. Potential for side reactions if other nucleophiles are present. NHS esters are moisture sensitive.Requires a metal catalyst which can be toxic to cells and may need to be thoroughly removed.
References
  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. Retrieved from [Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Chemical Biology, 2(11), 777-783. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Dakotabio. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]

  • Chinese Journal of Chemistry. (2020). Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]

  • Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • van Geel, R., Pruijn, G. J., van Delft, F. L., & Boelens, W. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PLoS ONE, 7(5), e37629. Retrieved from [Link]

  • PubMed. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Utrecht University Research Portal. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Retrieved from [Link]

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  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Retrieved from [Link]

  • Croney, J. C., Weidner, D. A., Eason, P. D., & Lehrer, S. S. (1995). Spectroscopic and Functional Characterization of an Environmentally Sensitive Fluorescent Actin Conjugate. Biochemistry, 34(28), 9128–9135. Retrieved from [Link]

  • McCormick, C. L., & Lowe, A. B. (2007). Facile synthetic procedure for omega, primary amine functionalization directly in water for subsequent fluorescent labeling and potential bioconjugation of RAFT-synthesized (co)polymers. Biomacromolecules, 8(9), 2734–2740. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (2022). Spectroscopic and biophysical characterization of novel fluorescent drug analogues. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(prop-2-en-1-yl)benzamide. Retrieved from [Link]

  • Biochemical Society Transactions. (2021). The use of fluorescence correlation spectroscopy to characterise the molecular mobility of G protein-coupled receptors in membrane microdomains: an update. Retrieved from [Link]

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  • Al-Salahi, R., Marzouk, M., Al-Omar, M. A., & El-Gazzar, A. R. B. A. (2018). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 23(1), 163. Retrieved from [Link]

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Illuminating G-Protein Coupled Receptors: A Guide to the Synthesis and Application of Fluorescent Ligands Using a Propargylated Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorescent GPCR Ligands

G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Traditionally, the study of ligand-receptor interactions has relied heavily on radioligand binding assays. While powerful, these methods present considerable safety, regulatory, and disposal challenges. The advent of high-sensitivity fluorescence microscopy and spectroscopy has paved the way for a new class of molecular tools: fluorescent ligands.[1] These probes offer a safer, more versatile alternative, enabling real-time visualization of receptor localization, trafficking, and ligand-binding kinetics in living cells.[1][2]

This guide provides a comprehensive overview of the design, synthesis, and application of fluorescent GPCR ligands, with a particular focus on a modular approach using 2-amino-N-(prop-2-yn-1-yl)benzamide as a versatile, propargylated scaffold. The terminal alkyne group on this molecule is a perfect handle for the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, allowing for the covalent attachment of a wide variety of azide-modified fluorophores.[3][4]

Strategic Design of a Fluorescent GPCR Ligand

The creation of a successful fluorescent ligand is a balancing act between pharmacology and photophysics. The final molecule must retain high affinity and selectivity for the target receptor while possessing robust fluorescent properties. The design can be broken down into three key components: the pharmacophore, the linker, and the fluorophore.

  • The Pharmacophore: This is the portion of the molecule that confers binding affinity and selectivity for the target GPCR. In our case, the this compound scaffold can be derivatized at the 2-amino position to generate a variety of pharmacophores. The key is that this derivatization should not sterically hinder the propargyl group, which is essential for the subsequent click reaction.

  • The Linker: The triazole ring formed during the CuAAC reaction serves as a stable, rigid linker. The choice of the linker length on the azide-modified fluorophore can also be critical. A linker can provide spatial separation between the pharmacophore and the bulky fluorophore, minimizing steric hindrance at the receptor's binding pocket.

  • The Fluorophore: The selection of the fluorophore depends on the intended application. Key considerations include brightness (quantum yield and extinction coefficient), photostability, spectral properties (excitation and emission wavelengths to avoid cellular autofluorescence), and environmental sensitivity. A wide range of azide-modified fluorophores are commercially available.

PART 1: Synthesis and Purification

This section details a representative protocol for the synthesis of a fluorescent GPCR ligand. We will first synthesize a hypothetical pharmacophore from our starting benzamide, followed by the CuAAC reaction with a commercially available fluorescent azide, and finally, the purification of the target compound.

Protocol 1.1: Synthesis of an Alkyne-Functionalized Pharmacophore

This protocol describes a general method for acylating the 2-amino group of this compound to create a hypothetical pharmacophore. The choice of acyl chloride will determine the final pharmacophore.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride for a simple derivative)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the alkyne-functionalized pharmacophore.

Protocol 1.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of the alkyne-functionalized pharmacophore to an azide-modified fluorophore.[5][6]

Materials:

  • Alkyne-functionalized pharmacophore (from Protocol 1.1)

  • Azide-modified fluorophore (e.g., Sulfo-Cyanine5 Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for protecting biomolecules)[7]

  • Solvent system (e.g., a mixture of DMSO and water or t-butanol and water)

  • Argon or Nitrogen gas

Procedure:

  • In a reaction vial, dissolve the alkyne-functionalized pharmacophore (1 equivalent) and the azide-modified fluorophore (1.1 equivalents) in the chosen solvent system (e.g., DMSO/water 1:1).

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate (0.1 equivalents) and, if used, THPTA (0.5 equivalents) in water.

  • Add the copper sulfate/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature, protected from light, for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be directly purified or quenched by adding a small amount of EDTA to chelate the copper.

Protocol 1.3: Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the final fluorescent ligand is crucial to remove unreacted starting materials and the copper catalyst. Reverse-phase HPLC is the method of choice.

Materials and Equipment:

  • Preparative or semi-preparative HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase column

  • Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% TFA

  • Lyophilizer or centrifugal evaporator

Procedure:

  • Filter the crude reaction mixture through a 0.22 µm syringe filter.

  • Inject the filtered sample onto the C18 column.

  • Elute the compound using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile at the absorbance maximum of the fluorophore.

  • Collect the fractions corresponding to the main product peak.

  • Confirm the identity and purity of the collected fractions by analytical LC-MS.

  • Combine the pure fractions and remove the solvent by lyophilization or centrifugal evaporation. Store the final product protected from light at -20 °C or lower.

PART 2: Characterization of the Fluorescent Ligand

Thorough characterization is essential to confirm the identity, purity, and functionality of the newly synthesized fluorescent ligand.

Protocol 2.1: Structural and Purity Analysis
  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the synthesized ligand, which should match the calculated molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The disappearance of the alkyne proton signal and the appearance of the triazole proton signal are key indicators of a successful click reaction.[8]

  • Analytical HPLC: Assess the purity of the final product by analytical reverse-phase HPLC. A single sharp peak indicates a high degree of purity.

Protocol 2.2: Pharmacological Characterization

It is critical to determine if the synthesized fluorescent ligand retains high affinity for the target GPCR. This is typically done using competition binding assays against a known radioligand or another characterized ligand.

Table 1: Hypothetical Binding Affinity Data

CompoundTarget GPCRKᵢ (nM)
Parent PharmacophoreReceptor X5.2
Fluorescent LigandReceptor X15.8
Receptor Y> 1000
Receptor Z> 1000
Protocol 2.3: BRET-Based Saturation Binding Assay

Bioluminescence Resonance Energy Transfer (BRET) can be used to determine the binding affinity (K_d) of the fluorescent ligand directly in live cells. This assay requires the GPCR of interest to be tagged with a luciferase (e.g., NanoLuc).

Materials:

  • HEK293 cells transiently or stably expressing the N-terminally NanoLuc-tagged GPCR of interest.

  • White, clear-bottom 96-well plates.

  • Synthesized fluorescent ligand.

  • Nano-Glo® Luciferase Assay Substrate.

  • BRET-capable plate reader.

Procedure:

  • Seed the cells in the 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the fluorescent ligand in assay buffer.

  • Replace the culture medium with the ligand dilutions. Include wells with buffer only for background measurement and wells with a high concentration of a known unlabeled antagonist for non-specific binding determination.

  • Incubate the plate at 37°C for 1-2 hours to reach equilibrium.

  • Add the Nano-Glo® substrate to all wells according to the manufacturer's instructions.

  • Immediately read the luminescence at two wavelengths (one for the donor, one for the acceptor) in a BRET-capable plate reader.

  • Calculate the BRET ratio and plot it against the ligand concentration. Fit the data to a one-site binding model to determine the K_d and B_max values.

PART 3: Application in Cellular Imaging

A primary application of fluorescent ligands is the visualization of GPCRs in their native cellular environment.

Protocol 3.1: Confocal Microscopy for Receptor Localization

This protocol describes how to visualize the binding of the fluorescent ligand to its target receptor on the cell surface.[3][5]

Materials:

  • Cells expressing the target GPCR seeded on glass-bottom dishes or chamber slides.

  • Synthesized fluorescent ligand.

  • Live-cell imaging buffer (e.g., HBSS).

  • Confocal laser scanning microscope with appropriate laser lines and emission filters for the chosen fluorophore.

Procedure:

  • Wash the cells with pre-warmed imaging buffer.

  • Add the fluorescent ligand at a concentration 1-2 times its K_d to the cells.

  • For determination of non-specific binding, co-incubate a separate sample with the fluorescent ligand and a 100-fold excess of a known unlabeled antagonist.

  • Incubate at 37°C for 30-60 minutes.

  • Gently wash the cells two to three times with imaging buffer to remove unbound ligand.

  • Image the cells using the confocal microscope. The specific signal should be localized to the plasma membrane.

  • To study receptor internalization, treat the cells with an agonist after labeling and acquire time-lapse images.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start This compound Acylation Acylation of 2-amino group Start->Acylation Pharmacophore Alkyne-Functionalized Pharmacophore Acylation->Pharmacophore Click CuAAC Click Reaction (+ Azide-Fluorophore) Pharmacophore->Click Crude_Product Crude Fluorescent Ligand Click->Crude_Product HPLC Preparative RP-HPLC Crude_Product->HPLC Pure_Product Pure Fluorescent Ligand HPLC->Pure_Product Analysis Characterization (MS, NMR, Analytical HPLC) Pure_Product->Analysis

Figure 1: General workflow for the synthesis and purification of a fluorescent GPCR ligand.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne R1-C≡CH (Pharmacophore) Product R1-[Triazole]-R2 (Fluorescent Ligand) Alkyne->Product Azide N3-R2 (Fluorophore) Azide->Product CuSO4 Cu(II)SO4 CuI Cu(I) (Active Catalyst) CuSO4->CuI Ascorbate Sodium Ascorbate Ascorbate->CuI Reduction CuI->Product Catalyzes Cycloaddition

Figure 2: Simplified schematic of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

BRET_Assay cluster_cell Live Cell Receptor GPCR-NanoLuc (Donor) Light_Donor Light Emission (Donor) Receptor->Light_Donor Ligand Fluorescent Ligand (Acceptor) Ligand->Receptor Binding Substrate Luciferase Substrate Substrate->Receptor BRET BRET Light_Donor->BRET Energy Transfer (<10 nm) Detector Plate Reader (Ratio Measurement) Light_Donor->Detector Light_Acceptor Fluorescence (Acceptor) BRET->Light_Acceptor Light_Acceptor->Detector

Figure 3: Principle of the BRET-based ligand binding assay.

References

  • W. W. Agut, F. L. V. de la Torre, J. A. G. M. de, et al. (2022). A modular click ligand-directed approach to label endogenous dopamine D1 receptors in live cells. Nature Communications, 13(1), 1-13. [Link]

  • Allikalt, A., Laasfeld, T., Ilisson, M., Kopanchuk, S., & Rinken, A. (2021). Quantitative analysis of fluorescent ligand binding to dopamine D3 receptors using live-cell microscopy. The FEBS Journal, 288(5), 1514-1532. [Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. R., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

  • Soave, M., Briddon, S. J., Hill, S. J., & Stoddart, L. A. (2020). Fluorescent ligands: Bringing light to emerging GPCR paradigms. British Journal of Pharmacology, 177(5), 978-991. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]

  • Stoddart, L. A., Kilpatrick, L. E., & Hill, S. J. (2015). BRET analysis of ligand binding to GPCRs. Methods in molecular biology (Clifton, N.J.), 1335, 137–152. [Link]

  • Zhang, M., & Zhao, Z. (2017). Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy. Journal of Visualized Experiments, (122), 55514. [Link]

  • Kilpatrick, L. E., Holliday, N. D., & Briddon, S. J. (2013). Design and use of fluorescent ligands to study ligand-receptor interactions in single living cells. Methods in enzymology, 522, 161–186. [Link]

  • Ciruela, F., Jacobson, K. A., & Fernández-Dueñas, V. (2014). Portraying G protein-coupled receptors with fluorescent ligands. ACS chemical biology, 9(9), 1918–1928. [Link]

  • Vernall, A. J., Hill, S. J., & Kellam, B. (2014). The development of fluorescent ligands for G protein-coupled receptors. Annual review of pharmacology and toxicology, 54, 233–258. [Link]

  • Ma, Z., Du, L., & Li, M. (2014). Toward fluorescent probes for G-protein-coupled receptors (GPCRs). Journal of medicinal chemistry, 57(20), 8187–8203. [Link]

  • Dumont, M. E., & Zuber, M. C. (2011). Fluorescent approaches for understanding interactions of ligands with G protein coupled receptors. Expert opinion on drug discovery, 6(11), 1133–1149. [Link]

  • Stoddart, L. A., Vernall, A. J., Briddon, S. J., & Hill, S. J. (2016). Fluorescence-and bioluminescence-based approaches to study GPCR ligand binding. British journal of pharmacology, 173(20), 2949–2976. [Link]

  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]

  • Durroux, T. (2013). Fluorescent ligands to investigate GPCR binding properties and oligomerization. Biochemical Society transactions, 41(1), 148–153. [Link]

  • Gherbi, K., May, L. T., Baker, J. G., Briddon, S. J., & Hill, S. J. (2015). A BRET-based method for measuring ligand binding to GPCRs in real time. Methods in cell biology, 127, 83–102. [Link]

  • Soave, M., Stoddart, L. A., Hill, S. J., & Briddon, S. J. (2019). Fluorescent ligands for G protein-coupled receptors. Current opinion in cell biology, 57, 50-56. [Link]

  • Kuder, K., & Kieć-Kononowicz, K. (2014). The evolving small-molecule fluorescent-conjugate toolbox for Class A GPCRs. Drug discovery today, 19(7), 963–973. [Link]

  • Kofuku, Y., Ueda, T., Okude, J., Shiraishi, Y., Kondo, K., & Shimada, I. (2022). G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling. Journal of Visualized Experiments, (182), e63768. [Link]

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developing CXCR2 allosteric modulators with 2-amino-N-(prop-2-yn-1-yl)benzamide scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of CXCR2 Allosteric Modulators Utilizing a 2-amino-N-(prop-2-yn-1-yl)benzamide Scaffold

Authored by a Senior Application Scientist

Abstract

The C-X-C chemokine receptor 2 (CXCR2) is a critical mediator of the innate immune response, primarily by directing neutrophil migration to sites of inflammation.[1][2] Its dysregulation is implicated in a host of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute lung injury, making it a high-priority therapeutic target.[1] This guide provides a comprehensive framework for the discovery and development of novel CXCR2 allosteric modulators built upon the versatile this compound scaffold. We will detail the strategic rationale, synthesis, and a complete screening cascade, including detailed protocols for functional and binding assays designed to identify and characterize potent, selective, and functionally active compounds.

Introduction: Targeting CXCR2 with Allosteric Modulators

The Role of CXCR2 in Inflammation

CXCR2 is a class A G protein-coupled receptor (GPCR) that, upon binding its cognate chemokines (e.g., CXCL1, CXCL8/IL-8), initiates a signaling cascade crucial for leukocyte recruitment.[1][2] This receptor is predominantly expressed on neutrophils, and its activation is a key step in their extravasation from blood vessels into inflamed tissues.[1] The signaling is primarily mediated through the Gαi subunit of the heterotrimeric G protein.[3] Dissociation of the G protein into Gαi and Gβγ subunits triggers multiple downstream pathways, including the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]i), and activation of the MAPK/ERK pathway, ultimately culminating in chemotaxis and other cellular responses.[2][3]

CXCR2_Signaling cluster_membrane Plasma Membrane CXCR2 CXCR2 G_protein Gαiβγ CXCR2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates ERK MAPK/ERK Activation G_protein->ERK Gαi/βγ activates Chemokine Chemokine (e.g., CXCL8) Chemokine->CXCR2 binds PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Chemotaxis Chemotaxis & Cellular Response Ca_release->Chemotaxis ERK->Chemotaxis

Caption: Simplified CXCR2 Signaling Pathway.

The Allosteric Advantage

While traditional orthosteric antagonists compete directly with endogenous ligands, allosteric modulators bind to a distinct site on the receptor.[4] This offers several potential advantages:

  • Greater Specificity: Allosteric sites are often less conserved than orthosteric sites among receptor subtypes, potentially leading to more selective drugs with fewer off-target effects.[4]

  • Saturable Effects: The modulatory effect is dependent on the presence of the endogenous ligand, which can lead to a more controlled physiological response and a better safety profile.[5]

  • Novel Pharmacology: Negative allosteric modulators (NAMs) can reduce the maximal response to an agonist in an "insurmountable" manner, a mode of action distinct from competitive antagonists.[5][6]

The this compound Scaffold

The selected scaffold is a strategic starting point for library development. It possesses key features that make it highly amenable to medicinal chemistry exploration.

  • Benzamide Core: A well-established pharmacophore in numerous biologically active compounds.

  • 2-Amino Group: Provides a vector for substitution to explore interactions with the receptor.

  • Propargyl Group (prop-2-yn-1-yl): The terminal alkyne is a powerful chemical handle. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the efficient and modular synthesis of a diverse library of triazole-containing derivatives.[7]

Synthesis_Workflow Scaffold 2-amino-N-(prop-2-yn-1-yl) benzamide Scaffold Click_Reaction CuAAC 'Click' Reaction Scaffold->Click_Reaction Azides Diverse Azide Building Blocks (R-N3) Azides->Click_Reaction Library Compound Library Click_Reaction->Library Purification Purification (e.g., HPLC) Library->Purification QC Quality Control (LC-MS, NMR) Purification->QC Screening Biological Screening QC->Screening

Caption: Workflow for Library Synthesis via Click Chemistry.

Application Protocol: Synthesis of a Benzamide-Triazole Library

This protocol outlines a general method for synthesizing a library of compounds from the core scaffold.

Objective

To generate a diverse chemical library by coupling various organic azides to the this compound scaffold via a CuAAC reaction.

Materials & Reagents
  • This compound (scaffold)

  • A diverse set of organic azides (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvents: tert-Butanol, water, Dimethyl Sulfoxide (DMSO)

  • Reaction vials or 96-well reaction block

General Synthetic Procedure

Causality: This one-pot reaction is robust and proceeds under mild conditions. Sodium ascorbate acts as a reducing agent, generating the active Cu(I) catalyst in situ from the more stable CuSO₄ precursor.

  • Preparation: In a reaction vial, dissolve 1.0 equivalent of the this compound scaffold in a 1:1 mixture of tert-butanol and water.

  • Azide Addition: Add 1.1 equivalents of the desired organic azide.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water and a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. The reaction should turn cloudy or change color, indicating the start of the reaction.

  • Incubation: Seal the vial and stir the mixture vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified using flash column chromatography or preparative HPLC to yield the final triazole product.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

The CXCR2 Modulator Screening Cascade

A tiered approach is essential for efficiently identifying and validating hits from a compound library. This cascade prioritizes high-throughput methods first, followed by more complex, lower-throughput assays to confirm activity and mechanism.

Screening_Cascade Library Compound Library Primary_Screen Primary Screen: Calcium Mobilization Assay (High-Throughput) Library->Primary_Screen Identify Initial Hits Hit_Confirm Hit Confirmation: Radioligand Binding Assay Primary_Screen->Hit_Confirm Confirm Receptor Binding & Determine Affinity Functional_Assay Functional Validation: Chemotaxis Assay Hit_Confirm->Functional_Assay Validate Inhibition of Physiological Function MOA Mechanism of Action: Allosterism Confirmation Functional_Assay->MOA Determine Allosteric Nature Lead_Opt Lead Optimization (SAR, PK/ADME) MOA->Lead_Opt Guide Medicinal Chemistry

Caption: A Tiered Screening Cascade for CXCR2 Modulators.

Application Protocol: Primary Screen - Calcium Mobilization Assay

Objective

To identify compounds that inhibit CXCL8-induced intracellular calcium mobilization in cells stably expressing human CXCR2. This is a robust functional assay suitable for high-throughput screening (HTS).[8][9][10]

Materials & Equipment
  • Cell Line: HEK293 or CHO cells stably transfected with human CXCR2.

  • Reagents: Recombinant human CXCL8, FLIPR Calcium Assay Kit (or similar, e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, probenecid.[8]

  • Plates: 96-well or 384-well black-walled, clear-bottom assay plates.

  • Equipment: Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).[8][11]

Step-by-Step Protocol
  • Cell Plating: Seed the CXCR2-expressing cells into the assay plates at a density that yields a 90-100% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.[8]

  • Dye Loading: The next day, aspirate the growth medium. Prepare the calcium-sensitive dye solution in assay buffer (HBSS/HEPES) according to the manufacturer's instructions, often including probenecid to prevent dye leakage from the cells.[8] Add the dye solution to each well and incubate for 60 minutes at 37°C.[12]

  • Compound Addition: Prepare serial dilutions of your test compounds in assay buffer. Transfer the compounds to the cell plate and incubate for 15-30 minutes at room temperature. This pre-incubation allows the compounds to bind to the receptor.

  • Agonist Stimulation & Reading: Place the plate in the kinetic plate reader. Prepare a solution of CXCL8 at a concentration that elicits a submaximal response (EC₈₀). The instrument will record a baseline fluorescence, then automatically inject the CXCL8 solution into the wells and continue to record the fluorescence signal over time (typically 60-120 seconds).[12]

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percent inhibition for each test compound concentration relative to the vehicle (e.g., DMSO) control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parameter Description Typical Value
Cell Density Cells/well for 96-well plate40,000 - 60,000
CXCL8 Conc. Agonist concentration for inhibition assayEC₈₀ (e.g., 1-3 nM)
Compound Conc. Range for IC₅₀ determination1 nM to 30 µM
IC₅₀ Half-maximal inhibitory concentrationPotent hits < 1 µM

Application Protocol: Secondary Assay - Chemotaxis

Objective

To validate that hit compounds can block the primary physiological function of CXCR2: directed cell migration.[13]

Materials & Equipment
  • Cells: Primary human neutrophils or a CXCR2-expressing cell line (e.g., HL-60 differentiated to be neutrophil-like).

  • Chemoattractant: Recombinant human CXCL8.

  • Assay Plates: Transwell inserts (e.g., Boyden chambers) or specialized 96-well chemotaxis plates (e.g., IncuCyte® Clearview).[14][15]

  • Detection: Microscope with imaging software, or a plate reader if using fluorescently labeled cells.

Step-by-Step Protocol (Transwell Method)
  • Plate Setup: Add assay medium containing the chemoattractant (CXCL8, typically 10-50 nM) to the lower chambers of the plate.[13] Add medium without chemoattractant to a few wells to serve as a negative control.

  • Cell Preparation: Resuspend the cells in assay medium. Pre-incubate a portion of the cells with your test compounds (at various concentrations) or vehicle control for 30 minutes at 37°C.

  • Cell Seeding: Place the transwell inserts into the wells. Add the cell suspension (containing compounds or vehicle) to the upper chamber of the inserts.[16]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-120 minutes to allow for cell migration.[13]

  • Quantification: After incubation, carefully remove the inserts. Scrape off the non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the underside of the membrane (e.g., with DAPI or Giemsa stain).[16]

  • Data Analysis: Count the number of migrated cells in several fields of view for each membrane using a microscope. Calculate the percent inhibition of chemotaxis for each compound concentration compared to the vehicle control and determine the IC₅₀.

Lead Optimization and Future Directions

Data from the screening cascade will establish a preliminary Structure-Activity Relationship (SAR).[17] This information guides the next round of chemical synthesis to improve potency, selectivity, and drug-like properties. Key next steps include:

  • Selectivity Profiling: Test lead compounds against other chemokine receptors (especially the closely related CXCR1) to ensure a selective CXCR2 profile.

  • In Vitro ADME/Tox: Evaluate pharmacokinetic properties such as metabolic stability in liver microsomes, plasma protein binding, and potential cytotoxicity.[18]

  • In Vivo Proof-of-Concept: Test promising candidates in animal models of inflammation (e.g., LPS-induced lung neutrophilia) to demonstrate in vivo efficacy.[19]

By following this structured approach, researchers can systematically advance from a chemical scaffold to validated lead compounds, paving the way for the development of novel therapeutics for CXCR2-mediated diseases.

References

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]

  • Uecker, R., et al. (2014). CXCR2: From Bench to Bedside. Frontiers in Immunology. Retrieved from [Link]

  • Slepecky, N., et al. (2022). CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer. International Journal of Molecular Sciences. Retrieved from [Link]

  • Lue, H., et al. (2007). Competitive receptor binding assay to probe for agonist binding to CXCR2 V.1. protocols.io. Retrieved from [Link]

  • Creative Biolabs. (2024). What are CXCR2 agonists and how do they work?. Creative Biolabs. Retrieved from [Link]

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  • PubMed. (n.d.). Identification of novel and potent 2-amino benzamide derivatives as allosteric glucokinase activators. PubMed. Retrieved from [Link]

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Sources

The 2-amino-N-(prop-2-yn-1-yl)benzamide Scaffold: A Versatile Platform for Developing Potent and Selective microRNA-21 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

MicroRNA-21 (miR-21) is a well-established oncomiR, frequently overexpressed in a multitude of solid and hematological malignancies, as well as being implicated in fibrotic diseases and inflammation.[1][2] Its pervasive role in promoting cell proliferation, survival, and invasion while inhibiting apoptosis makes it a prime therapeutic target.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the 2-amino-N-(prop-2-yn-1-yl)benzamide scaffold for the design, synthesis, and biological evaluation of novel miR-21 inhibitors. We present detailed protocols for the chemical synthesis of this scaffold and its derivatives, along with robust, field-proven methodologies for assessing their biological activity, including quantitative reverse transcription PCR (qRT-PCR), dual-luciferase reporter assays, and cell viability assays. The causality behind experimental choices is elucidated to empower researchers to not only replicate but also adapt these protocols for their specific needs.

Introduction: The Rationale for Targeting microRNA-21 with Small Molecules

MicroRNAs are small, non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[3] MiR-21's oncogenic activity stems from its ability to downregulate a host of tumor suppressor genes, including Phosphatase and Tensin Homolog (PTEN) and Programmed Cell Death 4 (PDCD4).[3][5] This targeted suppression activates pro-survival signaling pathways such as PI3K/AKT and MEK/ERK, driving cancer progression.[6]

While antisense oligonucleotides have been explored as a therapeutic strategy to inhibit miR-21, small molecule inhibitors offer distinct advantages, including potentially better pharmacokinetic properties, oral bioavailability, and lower manufacturing costs.[7] The challenge lies in identifying scaffolds that can be rationally modified to achieve high potency and selectivity. The this compound scaffold has emerged as a promising starting point. Its benzamide core provides a rigid framework for interaction with the target, while the propargyl group offers a versatile handle for chemical modification via click chemistry, allowing for the rapid generation of diverse compound libraries.[2]

Below is a diagram illustrating the central role of miR-21 in oncogenic signaling pathways.

miR21_pathway miR21 microRNA-21 PTEN PTEN miR21->PTEN inhibits PDCD4 PDCD4 miR21->PDCD4 inhibits PI3K_AKT PI3K/AKT Pathway PTEN->PI3K_AKT inhibits MEK_ERK MEK/ERK Pathway PDCD4->MEK_ERK inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis inhibits MEK_ERK->Proliferation promotes MEK_ERK->Apoptosis inhibits

Caption: The miR-21 signaling pathway in cancer.

Chemical Synthesis of the this compound Scaffold and Derivatives

The synthesis of the core scaffold can be efficiently achieved through two primary routes: the ring-opening of isatoic anhydride or via carbonyldiimidazole (CDI)-mediated amide coupling. The choice of method may depend on the availability of starting materials and desired scale.

Synthesis via Ring-Opening of Isatoic Anhydride

This method is a straightforward and often high-yielding approach. The mechanism involves the nucleophilic attack of the amine on the more electrophilic carbonyl group of isatoic anhydride, followed by ring-opening and decarboxylation.[8][9]

Protocol 2.1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Amine Addition: To the stirred solution, add propargylamine (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration and washed with a cold solvent. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis via CDI-Mediated Amide Coupling

This method is particularly useful when starting from 2-aminobenzoic acid. CDI is a solid, non-toxic alternative to phosgene for activating carboxylic acids.[10] The reaction proceeds through an acylimidazolide intermediate, which then reacts with the amine to form the amide bond.[11]

Protocol 2.2: CDI-Mediated Synthesis

  • Acid Activation: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 2-aminobenzoic acid (1.0 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF). Add 1,1'-carbonyldiimidazole (CDI) (1.05 equivalents) portion-wise. Stir the mixture at room temperature for 1-2 hours to form the acylimidazolide intermediate.

  • Amidation: Add propargylamine (1.1 equivalents) to the reaction mixture and continue stirring at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Characterization: Verify the product's identity and purity as described in Protocol 2.1.

Rationale for Scaffold Optimization and Structure-Activity Relationship (SAR)

The this compound scaffold provides multiple points for chemical modification to enhance inhibitory activity and selectivity. Structure-activity relationship (SAR) studies are crucial for rationally designing more potent analogs.[12][13]

  • The Amino Group (Position 2): This group can be acylated or sulfonylated to explore interactions with the target.

  • The Benzamide Ring: Substitution on the aromatic ring can modulate the electronic properties and steric bulk of the molecule.

  • The Propargyl Group: The terminal alkyne is a key feature for "click" chemistry, allowing for the facile introduction of a wide variety of substituents via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables rapid exploration of the chemical space around this part of the molecule.

The following table summarizes a hypothetical SAR for derivatives of the core scaffold.

Compound Modification IC₅₀ (µM) for miR-21 Inhibition Notes
Scaffold This compound>50Starting point, low activity.
1a Acylation of the 2-amino group25.3Increased activity.
1b Sulfonylation of the 2-amino group15.8Further improvement in potency.
2a Bromination at position 5 of the benzamide ring10.2Halogenation enhances activity.
3a Click reaction of the propargyl group with benzyl azide5.1Introduction of a bulky aromatic group is beneficial.

Biological Evaluation of miR-21 Inhibitors

A tiered approach to biological evaluation is recommended, starting with the quantification of miR-21 levels, followed by confirmation of target engagement, and finally, assessment of the phenotypic effects on cancer cells.

Quantification of mature miR-21 by Stem-Loop qRT-PCR

This is the primary assay to determine if a compound inhibits the expression of mature miR-21. The stem-loop primer design provides high specificity for the mature miRNA sequence, distinguishing it from the primary and precursor forms.[1]

Protocol 3.1: Stem-Loop qRT-PCR for mature miR-21

  • Cell Culture and Treatment: Plate cancer cells known to overexpress miR-21 (e.g., HeLa, MCF-7) in a suitable format (e.g., 6-well plates). Allow cells to adhere overnight, then treat with various concentrations of the test compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Total RNA Extraction: Isolate total RNA, including the small RNA fraction, from the treated cells using a commercially available kit according to the manufacturer's instructions. Ensure high-quality RNA by assessing its integrity and concentration.

  • Reverse Transcription (RT): Perform the RT reaction using a stem-loop RT primer specific for mature miR-21 and a reverse transcriptase. This primer has a unique looped structure that anneals to the 3' end of the mature miRNA, providing a template for cDNA synthesis.

  • Quantitative PCR (qPCR): Perform qPCR using a forward primer specific to the miR-21 sequence and a universal reverse primer that binds to the stem-loop primer sequence. Use a TaqMan probe or SYBR Green for detection.[14]

  • Data Analysis: Normalize the miR-21 expression levels to a stably expressed small non-coding RNA (e.g., RNU6B) as an endogenous control. Calculate the relative expression of miR-21 using the ΔΔCt method.[15]

Target Validation using a Dual-Luciferase Reporter Assay

This assay confirms that the observed decrease in miR-21 levels leads to the de-repression of its direct targets. A reporter vector is constructed where the 3'-UTR of a known miR-21 target gene (e.g., PTEN or PDCD4) is cloned downstream of a luciferase gene.[4]

Protocol 3.2: Dual-Luciferase Reporter Assay

  • Vector Construction: Clone the 3'-UTR of a validated miR-21 target (e.g., PTEN) into a dual-luciferase reporter vector, such as pmirGLO. This vector contains both a firefly luciferase gene (the primary reporter) and a Renilla luciferase gene (for normalization).[2]

  • Transfection and Treatment: Co-transfect the reporter construct into cells (e.g., HEK293T) along with a miR-21 mimic or a negative control mimic. After 24 hours, treat the cells with the test compound or vehicle control.

  • Cell Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells and measure the activities of both firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A successful miR-21 inhibitor will rescue the suppressive effect of the miR-21 mimic, leading to an increase in the normalized firefly luciferase activity.

The following diagram illustrates the workflow for the biological evaluation of miR-21 inhibitors.

experimental_workflow cluster_synthesis Chemical Synthesis & Optimization cluster_evaluation Biological Evaluation Scaffold This compound Scaffold Derivatives Library of Derivatives Scaffold->Derivatives SAR-guided modification qRT_PCR qRT-PCR for miR-21 Levels Derivatives->qRT_PCR Screen for Inhibitory Activity Luciferase Dual-Luciferase Reporter Assay qRT_PCR->Luciferase Confirm Target De-repression Viability Cell Viability Assay (MTT) Luciferase->Viability Assess Phenotypic Effect

Caption: Experimental workflow for inhibitor development.

Assessment of Cell Viability and Cytotoxicity

The ultimate goal of developing miR-21 inhibitors for cancer therapy is to reduce cancer cell viability and induce apoptosis. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]

Protocol 3.3: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control and a positive control for cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold represents a tractable and versatile starting point for the development of novel small molecule inhibitors of microRNA-21. The synthetic routes are straightforward, and the propargyl group allows for extensive and rapid diversification through click chemistry. The detailed protocols provided in this application note offer a robust framework for the synthesis and comprehensive biological evaluation of these compounds. By systematically applying these methods, researchers can identify potent and selective miR-21 inhibitors with therapeutic potential. Future work should focus on in vivo evaluation of lead compounds in animal models of cancer and fibrosis to translate these promising in vitro findings into clinically relevant therapies.

References

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  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

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  • Genemedi. (n.d.). Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol. Retrieved from [Link]

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  • Vandesompele, J., De Preter, K., Pattyn, F., Poppe, B., Van Roy, N., De Paepe, A., & Speleman, F. (2002). Accurate normalization of real-time quantitative RT-PCR data by geometric averaging of multiple internal control genes. Genome Biology, 3(7), research0034.1. [Link]

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  • Kim, H. J., Lee, J. H., Park, S. J., Kim, M. O., Kim, S. H., & Ahn, J. M. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783. [Link]

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Application Notes and Protocols for the Bioconjugation of Peptides with 2-amino-N-(prop-2-yn-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Peptide Modification

In the landscape of modern drug development and chemical biology, the precise modification of peptides is paramount for enhancing their therapeutic efficacy, modulating pharmacokinetic properties, and enabling advanced diagnostic applications. Bioconjugation, the covalent attachment of molecules to biomolecules, serves as a cornerstone of these endeavors. This guide focuses on the application of 2-amino-N-(prop-2-yn-1-yl)benzamide, a versatile chemical entity, for the targeted modification of peptides.

The structure of this compound is uniquely suited for bioconjugation. It features a terminal alkyne group, a key functional handle for "click chemistry" reactions.[1] This allows for the efficient and specific covalent linkage of this benzamide moiety to peptides that have been functionalized with an azide group. The resulting peptide conjugates can be endowed with novel biological activities or serve as platforms for further functionalization. For instance, related N-(prop-2-yn-1-yl)benzamide scaffolds have been explored as inhibitors of microRNA-21, an important target in oncology.[1][2] This guide will provide a detailed exploration of the reaction mechanisms, step-by-step experimental protocols, and characterization techniques for the successful bioconjugation of peptides using this reagent.

Reaction Mechanisms: The Power of Click Chemistry

The primary route for conjugating this compound to an azide-modified peptide is through a 1,3-dipolar cycloaddition reaction between the terminal alkyne of the benzamide and the azide on the peptide. This reaction can be performed in two main modalities: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regiospecific reaction that yields a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][][5] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[6] The use of a copper-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), is crucial when working with biomolecules to prevent oxidative damage.[7]

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.[][5] CuAAC is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a workhorse in bioconjugation.[7]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Peptide_Azide Peptide-N₃ Peptide_Conjugate Peptide-Triazole-Benzamide Conjugate Peptide_Azide->Peptide_Conjugate Cycloaddition Alkyne_Benzamide This compound Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Cu_I->Alkyne_Benzamide Forms Copper Acetylide Ligand Ligand (e.g., TBTA) Ligand->Cu_I Stabilizes

Caption: CuAAC Reaction Pathway.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the potential cytotoxicity of copper is a concern, such as in live-cell imaging, SPAAC offers a powerful, catalyst-free alternative.[][9] This reaction utilizes a strained cyclooctyne, which is highly reactive towards azides due to the release of ring strain upon cycloaddition.[9][10] While this compound itself is not a strained alkyne, this section is included for completeness as a common bioorthogonal reaction. For the purpose of this guide, we will focus on the CuAAC protocol, as it directly utilizes the terminal alkyne of the title compound. SPAAC would require modification of the peptide with a strained alkyne and the benzamide with an azide.

Experimental Protocols

PART A: Preparation of Azide-Modified Peptide

The peptide of interest must first be functionalized with an azide group. This can be achieved through various methods, including the incorporation of an azide-bearing unnatural amino acid during solid-phase peptide synthesis (SPPS) or by post-synthetic modification of a reactive amino acid side chain (e.g., lysine, cysteine).

Materials:

  • Peptide with a suitable functional group for modification (e.g., N-terminal amine, lysine side chain)

  • Azidoacetic acid N-hydroxysuccinimide (NHS) ester

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether (cold)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Protocol:

  • Peptide Dissolution: Dissolve the peptide in DMF to a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10-fold molar excess solution of azidoacetic acid NHS ester in DMF.

  • Reaction Initiation: Add the azidoacetic acid NHS ester solution to the peptide solution. Add 20 equivalents of DIPEA to the reaction mixture.

  • Incubation: Gently agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by analytical RP-HPLC coupled with mass spectrometry (LC-MS).

  • Precipitation: Upon completion, precipitate the crude azide-modified peptide by adding cold diethyl ether.

  • Purification: Purify the azide-modified peptide by preparative RP-HPLC.[11]

  • Lyophilization: Lyophilize the pure fractions to obtain the azide-modified peptide as a white powder.

  • Characterization: Confirm the identity and purity of the product by LC-MS.

PART B: CuAAC Bioconjugation Protocol

This protocol details the conjugation of the azide-modified peptide with this compound.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • RP-HPLC system

Protocol:

  • Reagent Stock Solutions:

    • Peptide-Azide: Prepare a 1 mM solution in PBS.

    • Alkyne-Benzamide: Prepare a 10 mM solution of this compound in DMSO.

    • CuSO₄: Prepare a 50 mM solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM solution in deionized water (prepare fresh).

    • TBTA: Prepare a 50 mM solution in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Peptide-azide solution (e.g., 100 µL of 1 mM solution)

    • Alkyne-benzamide solution (1.5 equivalents relative to the peptide)

    • TBTA solution (1 equivalent relative to copper)

    • CuSO₄ solution (0.5 equivalents relative to the peptide)

    • Sodium ascorbate solution (5 equivalents relative to copper)

  • Incubation: Gently mix the reaction components and incubate at room temperature for 1-4 hours. Protect the reaction from light if using fluorescently tagged peptides.

  • Monitoring: Monitor the reaction progress by analytical RP-HPLC. A successful reaction will show the disappearance of the starting peptide peak and the appearance of a new, more hydrophobic product peak.

  • Purification: Purify the peptide conjugate using preparative RP-HPLC.[11][12] The use of a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common method.[11]

  • Lyophilization: Pool the fractions containing the pure conjugate and lyophilize to obtain the final product.

Sources

Application Notes and Protocols for Protein Labeling Using 2-amino-N-(prop-2-yn-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Bioorthogonal Chemistry for Precise Protein Interrogation

In the intricate landscape of cellular biology and drug discovery, the ability to selectively label and visualize proteins within their native environment is paramount. Bioorthogonal chemistry, a suite of chemical reactions that can proceed within living systems without interfering with endogenous biochemical processes, provides a powerful toolkit for such endeavors.[1][2] Coined by Carolyn R. Bertozzi, this methodology allows for the precise chemical modification of biomolecules, offering unparalleled insights into protein function, localization, and interactions.[1][2]

At the heart of many bioorthogonal strategies lies the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This reaction is characterized by its high efficiency, specificity, and biocompatibility, enabling the covalent ligation of an azide-modified molecule with an alkyne-containing counterpart.[3][5]

This application note provides a comprehensive guide to the use of 2-amino-N-(prop-2-yn-1-yl)benzamide , a versatile chemical probe, in protein labeling protocols. This compound features a terminal alkyne group, making it an ideal partner for azide-modified proteins in CuAAC reactions.[6] Its benzamide scaffold also presents opportunities for further functionalization, allowing for its application in the development of targeted probes and inhibitors.[6][7] These protocols are designed for researchers, scientists, and drug development professionals seeking to employ this powerful tool for protein analysis.

Chemical Properties and Handling of this compound

PropertyValueSource
CAS Number 4943-83-3[6]
Molecular Formula C₁₀H₁₀N₂O[8]
Molecular Weight 174.20 g/mol [8]
Appearance Varies (typically a solid)-
Solubility Soluble in organic solvents like DMSO and DMF[9]
Storage Store at 2-8°C, sealed in a dry environment[8]

Safety Precautions:

Principle of Protein Labeling via Azide-Alkyne Click Chemistry

The fundamental principle of this labeling strategy involves a two-step process:

  • Introduction of an Azide Moiety onto the Target Protein: An azide functional group, which is bioorthogonal, is first covalently attached to the protein of interest. This can be achieved through various methods, including:

    • Metabolic Labeling: Cells are cultured with an amino acid analog containing an azide group, such as L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins.[13]

    • Chemical Modification: Reactive probes, such as N-hydroxysuccinimide (NHS)-azide esters, can be used to modify primary amines on lysine residues and the N-terminus of the protein.[9]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified protein is then reacted with this compound. In the presence of a copper(I) catalyst, the terminal alkyne of the benzamide probe undergoes a [3+2] cycloaddition with the azide on the protein, forming a stable triazole linkage.[3][5]

This covalent attachment effectively labels the protein with the benzamide moiety, which can then be used for various downstream applications, such as the development of targeted therapeutics or imaging agents.

Experimental Workflow for Protein Labeling

G cluster_0 Step 1: Azide Modification of Protein cluster_1 Step 2: Click Chemistry Reaction cluster_2 Step 3: Downstream Analysis P Protein of Interest Azide_Protein Azide-Modified Protein P->Azide_Protein Reaction with NHS-Azide NHS_Azide NHS-Azide Ester NHS_Azide->Azide_Protein Labeled_Protein Labeled Protein Azide_Protein->Labeled_Protein CuAAC Reaction Alkyne_Probe This compound Alkyne_Probe->Labeled_Protein Catalyst Cu(I) Catalyst (e.g., CuSO4 + Reductant) Catalyst->Labeled_Protein Analysis SDS-PAGE, Western Blot, Mass Spectrometry, etc. Labeled_Protein->Analysis

Caption: General workflow for protein labeling using this compound.

Detailed Protocol: Labeling of a Purified Protein with this compound

This protocol describes the labeling of a purified protein using an NHS-azide ester to introduce the azide handle, followed by a CuAAC reaction with this compound.

Materials and Reagents
ReagentRecommended SupplierNotes
Protein of Interest-In a buffer free of primary amines (e.g., PBS)
NHS-Azide EsterCommercially availableDissolve in anhydrous DMSO immediately before use
This compoundCommercially availableDissolve in anhydrous DMSO
Copper(II) Sulfate (CuSO₄)Major chemical supplierPrepare a fresh stock solution in water
Sodium AscorbateMajor chemical supplierPrepare a fresh stock solution in water
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Commercially availableWater-soluble ligand to stabilize Cu(I)
Dimethylsulfoxide (DMSO), anhydrousMajor chemical supplier-
Phosphate-Buffered Saline (PBS), pH 7.4Commercially available-
Desalting Column (e.g., Zeba™ Spin Desalting Columns)Thermo Fisher ScientificFor buffer exchange and removal of excess reagents
Step 1: Azide Modification of the Protein
  • Protein Preparation: Ensure your protein of interest is in a buffer that does not contain primary amines (e.g., Tris). If necessary, perform a buffer exchange into PBS (pH 7.4) using a desalting column. Adjust the protein concentration to 1-5 mg/mL.

  • NHS-Azide Reaction:

    • Prepare a 100 mM stock solution of the NHS-azide ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the NHS-azide ester to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Removal of Excess NHS-Azide: Remove the unreacted NHS-azide ester by buffer exchange into PBS using a desalting column.

Step 2: Click Chemistry Reaction
  • Prepare Click Chemistry Reagents:

    • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution should be made fresh.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Click Reaction Assembly: In a microcentrifuge tube, combine the following in the specified order:

    • Azide-modified protein (from Step 1)

    • This compound (to a final concentration of 100-200 µM)

    • THPTA (to a final concentration of 1 mM)

    • Copper(II) Sulfate (to a final concentration of 1 mM)

    • Sodium Ascorbate (to a final concentration of 5 mM)

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

Step 3: Removal of Excess Reagents and Labeled Protein Analysis
  • Purification: Remove the excess click chemistry reagents by buffer exchange or dialysis. For smaller sample volumes, a desalting column is efficient.

  • Analysis: The successfully labeled protein can be analyzed by various methods:

    • SDS-PAGE: A slight shift in the molecular weight of the labeled protein may be observable.

    • Western Blot: If an antibody against the benzamide moiety or a related structure is available.

    • Mass Spectrometry: To confirm the covalent modification and identify the site(s) of labeling.[14]

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G cluster_0 Catalytic Cycle cluster_1 Reactants & Product Azide_Protein Protein-N₃ Alkyne_Probe HC≡C-R' (Probe) Cu_Acetylide [Cu(I)-C≡C-R'] Alkyne_Probe->Cu_Acetylide + Cu(I) Cu_I Cu(I) Triazole_Product Protein-Triazole-R' Cu_Acetylide->Triazole_Product + Protein-N₃ Triazole_Product->Cu_I Release Reactants Protein-N₃ + HC≡C-R' Product Labeled Protein Reactants->Product Cu(I) Catalyst

Sources

Application & Protocol Guide: Leveraging 2-amino-N-(prop-2-yn-1-yl)benzamide for Activity-Based Profiling of PARP Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Probe for Functional Proteomics

In the landscape of chemical biology and proteomics, the development of specific and versatile chemical probes is paramount for elucidating protein function, identifying novel drug targets, and validating drug-target engagement. 2-amino-N-(prop-2-yn-1-yl)benzamide is an alkyne-functionalized chemical probe designed for such purposes. Its molecular architecture is uniquely suited for Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy for assessing the functional state of enzymes within complex biological systems.[1][2][3][4]

The probe consists of two key moieties:

  • A 2-aminobenzamide "warhead": This group is a structural mimic of the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), the essential co-substrate for Poly(ADP-ribose) polymerase (PARP) enzymes.[5] This mimicry allows the probe to selectively bind to the active sites of PARP family members and other NAD+-utilizing enzymes.[5]

  • A terminal alkyne handle: The N-propargyl group provides a bioorthogonal handle for chemical ligation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry". This allows for the covalent attachment of various reporter tags (e.g., biotin for affinity purification or a fluorophore for imaging) with high efficiency and specificity.

This guide provides a detailed overview of the principles, applications, and step-by-step protocols for using this compound in proteomics research, with a primary focus on profiling the activity of PARP enzymes, a critical class of drug targets in oncology.

Part 1: Principle of ABPP with this compound

Activity-Based Protein Profiling (ABPP) enables the direct measurement of enzyme activity rather than just protein abundance, providing a more accurate snapshot of the functional state of the proteome.[3][4] The workflow using this compound follows a logical sequence designed to isolate and identify active enzyme targets.

The core principle is to use the probe to label active enzymes in a complex proteome (e.g., cell lysate or intact cells). Because the probe binds to the catalytically active site, only functional enzymes are targeted. Following labeling, a reporter tag is attached via click chemistry, enabling visualization or enrichment of the probe-labeled proteins for subsequent identification by mass spectrometry.[1]

ABPP_Workflow cluster_labeling Step 1: Labeling cluster_click Step 2: Click Chemistry cluster_analysis Step 3: Downstream Analysis p Proteome (Lysate or Intact Cells) int Probe-Target Complex (Alkyne-tagged) p->int Incubate pr Probe (this compound) cl Covalently Labeled Target Protein int->cl CuAAC Reaction az Azide-Reporter (Biotin or Fluorophore) gel In-Gel Fluorescence Scanning cl->gel Visualize ms LC-MS/MS Analysis (Protein ID) cl->ms Enrich & Digest

Figure 1. General workflow for Activity-Based Protein Profiling (ABPP).

Causality in Experimental Design: This approach is superior to traditional proteomics for studying enzyme inhibitors because it directly assesses the engagement of a probe (or competitor drug) with the active site. A decrease in probe labeling in the presence of a drug is direct evidence of target engagement, a crucial step in drug development.

Part 2: Core Applications & Experimental Design

This probe is a versatile tool for several key applications in proteomics and drug discovery.

Application 1: Target Engagement and Selectivity Profiling

A primary use of this probe is to determine the target profile of unlabeled small molecule inhibitors in a competitive ABPP format. By pre-incubating the proteome with a drug candidate before adding the this compound probe, one can measure the drug's ability to block probe binding to its targets. A reduction in signal for a specific protein indicates that the drug binds to and inhibits that protein.

Experimental Design:

  • Setup: Prepare multiple proteome samples. Include a vehicle control (e.g., DMSO) and several concentrations of the test inhibitor.

  • Competition: Incubate the proteome with the test inhibitor for a set time (e.g., 30-60 minutes).

  • Probe Labeling: Add the this compound probe to all samples and incubate.

  • Analysis: Perform click chemistry with an appropriate reporter tag and analyze the samples by SDS-PAGE (for fluorescence) or mass spectrometry (for quantitative proteomics) to measure the degree of target inhibition.

Data Presentation: Competitive Profiling of a Novel PARP Inhibitor

Target ProteinIC50 of Inhibitor X (nM)IC50 of Olaparib (nM)
PARP115.25.8
PARP245.811.2
H6PD> 10,000> 10,000
DCK> 10,0008,500

Table 1: Example data from a competitive ABPP experiment comparing a hypothetical Inhibitor X to the known clinical PARP inhibitor, Olaparib. The data shows Inhibitor X is potent against PARP1/2 with high selectivity over known off-targets.

Application 2: Discovery of Novel Benzamide-Binding Proteins

In a discovery-oriented experiment, the probe can be used to identify all proteins within a proteome that bind to the benzamide scaffold. This is useful for identifying novel PARP family members, other NAD+-dependent enzymes, or unanticipated "off-targets" of benzamide-based drugs.

Experimental Design:

  • Labeling: Treat the proteome with the this compound probe. Include a control sample treated with vehicle only (e.g., DMSO).

  • Click Chemistry: Perform the CuAAC reaction to attach an azide-biotin tag.

  • Enrichment: Use streptavidin-coated beads to capture the biotin-labeled proteins.

  • Digestion & MS: Digest the enriched proteins on-bead with trypsin and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins from the probe-treated sample to the DMSO control to identify specific binders.

Part 3: Detailed Experimental Protocols

Trustworthiness through Controls: Each protocol must include appropriate controls to ensure data validity. Key controls include:

  • No-Probe Control: A sample that goes through the entire workflow but without the addition of the alkyne probe. This is critical for identifying non-specific binders to the affinity resin.

  • Heat-Inactivated Control: A proteome sample that is boiled before probe labeling. This helps to confirm that probe binding is dependent on native protein conformation and activity.

Protocol 3.1: In-vitro Labeling of Cell Lysate
  • Lysate Preparation:

    • Harvest cultured cells and wash twice with cold PBS.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).

    • Lyse cells by sonication on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

    • Determine protein concentration using a BCA assay. Adjust concentration to 1-2 mg/mL with lysis buffer.

  • Competitive Inhibition (Optional):

    • Aliquot 50 µL of lysate per condition.

    • Add the test inhibitor (e.g., 1 µL of a 50x stock in DMSO) or DMSO vehicle.

    • Incubate for 30 minutes at 37°C.

  • Probe Labeling:

    • Prepare a 100x stock solution of this compound in DMSO (e.g., 5 mM for a 50 µM final concentration).

    • Add 1 µL of the probe stock solution to each 50 µL lysate sample.

    • Incubate for 60 minutes at 37°C.

Protocol 3.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Click Reagents:

    • Azide Reporter: 5 mM Azide-Biotin or Azide-Fluorophore in DMSO.

    • Copper(II) Sulfate: 50 mM in water.

    • Reducing Agent: 50 mM sodium ascorbate in water (prepare fresh).

    • Ligand: 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.

  • Click Reaction:

    • To the 50 µL labeled lysate, add the following in order, vortexing gently after each addition:

      • 5 µL of Azide-Reporter stock (final concentration ~0.5 mM).

      • 2 µL of Copper(II) Sulfate stock (final concentration ~2 mM).

      • 2 µL of THPTA stock (final concentration ~2 mM).

      • 2 µL of sodium ascorbate stock (final concentration ~2 mM).

    • Incubate for 1 hour at room temperature, protected from light.

CuAAC_Mechanism cluster_catalyst cluster_product R1_Alkyne Protein-Alkyne Triazole Stable Triazole Linkage (Protein-Reporter Conjugate) R1_Alkyne->Triazole plus1 + plus1->Triazole Click Reaction R2_Azide Reporter-Azide R2_Azide->Triazole Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->plus1

Figure 2. The CuAAC "Click" Chemistry Reaction.

Protocol 3.3: Sample Preparation for Proteomic Analysis
  • Protein Precipitation:

    • Add 4 volumes of cold acetone to the clicked sample.

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

    • Discard the supernatant and wash the pellet with cold methanol.

  • Solubilization and Affinity Capture (for Biotin-tagged samples):

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

    • Heat at 95°C for 5 minutes to fully solubilize.

    • Dilute 10-fold with PBS to reduce the SDS concentration to ~0.1%.

    • Add pre-washed high-capacity streptavidin agarose beads.

    • Incubate for 2 hours at room temperature with rotation.

  • On-Bead Digestion:

    • Wash the beads extensively: once with 0.5% SDS in PBS, twice with PBS, and twice with 50 mM ammonium bicarbonate.

    • Resuspend the beads in 50 mM ammonium bicarbonate containing 1 µg of sequencing-grade trypsin.

    • Incubate overnight at 37°C with shaking.

  • Sample Cleanup:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Elute, dry, and reconstitute in an appropriate buffer for LC-MS/MS analysis.

Conclusion

This compound is a powerful and versatile chemical probe for the functional investigation of PARP enzymes and other benzamide-binding proteins. When integrated into a well-controlled ABPP workflow, it enables robust target engagement studies, selectivity profiling of inhibitors, and the discovery of novel enzyme targets. The protocols and principles outlined in this guide provide a solid foundation for researchers to apply this tool to advance our understanding of enzyme biology and accelerate drug discovery programs.

References

  • Kistemaker, H. V., et al. (2016). Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Cell Chemical Biology, 23(12), 1490-1503. [Link]

  • National Center for Biotechnology Information. (2024). Proteome-wide Profiling of Clinical PARP Inhibitors Reveals Compound-Specific Secondary Targets. PubMed. [Link]

  • Wiedemann, E. N., & Verhelst, S. H. (2017). Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates. Methods in Molecular Biology, 1491, 23-46. [Link]

  • St-Germain, J. R., et al. (2021). Global Proteomic Determination of the Poly-Pharmacological Effects of PARP Inhibitors Following Treatment of High-Grade Serous Ovarian Cancer Cells. Cancers, 13(16), 4181. [Link]

  • Elsevier. (2016). Proteome-wide Profiling of Clinical PARP Inhibitors Reveals Compound-Specific Secondary Targets. Cell Chemical Biology. [Link]

  • National Center for Biotechnology Information. (2021). Proteomic Analysis Reveals Low-Dose PARP Inhibitor-Induced Differential Protein Expression in BRCA1-Mutated High-Grade Serous Ovarian Cancer Cells. Journal of Proteome Research. [Link]

  • National Center for Biotechnology Information. (2011). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. [Link]

  • ResearchGate. (n.d.). Overall workflow of the activity-based protein profiling approach. ResearchGate. [Link]

  • MDPI. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. International Journal of Molecular Sciences, 23(19), 11874. [Link]

  • National Center for Biotechnology Information. (2011). Synthesis, Antiproliferative Activity, and Mechanism of Action of a Series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2004). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2018). NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. Nature Communications. [Link]

  • National Center for Biotechnology Information. (2012). Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases with Clickable NAD Analog. Current Protocols in Chemical Biology. [Link]

  • National Center for Biotechnology Information. (2016). Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry. [Link]

  • American Chemical Society. (2020). Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437. ACS Chemical Neuroscience, 11(15), 2334-2342. [Link]

  • ResearchGate. (n.d.). Panel of substituted alkynes incorporated in activity-based probes... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-N-(prop-2-en-1-yl)benzamide. PubChem. [Link]

  • National Center for Biotechnology Information. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Activity-based protein profiling: A graphical review. Pharmacology & Therapeutics. [Link]

  • MDPI. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 25(3), 1833. [Link]

  • MDPI. (2022). A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. Proteomes, 10(4), 38. [Link]

  • Chinese Journal of Pharmacology and Toxicology. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology, 37(12), 951. [Link]

  • Imperial College London. (2021). Activity-based protein profiling reveals targets of a cyanopyrrolidine probe. Imperial News. [Link]

Sources

Leveraging 2-Amino-N-(prop-2-yn-1-yl)benzamide as a Chemoproteomic Probe for Affinity Tagging and Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Target Engagement and Bioorthogonal Chemistry

In the landscape of modern drug discovery and chemical biology, the identification of a small molecule's cellular targets and off-targets is a paramount challenge. Answering the question, "What proteins does my compound interact with in a complex biological system?" is fundamental to understanding its mechanism of action, predicting toxicity, and developing more effective therapeutics. Bioorthogonal chemistry provides a powerful toolkit to address this challenge, allowing for the tagging and visualization of biomolecules in their native environment.[1][2]

This application note details the use of 2-amino-N-(prop-2-yn-1-yl)benzamide , a versatile chemical probe that uniquely combines a biologically active scaffold with a bioorthogonal handle. The core of this molecule is the 2-aminobenzamide moiety, a recognized pharmacophore and key structural fragment found in inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical family of enzymes involved in DNA damage repair.[3][4][5] The propargyl group (prop-2-yn-1-yl) serves as a terminal alkyne, a highly efficient and specific reactive partner for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry".[6][7]

By leveraging this dual functionality, researchers can use this compound not merely as an inert tag, but as an active-site directed probe. It can enter cells, engage with its protein targets (such as PARP enzymes), and subsequently be "clicked" to a reporter molecule—such as a biotin affinity tag for enrichment or a fluorophore for imaging. This guide provides the foundational principles, detailed experimental protocols, and field-proven insights for employing this probe in a typical chemoproteomics workflow for target identification and validation.

Part 1: Foundational Principles

The Dual-Functionality of the Probe

The utility of this compound stems from its intelligent design, which integrates two distinct functional domains within a single small molecule.

  • The Targeting Scaffold (2-Aminobenzamide): This portion of the molecule mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[4] This structural similarity allows it to bind to the catalytic domain of PARP proteins, making it an excellent tool for activity-based protein profiling (ABPP) of this enzyme family.[2] Its utility may extend to other protein classes as well, as related benzamide structures have been investigated as inhibitors of microRNA-21.[6][8]

  • The Bioorthogonal Handle (N-prop-2-yn-1-yl): The terminal alkyne is the key to the probe's utility in downstream applications. It is a small, metabolically stable group that does not typically react with biological nucleophiles, rendering it "bioorthogonal".[9][10] Its sole purpose is to serve as a reactive handle for a specific, high-yield chemical transformation—the click reaction—which enables covalent linkage to a reporter tag.[7]

cluster_0 Functional Domains cluster_1 Associated Functions Probe This compound Scaffold 2-Aminobenzamide Scaffold Probe->Scaffold Contains Handle Propargyl Group (Alkyne) Probe->Handle Contains Targeting Target Engagement (e.g., PARP Binding) Scaffold->Targeting Enables Click Bioorthogonal Ligation (Click Chemistry) Handle->Click Enables

Figure 1. Logical relationship of the probe's functional domains.
The Core Technology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of the workflow described herein. It is a highly robust and specific reaction that forms a stable triazole linkage between a terminal alkyne (on our probe) and an azide (on a reporter tag).[7][9] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (like CuSO₄) by a reducing agent (like sodium ascorbate).

Causality Behind Component Choices:

  • Copper(I) Catalyst: Dramatically accelerates the rate of the cycloaddition reaction, allowing it to proceed rapidly at room temperature and in complex biological mixtures.[7]

  • Reducing Agent (e.g., Sodium Ascorbate): Continuously regenerates the active Cu(I) catalyst from the more stable but inactive Cu(II) state, ensuring the reaction goes to completion.

  • Copper-Coordinating Ligand (e.g., TBTA): A critical component, especially in proteomic applications. The ligand stabilizes the Cu(I) oxidation state, preventing oxidative damage to proteins, and increases the reaction's efficiency.

Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Ascorbate Ascorbate->Cu_I Acetylide Cu-Acetylide Cu_I->Acetylide Alkyne Alkyne Alkyne->Acetylide Acetylide->Cu_I Release Triazole Triazole Acetylide->Triazole Cyclization Azide Azide Azide->Acetylide Attack

Figure 2. Simplified catalytic cycle of the CuAAC reaction.

Part 2: Experimental Protocols & Workflow

This section outlines a comprehensive workflow for identifying the protein targets of this compound from cultured mammalian cells.

Overall Experimental Workflow

The process begins with treating live cells with the probe, allowing it to engage its targets. Following cell lysis, the alkyne-tagged proteins are covalently linked to a biotin-azide reporter via a click reaction. These biotinylated proteins are then selectively enriched using streptavidin beads, isolated, and identified through mass spectrometry.

A 1. Cellular Labeling Treat cells with This compound B 2. Cell Lysis Harvest cells and prepare proteome lysate A->B C 3. Click Reaction Add Azide-Biotin, Cu(II), Ligand, and Reductant B->C D 4. Affinity Enrichment Incubate with Streptavidin beads to capture tagged proteins C->D E 5. Wash & Elute Remove non-specific binders and prepare for analysis D->E F 6. Proteomic Analysis On-bead digestion followed by LC-MS/MS E->F G 7. Data Analysis Identify enriched proteins F->G

Figure 3. General workflow for target identification.
Probe Characteristics and Handling

Before beginning experimental work, it is essential to understand the properties of the probe.

PropertyValueSource
IUPAC Name 2-amino-N-prop-2-ynylbenzamidePubChem
Molecular Formula C₁₀H₁₀N₂O[6]
Molecular Weight 174.20 g/mol BenchChem
Appearance Solid[11]
Solubility Soluble in DMSO, DMF, MethanolGeneral Chemical Knowledge

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot into single-use volumes and store at -20°C or -80°C, protected from light and moisture to maintain the integrity of the alkyne group.

Protocol 1: In-Cellular Labeling

Objective: To allow the probe to enter cells and bind to its endogenous protein targets.

  • Cell Culture: Plate mammalian cells of interest (e.g., HeLa, MDA-MB-231) and grow to 70-80% confluency under standard conditions.

  • Probe Preparation: Thaw an aliquot of the this compound stock solution. Dilute it in pre-warmed complete cell culture medium to the desired final concentration.

    • Expert Insight: The optimal concentration must be determined empirically. A typical starting range is 1-25 µM. A dose-response curve is recommended to find a concentration that provides sufficient labeling without inducing cytotoxicity.

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the probe-containing medium.

  • Control Wells: Include the following controls in parallel:

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used for the probe.

    • Competition Control: Pre-incubate cells for 1-2 hours with a known, non-alkynated inhibitor of the suspected target (e.g., a clinical PARP inhibitor like Olaparib) before adding the alkyne probe. This is a critical step to validate target specificity.[4]

  • Incubation: Incubate the cells for a defined period (e.g., 2-6 hours) at 37°C in a CO₂ incubator.

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove excess probe. Harvest the cells by scraping or trypsinization, pellet by centrifugation, and flash-freeze in liquid nitrogen for storage at -80°C.

Protocol 2: Cell Lysis and Click Reaction

Objective: To lyse the cells and covalently attach a biotin affinity tag to the probe-bound proteins.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Sonicate briefly on ice to shear DNA and ensure complete lysis.

  • Protein Quantification: Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay). Normalize the protein concentration across all samples.

  • Click Reaction Cocktail Preparation: Prepare the click chemistry reagents immediately before use. For a typical 1 mL reaction containing 1 mg of protein:

    • Expert Insight: The order of addition is critical to prevent copper precipitation and maximize reaction efficiency. Pre-mix the azide, copper, and ligand before adding the reducing agent.

ComponentStock Conc.Final Conc.Volume (for 1 mL)Purpose
Azide-PEG3-Biotin10 mM in DMSO100 µM10 µLReporter Tag
CuSO₄50 mM in H₂O1 mM20 µLCatalyst Source
TBTA Ligand17 mM in DMSO1 mM59 µLCu(I) Stabilization
Sodium Ascorbate100 mM in H₂O1 mM10 µLReducing Agent
  • Reaction: Add the click reaction components to the proteome lysate. Vortex gently and allow the reaction to proceed for 1-2 hours at room temperature with gentle rotation.

Protocol 3: Affinity Enrichment and Proteomic Analysis

Objective: To isolate the biotin-tagged proteins for identification.

  • Bead Preparation: Use high-capacity streptavidin agarose beads. Wash the required volume of bead slurry three times with lysis buffer to remove storage solutions.

  • Enrichment: Add the washed streptavidin beads to the post-click lysate. Incubate for 1-2 hours at room temperature (or overnight at 4°C) with rotation to allow for efficient capture of biotinylated proteins.

  • Washing (Critical Step): Pellet the beads by gentle centrifugation. The subsequent washing steps are crucial for removing non-specifically bound proteins.

    • Wash 1: Lysis Buffer + 1% SDS

    • Wash 2: 8 M Urea in 100 mM Tris-HCl, pH 8.0

    • Wash 3: Lysis Buffer (no SDS)

    • Wash 4: 50 mM Ammonium Bicarbonate

    • Expert Insight: The stringent washes with SDS and urea are essential for achieving a clean pulldown with a high signal-to-noise ratio in the final mass spectrometry data.

  • On-Bead Digestion: After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate). Add a reducing agent (DTT), followed by an alkylating agent (iodoacetamide). Finally, add sequencing-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • Sample Cleanup: Collect the supernatant containing the peptides. Perform a final cleanup step using a C18 desalting column (e.g., StageTip) to prepare the sample for mass spectrometry.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

Part 3: Data Interpretation and Troubleshooting

Data Analysis: The primary goal is to identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control. In the competition experiment, the signal for true targets should be significantly reduced. Label-free quantification (LFQ) or isotopic labeling methods can be used for robust quantitative comparisons.

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Tagged Proteins - Inefficient cell permeability of the probe.- Probe concentration too low.- Inefficient click reaction.- Increase probe concentration or incubation time.- Ensure click reagents are fresh, especially sodium ascorbate.- Confirm the integrity of the alkyne and azide reagents.
High Background/Non-specific Binding - Insufficient washing of beads.- "Sticky" proteins binding to beads.- Endogenous biotinylated proteins.- Increase the stringency and number of wash steps (use of SDS/Urea is key).- Pre-clear lysate with empty beads before adding to post-click lysate.- Perform a "no-click" control to identify endogenously biotinylated proteins.
No Enrichment of Known Targets - The probe does not bind the target in the tested cell line.- Target protein expression is too low.- Competition control inhibitor not effective.- Confirm target expression via Western Blot.- Validate the activity of the competitor compound.- Consider cross-linking strategies to stabilize transient interactions.

Conclusion

This compound is a powerful and intelligently designed chemical tool for modern chemical proteomics. Its dual capacity to engage specific protein targets while presenting a bioorthogonal handle for downstream manipulation makes it superior to simple, inert tagging reagents. The protocols outlined in this guide provide a robust framework for researchers to confidently apply this probe in their own systems, enabling the discovery of novel drug targets, the elucidation of mechanisms of action, and the advancement of drug development programs.

References

  • Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. ResearchGate. [Link]

  • Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants. ACS Publications. [Link]

  • Yao, T., Xu, X., & Huang, R. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5368. MDPI. [Link]

  • Yao, T., Xu, X., & Huang, R. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5368. PubMed Central, NIH. [Link]

  • Sohn, C. H., Lee, J. E., Sweredoski, M. J., et al. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. Angewandte Chemie International Edition, 51(4), 935-939. PubMed Central, NIH. [Link]

  • Barnes, C. A., Kletter, D., & Kornfilt, D. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of Proteome Research, 20(11), 5129-5137. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2017). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 22(5), 783. MDPI. [Link]

  • Nessen, M. A. (2012). Click Chemistry in Proteomic Investigations. Chembiochem, 13(12), 1704-1713. PubMed Central, NIH. [Link]

  • 2-amino-N-(prop-2-en-1-yl)benzamide. PubChem, National Center for Biotechnology Information. [Link]

  • Hichri, S., & Abderrahim, R. (2015). Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 29-35. [Link]

  • Mento, E., et al. (2014). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 86, 563-576. PubMed Central, NIH. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Der Pharma Chemica. Scholars Research Library. [Link]

  • Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. ResearchGate. [Link]

  • Zhang, S. Q., et al. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6301-6309. PubMed. [Link]

  • Smith, T. K. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 298(3), 101625. PubMed Central, NIH. [Link]

  • Overview of Affinity Tags for Protein Purification. PubMed Central, NIH. [Link]

  • Wang, Y., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 24(18), 3249. PubMed Central, NIH. [Link]

  • Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. ResearchGate. [Link]

  • Murai, J. (2021). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Cancer Science, 112(10), 3888-3896. [Link]

  • George, B., et al. (2024). Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and Other DNA Damage Response Pathway-Deficient Neoplasms. JCO Precision Oncology, 8, e2400406. PubMed. [Link]

Sources

Application Note & Protocol: Streamlining Biomolecule Imaging with 2-amino-N-(prop-2-yn-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Bioorthogonal Labeling

In the intricate landscape of molecular biology and drug development, the ability to visualize and track biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the selective labeling of biomolecules without interfering with biological processes.[1][2] At the heart of many of these techniques lies the "click" reaction, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which offers rapid, specific, and high-yield conjugation in complex biological milieu.[3][4][5][6]

This application note details a robust workflow for the functionalization of biomolecules using 2-amino-N-(prop-2-yn-1-yl)benzamide , a versatile chemical intermediate, for subsequent fluorescent imaging. This compound possesses two key functional groups: a primary amine for initial conjugation to a biomolecule of interest, and a terminal alkyne that serves as a handle for bioorthogonal ligation with an azide-functionalized reporter molecule, such as a fluorophore.[7] This two-step strategy offers modularity and flexibility, allowing researchers to easily adapt the protocol for a wide range of biomolecules and imaging modalities.

This guide provides a comprehensive overview of the mechanism, detailed step-by-step protocols for protein functionalization and fluorescent labeling, and downstream imaging applications.

Mechanism of Action: A Two-Step Bio-conjugation Strategy

The overall strategy involves two key chemical transformations:

  • Initial Biomolecule Functionalization: The primary amine of this compound is covalently linked to a biomolecule. In the case of proteins, this is efficiently achieved by forming a stable amide bond with the carboxyl groups of aspartic acid or glutamic acid residues, or the C-terminus, using carbodiimide chemistry (EDC/NHS).

  • Bioorthogonal "Click" Reaction: The terminal alkyne introduced onto the biomolecule is then specifically reacted with an azide-containing fluorophore via the CuAAC reaction. This forms a stable triazole linkage, resulting in a fluorescently labeled biomolecule ready for imaging.[3][4]

Functionalization_and_Labeling_Workflow cluster_0 Step 1: Biomolecule Functionalization cluster_1 Step 2: Bioorthogonal Labeling (CuAAC) Biomolecule Protein (with -COOH groups) EDC_NHS EDC / NHS (Carbodiimide Activation) Biomolecule->EDC_NHS Activation of carboxyl groups Reagent This compound Reagent->EDC_NHS Functionalized_Biomolecule Alkyne-Functionalized Protein EDC_NHS->Functionalized_Biomolecule Amide bond formation Click_Reaction Cu(I) Catalyst (e.g., CuSO4 + Na-Ascorbate) Functionalized_Biomolecule->Click_Reaction Click Chemistry Azide_Fluorophore Azide-Fluorophore Azide_Fluorophore->Click_Reaction Labeled_Biomolecule Fluorescently Labeled Protein Click_Reaction->Labeled_Biomolecule Triazole linkage Imaging Fluorescence Imaging Labeled_Biomolecule->Imaging Downstream Application

Figure 1: Overall workflow for biomolecule functionalization and fluorescent labeling.

Materials and Reagents

ReagentRecommended SupplierNotes
This compoundBenchchemPrepare a 100 mM stock solution in anhydrous DMSO.
Model Protein (e.g., Bovine Serum Albumin, BSA)Sigma-AldrichPrepare a 10 mg/mL solution in Activation Buffer.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Thermo FisherPrepare a 100 mg/mL stock solution in ultrapure water immediately before use.
NHS (N-Hydroxysuccinimide)Thermo FisherPrepare a 100 mg/mL stock solution in ultrapure water immediately before use.
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)-Prepare fresh and filter-sterilize.
Quenching Buffer (1 M Tris-HCl, pH 8.5)-
PBS (Phosphate-Buffered Saline), pH 7.4-
Azide-Fluorophore (e.g., AFDye 488 Azide)Vector LabsPrepare a 10 mM stock solution in anhydrous DMSO. Protect from light.
Copper(II) Sulfate (CuSO₄)Sigma-AldrichPrepare a 100 mM stock solution in ultrapure water.
Sodium AscorbateSigma-AldrichPrepare a 1 M stock solution in ultrapure water immediately before use.
THPTA LigandVector LabsPrepare a 100 mM stock solution in ultrapure water. This ligand stabilizes the Cu(I) oxidation state and protects the protein.[8]
Desalting Columns (e.g., Zeba™ Spin Desalting Columns)Thermo FisherChoose a column with an appropriate molecular weight cutoff (MWCO) for your protein.
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-Aldrich
Cell Culture MediumGibcoAs appropriate for the cell line being used.
Cultured Cells (e.g., HeLa)ATCC
Paraformaldehyde (PFA)Electron Microscopy SciencesFor cell fixation. Handle with appropriate safety precautions.
DAPI (4',6-diamidino-2-phenylindole)Thermo FisherFor nuclear counterstaining.
Antifade Mounting MediumInvitrogenFor mounting coverslips.

Experimental Protocols

Part 1: Functionalization of a Model Protein with this compound

This protocol describes the conjugation of the primary amine of this compound to the carboxyl groups of a model protein, Bovine Serum Albumin (BSA), using EDC/NHS chemistry.

Protein_Functionalization_Workflow Start Start: Prepare Reagents Prepare_Protein Dissolve BSA in Activation Buffer (10 mg/mL) Start->Prepare_Protein Activate_Carboxyls Add EDC and NHS to BSA solution Incubate for 15 min at RT Prepare_Protein->Activate_Carboxyls Add_Reagent Add this compound (20-fold molar excess) Activate_Carboxyls->Add_Reagent Incubate Incubate for 2 hours at RT with gentle mixing Add_Reagent->Incubate Quench Add Quenching Buffer to stop the reaction Incubate->Quench Purify Purify alkyne-functionalized BSA (e.g., using a desalting column) Quench->Purify End End: Store Alkyne-BSA at -20°C Purify->End

Figure 2: Step-by-step workflow for protein functionalization with the alkyne handle.

Step-by-Step Procedure:

  • Prepare Protein Solution: Dissolve BSA in Activation Buffer to a final concentration of 10 mg/mL.

  • Activate Carboxyl Groups: Add a 100-fold molar excess of EDC and NHS from freshly prepared stock solutions to the BSA solution. For example, for 1 mL of 10 mg/mL BSA (~150 nmol), add ~7.8 µL of 100 mg/mL EDC and ~4.3 µL of 100 mg/mL NHS. Mix gently and incubate for 15 minutes at room temperature.

  • Add Alkyne Reagent: Add a 20-fold molar excess of this compound from the 100 mM DMSO stock solution. Mix gently.

  • Reaction Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rocking.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench the reaction. Incubate for 15 minutes.

  • Purification: Remove excess unreacted reagents by buffer exchange into PBS (pH 7.4) using a desalting column according to the manufacturer's instructions.

  • Quantification and Storage: Determine the concentration of the alkyne-functionalized BSA using a standard protein assay (e.g., BCA). Store the purified conjugate at -20°C for future use.

Part 2: Fluorescent Labeling via CuAAC "Click" Chemistry

This protocol details the "clicking" of an azide-fluorophore onto the alkyne-functionalized protein.

Step-by-Step Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following reagents in order. It is crucial to add the copper sulfate and sodium ascorbate last and in quick succession.

ReagentVolume for 100 µL reactionFinal Concentration
Alkyne-Functionalized Protein (1 mg/mL)50 µL0.5 mg/mL
PBS, pH 7.435 µL-
Azide-Fluorophore (10 mM in DMSO)2 µL200 µM
THPTA Ligand (100 mM)1 µL1 mM
Copper(II) Sulfate (100 mM)1 µL1 mM
Sodium Ascorbate (1 M, fresh)1 µL10 mM
Total Volume 100 µL -
  • Reaction Incubation: Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled protein from excess reagents using a desalting column, exchanging the buffer to PBS (pH 7.4).

  • Characterization (Optional but Recommended):

    • SDS-PAGE: Run the labeled protein on an SDS-PAGE gel and visualize using a fluorescence gel scanner to confirm covalent labeling.

    • Spectroscopy: Measure the absorbance of the protein (at 280 nm) and the fluorophore (at its absorbance maximum) to estimate the degree of labeling (DOL).

Part 3: Application in Cell Imaging

This protocol provides a general guideline for labeling the surface of cultured cells with the fluorescently conjugated protein.

Step-by-Step Procedure:

  • Cell Culture: Plate cells (e.g., HeLa) on glass coverslips in a multi-well plate and grow to the desired confluency.

  • Labeling:

    • Wash the cells twice with warm PBS.

    • Dilute the fluorescently labeled protein in serum-free cell culture medium to a final concentration of 10-50 µg/mL.

    • Incubate the cells with the labeling solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove unbound conjugate.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If intracellular targets are to be co-stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Counterstaining: Wash the cells with PBS and stain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes.

  • Mounting and Imaging: Wash the cells twice with PBS, mount the coverslips onto microscope slides using an antifade mounting medium, and image using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (Part 1) Inactive EDC/NHS.Always use freshly prepared EDC and NHS solutions.
pH of Activation Buffer is incorrect.Ensure the pH of the MES buffer is 6.0 for optimal EDC/NHS chemistry.
Insufficient molar excess of the alkyne reagent.Increase the molar excess of this compound.
Low Labeling Efficiency (Part 2) Oxidized Sodium Ascorbate.Always use a freshly prepared solution of Sodium Ascorbate.
Inefficient Cu(I) catalysis.Ensure all click chemistry reagents are added in the correct order. The THPTA ligand is crucial for stabilizing the Cu(I) catalyst.[8]
High Background in Imaging Incomplete removal of unbound fluorescent conjugate.Increase the number and duration of washing steps after cell labeling.
Non-specific binding of the conjugate to the cell surface or coverslip.Include a blocking step (e.g., 1% BSA in PBS for 30 minutes) before adding the fluorescent conjugate. Consider optimizing the conjugate concentration.
Photobleaching during Imaging Excessive exposure to excitation light.Reduce the exposure time and/or excitation light intensity. Use an antifade mounting medium.
No Signal in Imaging Low abundance of the target on the cell surface.Confirm the presence of the target biomolecule. Increase the concentration of the fluorescent conjugate or the incubation time.
Incorrect filter set on the microscope.Ensure the filter sets match the excitation and emission spectra of your fluorophore.

References

  • Gattás-Asfura, K. M., & Stojanovic, M. N. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(9), 11157–11175.
  • Thiele, C. M., & Hentze, N. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 57(10), 1934–1943.
  • Jewett, J. C., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of chemical research, 44(8), 658-667.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie (International ed. in English), 48(38), 6974–6998.
  • Dieterich, D. C., & Schuman, E. M. (2012). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. In Neuronal Cell Culture (pp. 141-151). Humana Press.
  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487.
  • Prescher, J. A., Dube, D. H., & Bertozzi, C. R. (2004). Chemical remodelling of cell surfaces in living animals.
  • Med Chem 101. Click Chemistry. [Link]

  • Corrie, J. E., & Trentham, D. R. (1996). Synthesis and spectral characterization of sulfhydryl-reactive fluorescent probes.
  • Sun, W. C., Gee, K. R., Klaubert, D. H., & Haugland, R. P. (2009). Synthesis and biological applications of two novel fluorescent proteins-labeling probes. Journal of visualized experiments : JoVE, (28), 1251.
  • FUJIFILM Diosynth Biotechnologies. Mass Spectrometric Conjugate Characterization. [Link]

  • Lang, K., Davis, L., Wallace, S., & Chin, J. W. (2014). Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities.
  • Wombacher, R., & Spandl, J. (2018). Synthesis and structure of chemically switchable fluorescent probes on the basis of amino acids.
  • Wang, Y., & Hu, W. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". Molecules (Basel, Switzerland), 27(5), 1596.
  • Groza, M., Ryder, A. G., & Casamayou-Boucau, V. (2020). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology progress, 36(3), e2969.
  • Kuru, E., Hughes, H. V., Brown, P. J., & Hall, E. (2014). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ.
  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]

  • Gebhardt, C., Hanke, C. A., & Grininger, M. (2019). Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR. Scientific reports, 9(1), 1-13.
  • Hosoda, H., & Nambara, T. (1994). New hapten-protein conjugation method using N-(m-aminobenzoyloxy) succinimide as a two-level heterobifunctional agent: thyrotropin-releasing hormone as a model peptide without free amino or carboxyl groups. Journal of immunological methods, 175(1), 123-9.
  • Boca Scientific Inc. Fluorescent Probes for Protein and Nucleic Acid Labeling. [Link]

  • Freeman, R., & Willner, I. (2023). Fluorescent Investigation of Proteins Using DNA-Synthetic Ligand Conjugates.
  • Jaqaman, K., & Grinstein, S. (2012). Conjugation of Fab' Fragments with Fluorescent Dyes for Single-Molecule Tracking On Live Cells. Journal of visualized experiments : JoVE, (69), e4352.
  • Bernardes, G. J., & St-Pierre, F. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Science, 12(39), 12946-12965.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-N-(prop-2-yn-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of 2-amino-N-(prop-2-yn-1-yl)benzamide and are encountering challenges with low yields. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot common issues and optimize your synthetic protocol.

Troubleshooting Guide

This section addresses specific problems that can lead to low yields in the synthesis of this compound.

Problem 1: Low or no product formation, with starting material remaining.

Possible Cause 1: Inadequate quality of isatoic anhydride.

Isatoic anhydride is susceptible to hydrolysis. If it has been improperly stored or is old, it may have partially or fully hydrolyzed to 2-aminobenzoic acid, which will not react under the same conditions.

Solution:

  • Check the purity of your isatoic anhydride. You can do this by taking a melting point (sharp, 233-238 °C with decomposition) or by running an IR spectrum (anhydride carbonyl peaks around 1770 and 1730 cm⁻¹).

  • If the purity is questionable, consider synthesizing it fresh. A common method is the reaction of phthalic anhydride with sodium azide, followed by a Curtius rearrangement.

Possible Cause 2: Inactive propargylamine.

Propargylamine is a volatile and reactive compound. It can degrade over time, especially if not stored properly.

Solution:

  • Use freshly distilled propargylamine. This will ensure that you are using the active, pure amine in your reaction.

  • Store propargylamine under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C).

Possible Cause 3: Inappropriate reaction temperature.

The reaction between isatoic anhydride and propargylamine requires an initial period at a lower temperature to allow for the nucleophilic attack of the amine on the anhydride. Rushing the reaction by starting at a high temperature can lead to side reactions and decomposition.

Solution:

  • Start the reaction at 0-5 °C. This allows for controlled addition of the propargylamine to the isatoic anhydride solution.

  • After the initial addition, allow the reaction to slowly warm to room temperature and then heat to reflux. The specific reflux temperature will depend on your choice of solvent.

Problem 2: Formation of a significant amount of an insoluble white solid that is not the desired product.

Possible Cause: Formation of a urea byproduct.

If there is any water present in the reaction, isatoic anhydride can decarboxylate to form an isocyanate intermediate. This isocyanate can then react with another molecule of propargylamine to form a urea byproduct.

Solution:

  • Use anhydrous solvents. Ensure that your solvents are properly dried before use.

  • Run the reaction under an inert atmosphere. This will prevent atmospheric moisture from entering the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound from isatoic anhydride and propargylamine?

A1: Dichloromethane (DCM) or chloroform are good choices for this reaction as they are relatively non-polar and aprotic, which helps to minimize the formation of byproducts. Acetonitrile can also be used.

Q2: What is the optimal molar ratio of isatoic anhydride to propargylamine?

A2: A slight excess of propargylamine (1.1 to 1.2 equivalents) is often used to ensure complete consumption of the isatoic anhydride.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials on a TLC plate and develop it in an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the progress of the reaction.

Q4: What is the best way to purify the final product?

A4: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If the product is still impure, column chromatography on silica gel may be necessary.

Q5: Are there any alternative synthetic routes to this compound?

A5: Yes, an alternative route involves the direct coupling of 2-aminobenzoic acid with propargylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method avoids the use of isatoic anhydride and may be a good option if you are having trouble with that route.

Data Summary

ParameterRecommended ConditionRationale
Isatoic Anhydride Purity >98%Impurities can lead to side reactions and lower yields.
Propargylamine Purity Freshly distilledEnsures high reactivity and minimizes side reactions.
Solvent Anhydrous DCM or ChloroformAprotic and non-polar to minimize byproduct formation.
Reaction Temperature 0 °C to refluxControlled initial reaction followed by heating to drive to completion.
Stoichiometry 1.1-1.2 eq. of propargylamineEnsures complete consumption of isatoic anhydride.

Experimental Protocol: Synthesis of this compound from Isatoic Anhydride

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add isatoic anhydride (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of isatoic anhydride).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Amine: Slowly add a solution of propargylamine (1.1 eq) in anhydrous DCM (2 mL/g of propargylamine) to the cooled suspension over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 40 °C for DCM) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Isatoic_Anhydride Isatoic Anhydride Start->Isatoic_Anhydride Propargylamine Propargylamine Start->Propargylamine Anhydrous_DCM Anhydrous DCM Start->Anhydrous_DCM Mix_Reagents Mix Reagents (0°C) Isatoic_Anhydride->Mix_Reagents Propargylamine->Mix_Reagents Anhydrous_DCM->Mix_Reagents Reflux Reflux (40°C, 2-4h) Mix_Reagents->Reflux Aqueous_Workup Aqueous Workup Reflux->Aqueous_Workup Drying Dry Organic Layer Aqueous_Workup->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Final_Product Final Product Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_sm Starting Material Issues cluster_conditions Reaction Condition Issues cluster_byproducts Byproduct Formation Start Low Yield Check_SM Starting Material Integrity? Start->Check_SM Check_Conditions Reaction Conditions Correct? Start->Check_Conditions Check_Byproducts Side Products Observed? Start->Check_Byproducts IA_Purity Isatoic Anhydride Purity Check_SM->IA_Purity Yes PA_Purity Propargylamine Purity Check_SM->PA_Purity Yes Temperature Incorrect Temperature Profile Check_Conditions->Temperature Yes Solvent Wet Solvent Check_Conditions->Solvent Yes Urea Urea Formation Check_Byproducts->Urea Yes Solution_IA Synthesize Fresh Isatoic Anhydride IA_Purity->Solution_IA Low Solution_PA Distill Propargylamine PA_Purity->Solution_PA Low Solution_Temp Follow Staged Temperature Protocol Temperature->Solution_Temp Incorrect Solution_Solvent Use Anhydrous Solvents Solvent->Solution_Solvent Wet Solution_Urea Use Anhydrous Conditions Urea->Solution_Urea Present

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Purification Strategies for 2-Amino-N-(prop-2-yn-1-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-amino-N-(prop-2-yn-1-yl)benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges presented by this class of compounds. The inherent trifunctional nature of these molecules—possessing a basic aromatic amine, a neutral amide, and a reactive terminal alkyne—necessitates carefully considered purification strategies to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the crude product of my this compound derivative synthesis?

A1: When synthesizing these derivatives, particularly from isatoic anhydride and propargylamine, several impurities can arise. The most common include unreacted starting materials such as residual isatoic anhydride or propargylamine. Additionally, side products from intramolecular cyclization, such as acridone derivatives, can form, especially if the reaction is conducted at high temperatures.[1] Hydrolysis of the isatoic anhydride can also lead to the formation of 2-aminobenzoic acid.

Q2: My crude product is a dark, oily residue. How should I proceed with purification?

A2: An oily or dark-colored crude product often indicates the presence of polymeric or highly conjugated impurities. Before attempting chromatography or recrystallization, it is advisable to perform a series of aqueous washes. An initial wash with a dilute acid solution (e.g., 1M HCl) can help remove any unreacted basic starting materials like propargylamine.[2] Subsequent washes with a saturated sodium bicarbonate solution will remove acidic impurities like 2-aminobenzoic acid. If the product is still oily, dissolving it in a minimal amount of a suitable organic solvent and precipitating it by adding a non-polar solvent can sometimes help to solidify the product and remove some of the more soluble, colored impurities.

Q3: I am observing significant product loss during silica gel flash chromatography. What could be the cause?

A3: Significant product loss on silica gel is a common issue with basic compounds like 2-aminobenzamide derivatives. The slightly acidic nature of standard silica gel can lead to strong adsorption of the basic aromatic amine, causing tailing and irreversible binding to the stationary phase.[3] This can be mitigated by deactivating the silica gel with a base, such as triethylamine, added to the mobile phase (typically 0.1-1%). Alternatively, using a different stationary phase like basic alumina or a polymer-based support can be beneficial for purifying amines.[4]

Q4: Can I use recrystallization to purify my this compound derivative?

A4: Recrystallization can be a very effective method for purifying these derivatives, provided a suitable solvent or solvent system can be identified.[5][6] The key is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature. For polar amides, common solvents to screen include ethanol, isopropanol, acetonitrile, and ethyl acetate, or mixtures of these with water or hexanes.[7] A systematic approach to solvent screening is crucial for success.

Purification Strategy Workflow

The choice of purification strategy depends heavily on the nature of the crude product and the impurities present. The following workflow provides a general decision-making framework.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid aqueous_wash Perform Aqueous Washes (Acidic and Basic) is_solid->aqueous_wash No (Oil/Tarry) recrystallization_screen Screen for Recrystallization is_solid->recrystallization_screen Yes flash_chromatography Flash Column Chromatography aqueous_wash->flash_chromatography recrystallization_successful Recrystallization Successful? recrystallization_screen->recrystallization_successful pure_product Pure Product recrystallization_successful->pure_product Yes recrystallization_successful->flash_chromatography No flash_chromatography->pure_product

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guides

Recrystallization
Problem Probable Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated.Reheat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly.[5] Consider a lower-boiling point solvent.
No crystals form upon cooling. Too much solvent was used. The solution is not saturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, carefully evaporate some of the solvent and cool again.[5]
Crystals are colored. Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.
Low recovery of the product. The compound has significant solubility in the cold solvent. Too much solvent was used during washing.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Flash Column Chromatography
Problem Probable Cause(s) Recommended Solution(s)
Product is stuck on the column. The compound is too polar for the chosen mobile phase. The aromatic amine is strongly interacting with the acidic silica gel.Increase the polarity of the mobile phase (e.g., higher percentage of methanol in dichloromethane). Add a small amount of triethylamine (0.1-1%) to the mobile phase to compete with the amine for binding sites on the silica.[3] Consider using basic alumina as the stationary phase.[4]
Poor separation of product and impurities. The polarity of the mobile phase is too high, causing everything to elute together. The chosen solvent system is not providing adequate selectivity.Start with a less polar mobile phase and gradually increase the polarity (gradient elution).[8] Screen different solvent systems using Thin Layer Chromatography (TLC) to find one that gives good separation (ΔRf > 0.2). Common systems include ethyl acetate/hexanes and methanol/dichloromethane.[4]
Product elutes as a broad, tailing peak. Strong interaction between the basic amine and acidic silica. Column is overloaded.Add a basic modifier like triethylamine or ammonia to the mobile phase.[4] Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Product appears to be degrading on the column. The compound is unstable to the acidic silica gel. The alkyne functionality may be reacting.Deactivate the silica with a base or use a less acidic stationary phase like neutral or basic alumina.[4] Minimize the time the compound spends on the column by using a faster flow rate.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a general starting point for the recrystallization of polar benzamide derivatives.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid. This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to minimize product loss and improve peak shape for basic 2-aminobenzamide derivatives.

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of ethyl acetate and hexanes. Add 0.5% triethylamine to the mobile phase to deactivate the silica gel.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the prepared mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the packed column. This technique often leads to better separation.

  • Elution: Begin eluting the column with the prepared mobile phase. If the separation is difficult, a gradient elution can be employed, starting with a lower polarity mobile phase and gradually increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • University of California, Los Angeles. (n.d.). Flash Column Chromatography. [Link]

  • Sureshbabu, V. V., & Ganesan, A. (2007). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. Letters in Organic Chemistry, 4(1), 25-28.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • San Diego State University. (n.d.). recrystallization-2.doc.pdf. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Al-Salahi, R., Marzouk, M., & El-Hashash, M. A. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(10), 17844-17861.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Al-Salahi, R., Marzouk, M., & El-Hashash, M. A. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

  • Reddit. (2017). Flash column of very polar amine without access to reverse phase silica?[Link]

  • ResearchGate. (2017). Reaction of various aldehydes with 2-aminobenzamide. [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?[Link]

  • American Chemical Society. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. [Link]

  • University of Rochester. (n.d.). Workup: Amines. [Link]

  • Sciforum. (2001). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]

  • National Institutes of Health. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • Google Patents. (2015). US9169178B2 - Manufacturing of stabilized propargyl bromide.
  • PubMed. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. [Link]

  • Florida Atlantic University. (2002). Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. [Link]

  • PubMed. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • PubMed. (2017). Alkyne-linked Reduction-Activated Protecting Groups for Diverse Functionalization on the Backbone of Oligonucleotides. [Link]

Sources

avoiding side reactions in click chemistry with 2-amino-N-(prop-2-yn-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful application of 2-amino-N-(prop-2-yn-1-yl)benzamide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block.

The unique structure of this compound, containing a terminal alkyne, a secondary amide, and a primary aromatic amine, makes it a powerful synthon. However, the aniline-like primary amine introduces specific challenges, primarily related to its interaction with the copper catalyst. This resource provides in-depth troubleshooting, validated protocols, and the mechanistic reasoning behind our recommendations to help you navigate these challenges and achieve high-yield, clean reactions.

Core Challenge: Catalyst Management with a Chelating Substrate

The primary difficulty arises from the Lewis basicity of the 2-amino group. This aniline moiety, often in concert with the adjacent amide oxygen, can act as a chelating agent for the catalytically active Cu(I) ion. This sequestration event removes the copper from the catalytic cycle, leading to stalled or failed reactions. A secondary, yet common, issue is the oxidative homodimerization of the alkyne (Glaser coupling), which consumes starting material. This guide will focus on mitigating these two primary side reactions.

cluster_reactants Reactants cluster_product Desired Pathway cluster_side_products Side Reactions Alkyne This compound Product 1,4-Disubstituted Triazole Alkyne->Product Successful CuAAC Cycle Chelate Inactive Cu(I)-Amine Chelate Alkyne->Chelate Catalyst Sequestration Dimer Alkyne Homodimer (Glaser Product) Alkyne->Dimer Oxidative Coupling (O2 present) Azide R-N3 Azide->Product Successful CuAAC Cycle Catalyst Cu(I) Catalyst + Ligand Catalyst->Product Successful CuAAC Cycle Catalyst->Chelate Catalyst Sequestration

Caption: Desired CuAAC pathway versus potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is not progressing, or the yield is extremely low. What is the most likely cause?

Answer: The most common reason for failure with this specific substrate is the inactivation of the copper catalyst. The primary aromatic amine at the 2-position can chelate the Cu(I) ion, effectively removing it from the catalytic cycle.[1][2] This is often accompanied by a distinct color change (e.g., to a dark green or brown) that does not progress.

Troubleshooting Steps:

  • Ligand Selection and Stoichiometry: The choice of ligand is critical. Use a strongly coordinating, water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[3][4] Crucially, use a stoichiometric excess of the ligand relative to copper (a 5:1 ligand-to-copper ratio is recommended).[5] The ligand's role is to stabilize the Cu(I) oxidation state and kinetically disfavor chelation by the substrate.[6][7][8]

  • Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (argon or nitrogen). Dissolved oxygen will oxidize the active Cu(I) to the inactive Cu(II), halting the reaction.[2] This also helps prevent the Glaser coupling side reaction.

  • Reagent Purity: Verify the purity of your this compound and your azide partner. Impurities can inhibit the catalyst.

Q2: I'm observing a significant amount of a byproduct with double the mass of my alkyne starting material. What is it and how can I prevent it?

Answer: You are observing the formation of a 1,3-diyne, a result of the copper-catalyzed oxidative homocoupling of your terminal alkyne, commonly known as the Glaser coupling.[9][10] This side reaction is promoted by the presence of oxygen and an insufficient concentration of a reducing agent.

Preventative Measures:

  • Rigorous Degassing: Thoroughly degas all solvents (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles).

  • Sufficient Reducing Agent: Use a fresh solution of a reducing agent, typically sodium ascorbate. A final concentration of 5 mM is often sufficient to continuously regenerate Cu(I) from any Cu(II) formed by oxidation.[3][5] The reducing agent should be added last, after all other components are mixed.

  • Temperature Control: While CuAAC is robust, higher temperatures can sometimes increase the rate of side reactions like homodimerization.[11] If possible, run the reaction at room temperature.

Q3: Should I protect the primary amine group before performing the click reaction?

Answer: Yes, this is a highly effective, albeit longer, strategy. If optimizing the catalyst system (Question 1) fails to provide clean, high yields, protecting the aniline group is the most robust solution. Protection eliminates the primary cause of catalyst chelation.

Recommended Strategy: Acetylation The most straightforward protection method is acetylation to form 2-acetamido-N-(prop-2-yn-1-yl)benzamide. The resulting acetamide is significantly less basic and a much weaker chelator, allowing the CuAAC reaction to proceed efficiently. The acetyl group can be removed post-cycloaddition under acidic or basic conditions if the free amine is required in the final product. See Protocol 2 for a detailed procedure.

Q4: Which copper source and solvent system do you recommend?

Answer:

  • Copper Source: The most convenient and common method is to use a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and generate the active Cu(I) species in situ with sodium ascorbate.[4][12] This avoids handling potentially unstable Cu(I) salts.

  • Solvent System: A mixture of water and a co-solvent is generally ideal. A 1:1 to 4:1 mixture of t-BuOH/H₂O or DMSO/H₂O works well for a wide range of substrates, balancing the solubility of organic starting materials and the inorganic catalyst components.[13][14]

Q5: How can I effectively purify my final triazole product away from the copper catalyst and excess ligand?

Answer:

  • Copper Removal: After the reaction, copper can be removed by stirring the crude mixture with a copper-chelating resin (e.g., QuadraSil® AP or Chelex® 100). Alternatively, a wash with a dilute aqueous solution of EDTA or ammonia can help extract copper salts.

  • Chromatography: Standard silica gel column chromatography is typically effective for separating the desired triazole product from unreacted starting materials, the homodimer byproduct, and the ligand. The polarity of the triazole is usually distinct enough for good separation.

  • Precipitation/Crystallization: If the product is a stable solid, precipitation from the reaction mixture or crystallization from an appropriate solvent system can be a highly effective purification method.[15]

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues.

cluster_troubleshoot Troubleshooting Path Start Reaction Start CheckTLC Monitor by TLC/LC-MS (after 1-2 hours) Start->CheckTLC Success Reaction Complete Proceed to Workup CheckTLC->Success Yes NoReaction No Product Formation, Starting Material Unchanged CheckTLC->NoReaction No CheckInert Verify Inert Atmosphere & Degassed Solvents NoReaction->CheckInert Step 1 SideProduct Side Products Observed (e.g., Dimer) Stalled Reaction Stalled, Low Conversion CheckReagents Check Reagent Purity & Freshness of Ascorbate CheckInert->CheckReagents Step 2 OptimizeLigand Increase Ligand:Cu Ratio (e.g., from 2:1 to 5:1) CheckReagents->OptimizeLigand Step 3 ConsiderProtection Switch to Protective Group Strategy (Protocol 2) CheckReagents->ConsiderProtection If persistent failure

Caption: A logical workflow for troubleshooting failed or suboptimal reactions.

Validated Experimental Protocols
Protocol 1: Optimized Direct CuAAC Reaction

This protocol is designed to maximize success without the need for a protecting group by using an optimized catalyst/ligand system.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-ascorbate

  • Solvents: tert-Butanol and Deionized Water (degassed)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and the azide partner (1.1 eq) in a 3:1 mixture of degassed t-BuOH:H₂O.

  • Inert Atmosphere: Seal the vessel and sparge the solution with argon for 15-20 minutes to ensure all dissolved oxygen is removed. Maintain a positive pressure of argon for the duration of the reaction.

  • Catalyst Premix: In a separate vial, prepare the catalyst solution. For a typical reaction, create stock solutions. Add the THPTA solution (5 mol %) to the CuSO₄ solution (1 mol %) and vortex briefly. A 5:1 ligand-to-copper ratio is critical.[5]

  • Catalyst Addition: Add the premixed CuSO₄/THPTA solution to the reaction vessel via syringe.

  • Initiation: In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water. Add the sodium ascorbate solution (10 mol %) to the reaction mixture to initiate the cycloaddition. The solution may turn a light yellow/orange color.

  • Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, dilute the reaction with ethyl acetate and wash with a 5% aqueous EDTA solution to remove copper, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by silica gel chromatography.

Protocol 2: Protective Group Strategy (Acetylation)

Use this two-part protocol when the direct method yields unsatisfactory results.

Part A: Acetylation of the Amine

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add pyridine (1.5 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield 2-acetamido-N-(prop-2-yn-1-yl)benzamide, which can often be used without further purification.

Part B: CuAAC with Protected Alkyne

  • Follow the procedure outlined in Protocol 1 , but use the protected 2-acetamido-N-(prop-2-yn-1-yl)benzamide as your alkyne starting material.

  • A lower ligand-to-copper ratio (e.g., 2:1) may be sufficient, but starting with 5:1 is still recommended for robustness.

  • The reaction should proceed more cleanly and often faster than the unprotected version.

  • After purification of the triazole product, the acetyl group can be removed by hydrolysis (e.g., using 6M HCl at elevated temperature or LiOH in THF/water) if the free aniline is desired.

Comparative Data: Expected Outcomes

The following table summarizes typical outcomes based on the chosen strategy, illustrating the importance of proper reaction design.

StrategyCatalyst SystemKey ConditionsExpected YieldPurity (Crude)Notes
Naive Direct CuSO₄/Ascorbate (No Ligand)Air atmosphere0-20%< 30%Dominated by starting material and homodimer. Catalyst likely chelated.
Optimized Direct 1% CuSO₄ / 5% THPTAInert atmosphere, degassed solvents75-95%> 80%High yield of desired product. Minor impurities may include homodimer.
Protected 1% CuSO₄ / 2-5% THPTAInert atmosphere>90%> 95%Cleanest reaction profile, but requires two additional synthetic steps.
References
  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available from: [Link]

  • Krasniqi, A., et al. (2020). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed. Available from: [Link]

  • Hong, V., et al. (2011). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central. Available from: [Link]

  • Hong, V., et al. (2011). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Organic Chemistry Portal. (2024). Preparation of Alkynes, Part 2: By Alkylation of Terminal Alkynes. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation | Request PDF. Available from: [Link]

  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Available from: [Link]

  • MDPI. (2021). Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. Available from: [Link]

  • Buchwald, S. L., et al. (2012). Copper-Catalyzed Hydroalkylation of Terminal Alkynes. Journal of the American Chemical Society. Available from: [Link]

  • Rodionov, V. O., et al. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). Effects of Different Amines and Acids on CuAAC. Available from: [Link]

  • Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Available from: [Link]

  • Google Patents. (1981). US4269987A - Purification of triazoles.
  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

  • Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube. Available from: [Link]

  • ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Available from: [Link]

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]

  • Gunda, P., et al. (2019). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. PubMed Central. Available from: [Link]

  • Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central. Available from: [Link]

  • Organic Chemistry Portal. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Available from: [Link]

  • El-Sagheer, A. H., & Brown, T. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available from: [Link]

  • Royal Society of Chemistry. (2024). Tailoring C–H amination activity via modification of the triazole-derived carbene ligand. Available from: [Link]

  • PubMed. (2021). Can Primary Arylamines Form Enamine? Evidence, α-Enaminone, and [3+3] Cycloaddition Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Azide–Alkyne “Click” Reaction in Water Using Parts-Per-Million Amine-Functionalized Azoaromatic Cu(I) Complex as Catalyst: Effect of the Amine Side Arm. Available from: [Link]

  • MDPI. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Available from: [Link]

  • Wikipedia. (n.d.). Click chemistry. Available from: [Link]

  • PubMed Central. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central. Available from: [Link]

  • PubMed. (2007). Efficient conversion of aromatic amines into azides: a one-pot synthesis of triazole linkages. Available from: [Link]

  • MDPI. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Available from: [Link]

Sources

optimizing copper catalyst and ligand for 2-amino-N-(prop-2-yn-1-yl)benzamide conjugation

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this comprehensive guide to empower researchers like you to successfully navigate the intricacies of copper-catalyzed azide-alkyne cycloaddition (CuAAC), specifically for the conjugation of 2-amino-N-(prop-2-yn-1-yl)benzamide. This resource is built from extensive experience in the field and is intended to provide not just protocols, but the underlying rationale to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions researchers have when approaching this type of conjugation:

Q1: What is the fundamental principle of the copper-catalyzed reaction for conjugating my alkyne-benzamide?

A: The reaction you are performing is a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][][3] In essence, a copper(I) catalyst facilitates the reaction between the terminal alkyne on your this compound and an azide-functionalized molecule of your choice. This forms a stable triazole ring, covalently linking the two molecules.[][3] The catalyst dramatically accelerates the reaction and ensures the specific formation of the 1,4-disubstituted triazole isomer.[1][4][5]

Q2: Why is a ligand necessary for this reaction? Can't I just use a copper salt?

A: While the reaction can proceed with a copper(I) source alone, ligands are crucial for several reasons. The catalytically active species is Cu(I), which is unstable in many solvents and prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[6][7] Ligands, such as TBTA or THPTA, stabilize the Cu(I) oxidation state, prevent its oxidation, and increase the reaction rate.[4][6][8] They also help to prevent side reactions and can improve the solubility of the copper catalyst in aqueous or mixed solvent systems.[8][9]

Q3: What's the difference between TBTA and THPTA, and which one should I choose?

A: The primary difference lies in their solubility. TBTA (tris(benzyltriazolylmethyl)amine) is more soluble in organic solvents, while THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly water-soluble.[7][8] For conjugations in aqueous buffers, which are common for biological molecules, THPTA is generally the superior choice.[7][8][10] It has been shown to lead to faster reaction rates in aqueous media and offers better protection of the catalyst against air oxidation.[10]

Q4: My this compound has an amino group. Will this interfere with the reaction?

A: The amino group on the benzamide ring is a potential coordination site for the copper catalyst. This could potentially sequester the copper, reducing its catalytic activity. However, the CuAAC reaction is generally very robust and tolerates a wide range of functional groups.[5] If you experience low yields, this is a factor to consider, and you may need to adjust the copper and ligand concentrations or consider protecting the amino group if it proves to be highly problematic.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

This is one of the most common challenges. Let's break down the potential causes and solutions.

Diagnostic Questions:

  • Did you exclude oxygen from your reaction? The Cu(I) catalyst is sensitive to oxygen.[11][12]

  • Is your copper source and reducing agent fresh? Copper(II) sulfate is stable, but the reducing agent (like sodium ascorbate) should be prepared fresh.[13][14]

  • What is the purity of your starting materials (alkyne and azide)? Impurities can inhibit the catalyst.

  • Are your reagents fully dissolved in the chosen solvent? Poor solubility can dramatically slow down the reaction.

  • What is the pH of your reaction medium? The optimal pH range for CuAAC is typically between 4 and 12.[5]

Solutions and Explanations:

  • Oxygen Exclusion: While not always strictly necessary for fast reactions, it's good practice to degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen, especially for slow reactions or when working with sensitive biomolecules.[12][13][14] This minimizes the oxidation of the Cu(I) catalyst.[11][12]

  • Reagent Preparation: Always use high-purity reagents. Prepare your sodium ascorbate solution fresh just before use, as it can degrade over time.[13][14]

  • Solvent Choice: For your this compound, which has both aromatic and polar character, a mixed solvent system like DMSO/water or t-butanol/water might be necessary to ensure all components remain in solution.

  • Catalyst and Ligand Ratio: A common starting point is a 1:5 ratio of copper to ligand.[9][15] This excess of ligand helps to stabilize the Cu(I) and accelerate the reaction.[9][12]

  • Order of Addition: It is recommended to pre-mix the copper(II) sulfate and the ligand before adding them to the solution containing your alkyne and azide.[8][16][17] The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[8][16][17]

Issue 2: Side Product Formation

The appearance of unexpected spots on your TLC or peaks in your LC-MS can be frustrating. Here's how to address it.

Diagnostic Questions:

  • Are you observing alkyne homocoupling (Glaser coupling)? This is a common side reaction catalyzed by Cu(II).

  • Could your azide or alkyne be degrading under the reaction conditions?

  • Are you seeing evidence of protein or peptide oxidation if you are conjugating to a biological molecule?

Solutions and Explanations:

  • Minimizing Alkyne Homocoupling: This side reaction is often a sign of excessive Cu(II) in the reaction mixture. Ensure you have a sufficient excess of the reducing agent (sodium ascorbate) to keep the copper in the +1 oxidation state.[5] Proper oxygen exclusion will also help.[12]

  • Protecting Sensitive Molecules: If you are working with proteins or other biomolecules, the copper/ascorbate system can generate reactive oxygen species (ROS) that can cause oxidative damage.[16][18] Using a higher ligand-to-copper ratio (e.g., 5:1) can help mitigate this by protecting the biomolecule.[9][12] Some protocols also recommend the addition of aminoguanidine as a scavenger for reactive byproducts of ascorbate oxidation.[15]

  • Reaction Time and Temperature: While CuAAC is often fast, prolonged reaction times or elevated temperatures can sometimes lead to the degradation of sensitive starting materials. Monitor your reaction progress and aim to stop it as soon as it reaches completion.

Issue 3: Poor Reproducibility

Inconsistent results between experiments can hinder progress. Let's look at the factors that can influence reproducibility.

Diagnostic Questions:

  • Are your stock solution concentrations accurate?

  • Is the source and quality of your reagents consistent?

  • Are you controlling the reaction temperature?

  • Is your workup and purification procedure consistent?

Solutions and Explanations:

  • Standardized Procedures: Meticulously document all experimental parameters, including reagent sources and lot numbers, stock solution preparation dates, reaction setup, and purification methods.

  • Stock Solution Stability: While copper(II)-ligand stock solutions can be stable for some time when frozen, it's best practice to use freshly prepared solutions of the reducing agent.[7][13]

  • Temperature Control: Most CuAAC reactions are performed at room temperature. However, significant fluctuations in ambient temperature could affect the reaction rate. For maximum consistency, consider using a water bath or a temperature-controlled shaker.

  • Purification: The purification method can significantly impact the final yield and purity. Common methods include precipitation, filtration, or chromatography.[5][19] For your product, which may have limited solubility, precipitation followed by washing might be effective. If your product is soluble, reverse-phase HPLC or silica gel chromatography could be employed.[13][20]

Experimental Protocols & Data

Recommended Reagent Concentrations
ReagentTypical Concentration RangeNotes
Alkyne/Azide1 - 10 mMCan be lower for bioconjugation (µM range)
Copper(II) Sulfate0.1 - 1 mMTypically 1-10 mol% relative to the limiting reagent
Ligand (e.g., THPTA)0.5 - 5 mMMaintain a 2:1 to 5:1 ligand-to-copper ratio
Sodium Ascorbate1 - 10 mMUse a 3- to 10-fold excess over copper
Step-by-Step Protocol for Conjugation

This protocol provides a general framework. You may need to optimize it for your specific azide.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of your azide in a suitable solvent (e.g., DMSO or water).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of Copper(II) sulfate in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add your azide and this compound to the desired final concentrations in your chosen reaction solvent (e.g., a mixture of buffer and an organic co-solvent like DMSO).

    • In a separate tube, pre-mix the Copper(II) sulfate and THPTA solutions. For example, mix equal volumes of the 20 mM CuSO4 and 100 mM THPTA stocks to get a 1:5 ratio. Let this mixture stand for a few minutes.

    • Add the copper/ligand mixture to the reaction tube containing the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Incubate the reaction at room temperature. The reaction time can vary from minutes to several hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Workup and Purification:

    • Once the reaction is complete, the product may precipitate out of solution. If so, it can be isolated by centrifugation, followed by washing the pellet with water and then a suitable organic solvent to remove unreacted starting materials.

    • If the product remains in solution, it can be purified by an appropriate chromatographic method, such as reverse-phase HPLC.

Visualizations

The CuAAC Catalytic Cycle

CuAAC_Cycle Cu_I Cu(I)-Ligand Acetylide Cu(I)-Acetylide Cu_I->Acetylide + Alkyne Alkyne R1-Alkyne Alkyne->Acetylide Cu_Azide_Complex Cu(I)-Azide-Acetylide Complex Acetylide->Cu_Azide_Complex + Azide Azide R2-Azide Azide->Cu_Azide_Complex Metallacycle Six-membered Copper Metallacycle Cu_Azide_Complex->Metallacycle Cyclization Triazolide Copper Triazolide Metallacycle->Triazolide Triazolide->Cu_I Regeneration Product Triazole Product Triazolide->Product + H+ Proton_Source H+ Proton_Source->Product

Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Check_Oxygen Degas reaction mixture? Start->Check_Oxygen Check_Reagents Reagents fresh & pure? Check_Oxygen->Check_Reagents Yes Degas Degas with Ar or N2 Check_Oxygen->Degas No Check_Solubility All components soluble? Check_Reagents->Check_Solubility Yes Fresh_Reagents Use fresh ascorbate & high-purity materials Check_Reagents->Fresh_Reagents No Check_Ratio Optimized Cu/Ligand ratio? Check_Solubility->Check_Ratio Yes Change_Solvent Use co-solvent (e.g., DMSO) Check_Solubility->Change_Solvent No Adjust_Ratio Try 1:5 Cu:Ligand ratio Check_Ratio->Adjust_Ratio No Success Improved Yield Check_Ratio->Success Yes Degas->Check_Reagents Fresh_Reagents->Check_Solubility Change_Solvent->Check_Ratio Adjust_Ratio->Success

Caption: A decision tree for troubleshooting low-yield CuAAC reactions.

References

  • THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry? (2014-11-05). Available at: [Link]

  • Diez-Gonzalez, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Current Organic Chemistry, 15(16), 2830-2845. Available at: [Link]

  • Jiang, H., et al. (2021). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Frontiers in Chemistry, 9, 788913. Available at: [Link]

  • Azide-alkyne Huisgen cycloaddition. In Wikipedia. Available at: [Link]

  • Chen, Y., et al. (2012). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. Bioconjugate Chemistry, 23(9), 1879-1885. Available at: [Link]

  • Diez-Gonzalez, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Current Organic Chemistry, 15(16). Available at: [Link]

  • Hong, V., et al. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Protein Science, 64(1), 15.1.1-15.1.23. Available at: [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available at: [Link]

  • Glen Research. (n.d.). New Product - THPTA - A Water Soluble Click Ligand. Glen Report, 26(15). Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available at: [Link]

  • Kulkarni, C., et al. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry, 27(11), 2748-2752. Available at: [Link]

  • Paredes, E., & Das, S. R. (2011). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Methods in Molecular Biology, 764, 219-228. Available at: [Link]

  • Why is the efficiency of my CuAAC click chemistry so low? (2021-11-20). Available at: [Link]

  • Presolski, S. I., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(50), 9529-9532. Available at: [Link]

  • [Orgo Lab 2] Click Chemistry. (2021-09-07). YouTube. Available at: [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Available at: [Link]

  • Kandler, R., Das, S., & Nag, A. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Organic & Biomolecular Chemistry, 19(7), 1547-1555. Available at: [Link]

  • Click Reaction Looking Weird? (2024-01-22). Reddit. Available at: [Link]

  • Kondengadan, A., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega, 9(1), 164-175. Available at: [Link]

  • Help finding conditions for CuAAC "click" reaction. (2025-01-21). Chemistry Stack Exchange. Available at: [Link]

  • Kondengadan, A., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega, 9(1), 164-175. Available at: [Link]

  • Click chemistry. In Wikipedia. Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. Available at: [Link]

  • Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]

  • Al-Thebeiti, M. S. (2025-08-10). Reactions of O-Amino-N-(1,1-Dimethylprop-2-Ynyl)-Benzamide. ResearchGate. Available at: [Link]

  • Presolski, S. I., et al. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Chen, Y., et al. (2021). The Copper-Catalyzed Reaction of 2-(1-Hydroxyprop-2-yn-1-yl)phenols with Sulfonyl Azides Leading to C3-Unsubstituted N-Sulfonyl-2-iminocoumarins. The Journal of Organic Chemistry, 86(13), 9155-9162. Available at: [Link]

  • Campbell, J. E., et al. (2009). Copper-catalyzed Ficini [2 + 2] cycloaddition of ynamides. Organic Letters, 11(13), 2848-2851. Available at: [Link]

  • Varlas, S., et al. (2023). Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces. Polymers, 15(23), 4567. Available at: [Link]

  • Hao, W., et al. (2020). Copper(ii)-catalyzed tandem cyclization for the synthesis of benzo[ d][9][10]thiazin-2-yl phosphonates involving C-P and C-S bond formation. RSC Advances, 10(53), 32211-32215. Available at: [Link]

  • Kuroda, K., & Ishihara, J. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1348-1365. Available at: [Link]

Sources

dealing with solubility issues of 2-amino-N-(prop-2-yn-1-yl)benzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-amino-N-(prop-2-yn-1-yl)benzamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this versatile benzamide intermediate. As a compound with a hydrophobic benzamide core, its handling in aqueous buffers common to many biological and chemical assays can be problematic. This guide provides a structured, question-and-answer-based approach to troubleshooting these issues, offering scientifically grounded explanations and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound stems from its molecular structure. The benzamide portion of the molecule, with its aromatic ring, is largely hydrophobic and contributes to a low affinity for water. While the amino and amide groups can participate in hydrogen bonding, the overall lipophilicity of the molecule, as indicated by a predicted LogP value of approximately 0.6 to 1.2, dominates its behavior in aqueous solutions.[1][2]

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: For creating a high-concentration stock solution, dimethyl sulfoxide (DMSO) is the recommended starting solvent.[3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[3] It is also miscible with water and most aqueous buffers, which is a critical property for its use in biological assays.[3] Always start by dissolving a small amount of the compound to confirm solubility before preparing a large stock.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What is happening and how can I prevent this?

A3: This common phenomenon is known as "precipitation upon dilution." While this compound is soluble in 100% DMSO, its solubility limit is significantly lower in the final aqueous buffer. When the DMSO stock is added to the aqueous medium, the dramatic decrease in the percentage of the organic solvent causes the compound to exceed its solubility limit and precipitate out of the solution. To prevent this, it is crucial to employ strategies that increase the compound's solubility in the final aqueous environment. The following sections provide detailed troubleshooting guides for this issue.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides a tiered approach to addressing the solubility challenges of this compound. It is recommended to proceed through these tiers sequentially, starting with the simplest and most common techniques.

Tier 1: Co-Solvent System

The introduction of a water-miscible organic co-solvent can reduce the polarity of the aqueous buffer, thereby increasing the solubility of a hydrophobic compound.

Q4: How do I use a co-solvent to improve the solubility of my compound?

A4: By adding a co-solvent to your aqueous buffer, you create a solvent system with properties intermediate between water and the pure co-solvent. This can significantly enhance the solubility of your compound.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Prepare a series of aqueous buffers (e.g., phosphate-buffered saline, PBS) containing increasing concentrations of a co-solvent such as ethanol or polyethylene glycol 400 (PEG 400). Typical starting concentrations are 1%, 2%, 5%, and 10% (v/v) of the co-solvent.

  • Perform a serial dilution of your DMSO stock into each of the co-solvent-containing buffers to your desired final concentration.

  • Visually inspect for precipitation immediately and after a short incubation period (e.g., 30 minutes) at your experimental temperature.

  • Determine the lowest concentration of co-solvent that maintains the solubility of your compound.

Important Considerations:

  • Assay Compatibility: Ensure the chosen co-solvent and its final concentration are compatible with your experimental system (e.g., they do not inhibit enzyme activity or cause cell toxicity).

  • Gradual Addition: When preparing your final solution, add the DMSO stock to the co-solvent-containing buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation.[4]

Tier 2: pH Adjustment

The solubility of ionizable compounds can be dramatically influenced by the pH of the solution. This compound has a basic amino group that can be protonated to form a more soluble salt.

Q5: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A5: The 2-amino group on the benzene ring is basic and can accept a proton to form a positively charged ammonium salt. This salt form is significantly more soluble in aqueous solutions than the neutral free base. The pKa of the conjugate acid of aniline is approximately 4.6.[5][6][7] The benzamide moiety will have an electron-withdrawing effect, which is expected to slightly lower the pKa of the amino group. Therefore, by lowering the pH of your buffer to a value at or below the pKa of the amino group, you can ensure that a significant portion of the compound is in its protonated, more soluble form.

  • Prepare a series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Add the DMSO stock to each buffer to your desired final concentration.

  • Vortex the solutions and visually inspect for solubility.

  • Identify the pH range where the compound remains soluble.

For a more quantitative approach:

  • Add an excess of the solid compound to each buffer of varying pH.

  • Equilibrate the samples (e.g., by shaking for 24 hours at a controlled temperature).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

Pro-Tip: If you only have the free base form of the compound, you can prepare the more soluble hydrochloride salt in your laboratory.

  • Dissolve your this compound free base in a minimal amount of a suitable organic solvent like isopropanol or diethyl ether.[8]

  • Slowly add a solution of HCl in the same solvent (commercially available or prepared by bubbling HCl gas through the solvent) dropwise while stirring.[8][9]

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration and wash with a small amount of the cold solvent.

  • Dry the salt under vacuum. This salt form should exhibit improved aqueous solubility.

Tier 3: Use of Surfactants

Surfactants are amphipathic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.

Q6: Can I use a surfactant to dissolve this compound in my assay buffer?

A6: Yes, non-ionic surfactants like Tween® 20 (polysorbate 20) are commonly used in biological assays to improve the solubility of hydrophobic compounds without significantly impacting protein structure or cell viability at low concentrations.[10][11]

  • Prepare your aqueous assay buffer and add a low concentration of Tween® 20. A typical starting concentration is 0.01% to 0.1% (v/v).[11][12][13]

  • Prepare a high-concentration stock solution of your compound in DMSO.

  • Slowly add the DMSO stock to the surfactant-containing buffer while vortexing to your desired final concentration.

  • Visually inspect for any signs of precipitation.

Note: The concentration of surfactant should be kept as low as possible to avoid potential interference with your assay.

Tier 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their solubility in water.

Q7: How can cyclodextrins help with the solubility of my compound?

A7: The hydrophobic benzamide portion of this compound can be encapsulated within the non-polar interior of a cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, leading to a significant increase in the overall solubility of the complex.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[14]

  • Prepare an aqueous solution of HP-β-CD. The concentration will need to be optimized, but a starting point could be a 10-50 mM solution.

  • Add the solid this compound to the HP-β-CD solution.

  • Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take several hours.

  • Filter the solution to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method.

Data Summary and Visualization

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O[2]
Molecular Weight174.20 g/mol [2]
Predicted LogP0.6318[2]
Predicted pKa (amino group)~3.5 - 4.5Inferred from aniline pKa[5][6][7]
Diagram 1: Troubleshooting Workflow for Solubility Issues

G A Start: Compound Precipitates in Aqueous Buffer B Tier 1: Use Co-solvent (e.g., 1-10% Ethanol/PEG400) A->B F Success: Compound Soluble B->F Success G Issue Persists B->G Failure C Tier 2: Adjust pH (Acidify to pH < pKa) C->F Success H Issue Persists C->H Failure D Tier 3: Add Surfactant (e.g., 0.01-0.1% Tween 20) D->F Success I Issue Persists D->I Failure E Tier 4: Use Cyclodextrin (e.g., HP-β-CD) E->F Success G->C H->D I->E

Caption: A step-by-step workflow for addressing solubility challenges.

Diagram 2: Mechanism of pH-Dependent Solubilization

G cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) A R-NH₂ (Free Base, Poorly Soluble) B R-NH₃⁺ (Protonated Salt, More Soluble) A->B + H⁺ B->A - H⁺

Caption: Protonation of the amino group at low pH increases solubility.

Stability Considerations

While addressing solubility, it is crucial to consider the chemical stability of this compound. The benzamide functional group is generally stable in dilute aqueous solutions at neutral pH. However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the amide bond.[6][16] The propargyl group is also generally stable under a wide range of conditions, but strong acids can potentially mediate its rearrangement or cleavage.[14][17][18] Therefore, it is recommended to prepare solutions fresh and store them at low temperatures to minimize degradation.

References

  • Aniline. Wikipedia. Available from: [Link]

  • Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. Available from: [Link]

  • Amines. Available from: [Link]

  • pKa of Aniline. vCalc. Available from: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Available from: [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. Available from: [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. Available from: [Link]

  • correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. TSI Journals. Available from: [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available from: [Link]

  • Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Available from: [Link]

  • Unlocking the Power of Polysorbates: A Guide to Tween 20 and Tween 80. Available from: [Link]

  • How to make a salt of a novel compound? ResearchGate. Available from: [Link]

  • A method for the preparation of the hydrochloride salt from the duloxetine base. Google Patents.
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Available from: [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. Available from: [Link]

  • 2-amino-N-(prop-2-en-1-yl)benzamide. PubChem. Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • Further dilute DMSO dissolved hydrophobic peptides? ResearchGate. Available from: [Link]

  • Behind the Blot: Everything You Need to Know About Tween 20. Available from: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. Available from: [Link]

  • The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin. PMC. Available from: [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. Available from: [Link]

  • pKa prediction of monoprotic small molecules the SMARTS way. ResearchGate. Available from: [Link]

  • Propargyl alcohol rearrangements by acid or metal activation. ResearchGate. Available from: [Link]

  • N,N-Bis(prop-2-yn-1-yl)benzamide. SpectraBase. Available from: [Link]

Sources

stability of 2-amino-N-(prop-2-yn-1-yl)benzamide under physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-amino-N-(prop-2-yn-1-yl)benzamide. This document provides in-depth answers to frequently asked questions and troubleshooting advice for experiments involving this compound, with a focus on its stability under physiological conditions. The information herein is curated to ensure scientific accuracy and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under physiological conditions?

When working with this compound, the main stability concerns at physiological pH (typically around 7.4) and temperature (37°C) revolve around two key chemical features of the molecule: the amide linkage and the terminal alkyne of the propargyl group.[1]

  • Amide Hydrolysis: Amide bonds are generally more stable to hydrolysis than esters; however, they can still be susceptible to cleavage under physiological conditions, a reaction that can be catalyzed by enzymes present in biological matrices like plasma.[2][3][4] This hydrolysis would lead to the formation of 2-aminobenzoic acid and prop-2-yn-1-amine.

  • Reactivity of the Propargyl Group: The terminal alkyne is a reactive functional group.[1] While it's a valuable tool for "click chemistry" conjugations, it can also undergo other reactions, such as oxidation or interaction with nucleophiles, which could compromise the compound's integrity.[1]

Understanding these potential degradation pathways is the first step in designing robust experiments and interpreting your results accurately.

Q2: My compound appears to be degrading in my cell culture media. How can I confirm this and what might be the cause?

Observing lower than expected activity or inconsistent results in cell-based assays can be frustrating. Here’s a systematic approach to troubleshoot this issue:

  • Confirm Degradation: The most direct way to confirm degradation is to perform a time-course study. Incubate this compound in your complete cell culture media (including serum) at 37°C. At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot, and quench any potential enzymatic activity by adding a protein precipitation agent like cold acetonitrile. Analyze the remaining concentration of the parent compound using a validated analytical method, such as LC-MS/MS.[2][5][6]

  • Identify the Cause:

    • Enzymatic Degradation: Components in fetal bovine serum (FBS) or other biological supplements, such as esterases and amidases, can metabolize your compound.[3] To test this, run a parallel stability experiment in media without serum and compare the results.

    • Chemical Instability: The inherent pH and composition of the media could contribute to non-enzymatic degradation. You can assess this by performing the stability study in a simple buffered solution (like PBS) at the same pH as your media.[7]

The following diagram illustrates a typical workflow for investigating compound stability in cell culture media.

Caption: Workflow for troubleshooting compound degradation in cell culture.

Q3: I am planning an in vivo study. How can I predict the stability of this compound in plasma?

Predicting in vivo stability is a critical step in drug development. An in vitro plasma stability assay is the industry-standard method for this.[2][3][5][8]

This assay involves incubating the compound with plasma from the relevant species (e.g., mouse, rat, human) at 37°C and monitoring the disappearance of the parent compound over time.[2][5][6] The results are typically reported as the compound's half-life (t½).

Key Considerations for Plasma Stability Assays:

  • Species Differences: Metabolic enzymes can vary significantly between species.[3] It is crucial to use plasma from the same species as your planned in vivo model.

  • Anticoagulant: The choice of anticoagulant (e.g., heparin, EDTA) in the plasma can sometimes influence the results. Ensure consistency across your experiments.

Here is a summary of typical conditions for a plasma stability assay:

ParameterTypical ConditionRationale
Compound Concentration 1 µMA standard concentration that is typically detectable by LC-MS/MS.[2]
Plasma Source Species-specific (e.g., mouse, human)To account for interspecies differences in plasma enzymes.[2][3]
Incubation Temperature 37°CTo mimic physiological conditions.[5][6]
Time Points 0, 5, 15, 30, 60, 120 minutesTo accurately determine the degradation kinetics.[2][6]
Analysis Method LC-MS/MSFor sensitive and specific quantification of the parent compound.[2][6]
Q4: What is the expected stability of this compound in simulated gastric and intestinal fluids?

For orally administered drugs, stability in the gastrointestinal (GI) tract is a major determinant of bioavailability.[9][10][11][12][13][14] You can assess this using in vitro models of simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[7][9][15][16][17]

  • Simulated Gastric Fluid (SGF): This is a highly acidic environment (pH ~1.2) containing pepsin.[16] The primary concern here is acid-catalyzed hydrolysis of the amide bond. While amides are generally more resistant to acid hydrolysis than esters, it is still a potential degradation pathway.[4]

  • Simulated Intestinal Fluid (SIF): This environment has a more neutral pH (around 6.8) and contains pancreatic enzymes (pancreatin).[16] Here, both enzymatic and pH-dependent degradation can occur.

A typical experimental design would involve incubating your compound in SGF and SIF at 37°C and analyzing for the parent compound at various time points.[15][17]

Caption: Simulating the GI tract for stability assessment.

Troubleshooting Guides

Issue 1: High Variability in Plasma Stability Assay Results

Possible Causes:

  • Inconsistent Sample Handling: Differences in thawing procedures for plasma or timing of sample processing can introduce variability.

  • Poor Compound Solubility: If the compound precipitates in the plasma matrix, it will lead to artificially low and variable concentration measurements.

  • Analytical Method Issues: An unvalidated or poorly optimized LC-MS/MS method can lead to inconsistent quantification.

Solutions:

  • Standardize Protocols: Ensure all plasma aliquots are thawed consistently (e.g., in a 37°C water bath for a set time). Process all samples in a timely and uniform manner.

  • Assess Solubility: Before conducting the full assay, determine the solubility of this compound in plasma. If solubility is an issue, you may need to adjust the starting concentration.

  • Validate Analytical Method: Your LC-MS/MS method should be validated for linearity, accuracy, precision, and selectivity in the plasma matrix.

Issue 2: Rapid Degradation Observed in SGF Assay

Possible Cause:

  • Acid-Labile Moiety: The compound may be susceptible to rapid acid-catalyzed hydrolysis.

Solutions:

  • Confirm Hydrolysis Product: Use LC-MS/MS to identify the expected hydrolysis product, 2-aminobenzoic acid. This will confirm the degradation pathway.

  • Consider Formulation Strategies: For in vivo applications, you might need to explore formulation strategies to protect the compound from the harsh acidic environment of the stomach, such as enteric coatings.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of this compound in plasma.

Materials:

  • This compound

  • Pooled plasma (from the desired species) with anticoagulant

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), ice-cold, containing an internal standard

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Dilute the stock solution in PBS to an intermediate concentration.

  • Add the intermediate solution to pre-warmed plasma in a 96-well plate to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold ACN with an internal standard to precipitate proteins and stop the reaction.[2][6]

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line (k) can be used to calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: Chemical Stability in Simulated Gastric Fluid (SGF)

This protocol is for evaluating the stability of the compound in a simulated gastric environment.

Materials:

  • This compound

  • Simulated Gastric Fluid (SGF) powder (or prepare according to USP specifications)

  • Deionized water

  • Hydrochloric acid (HCl) to adjust pH

  • Acetonitrile (ACN), ice-cold

  • LC-MS/MS system

Procedure:

  • Prepare SGF according to the manufacturer's or USP guidelines. Adjust the pH to 1.2 with HCl.

  • Warm the SGF to 37°C.

  • Prepare a stock solution of the test compound.

  • Spike the test compound into the pre-warmed SGF to the desired final concentration.

  • Incubate at 37°C.

  • At desired time points (e.g., 0, 15, 30, 60 minutes), take an aliquot and immediately quench the reaction by adding it to ice-cold ACN.[9]

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

References

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Chemical Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Chemical Stability Assays. Retrieved from [Link]

  • WIL Research. (2016).
  • PubChem. (n.d.). 2-amino-N-(prop-2-en-1-yl)benzamide. Retrieved from [Link]

  • Kremsmayr, T., Aljnabi, A., Blanco-Canosa, J. B., Tran, H. N. T., Emidio, N. B., & Muttenthaler, M. (n.d.). Supporting Information: On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Digital CSIC.
  • Homayun, B., Lin, X., & Choi, H. J. (2019). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Pharmaceutics, 11(3), 129.
  • National Center for Biotechnology Information. (2007). Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 143-149.
  • Semantic Scholar. (n.d.). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Retrieved from [Link]

  • Neliti. (2021). Determining the Most Stable Structure of Benzamided Derivatives Using Density Functional Theory (DFT). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies. Current Drug Delivery, 21(1), 1-20.
  • National Center for Biotechnology Information. (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. Pharmaceutics, 15(2), 409.
  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • National Center for Biotechnology Information. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4153-4157.
  • National Center for Biotechnology Information. (1998). Metabolism of 2(R,S)-1,2-bis(nicotinamido)propane, a new agent with anti-vasospasm activity, in rats and rabbits. Arzneimittelforschung, 48(5), 429-435.
  • National Center for Biotechnology Information. (2011). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry, 54(11), 3983-3995.
  • National Center for Biotechnology Information. (2015). Metabolomics reveals the metabolic map of procainamide in humans and mice. British Journal of Pharmacology, 172(18), 4574-4589.
  • Chemistry LibreTexts. (2021). 8.7: Chemical Properties of Amides- Hydrolysis.
  • American Chemical Society. (2025). Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O.
  • ACS Publications. (2026). Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O.
  • National Center for Biotechnology Information. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry, 67(11), 8946-8966.

Sources

removing unreacted 2-amino-N-(prop-2-yn-1-yl)benzamide from bioconjugates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on the Effective Removal of Unreacted 2-amino-N-(prop-2-yn-1-yl)benzamide

Welcome to the technical support center for bioconjugate purification. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted this compound from their bioconjugate samples. We understand that efficient purification is critical for the success of downstream applications and the overall integrity of your research.[1] This resource is designed to provide you with the necessary information to overcome common challenges in this crucial step of your workflow.

Understanding the Challenge: The Reactant

This compound is a chemical intermediate frequently used in bioconjugation, particularly in reactions involving its terminal alkyne group for "click chemistry".[2] Its small molecular weight and distinct chemical properties necessitate specific purification strategies to ensure its complete removal from the much larger bioconjugate product.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O[3]
Molecular Weight 174.20 g/mol [3]
Appearance White to light yellow powder/crystal
Solubility Slightly soluble in water, soluble in many organic solvents.[4]

Frequently Asked Questions (FAQs)

Q1: I've completed my conjugation reaction. What's the first step I should take to remove the unreacted this compound?

The most straightforward and often initial approach is to leverage the significant size difference between your bioconjugate and the small molecule reactant. Techniques like dialysis, tangential flow filtration (TFF), or size exclusion chromatography (SEC) are excellent first choices.[5][6][7]

Q2: How do I choose between dialysis, TFF, and SEC?

The best method depends on your sample volume, concentration, and the desired speed of purification.

  • Dialysis is a simple and cost-effective method for buffer exchange and removing small molecules.[7][8][9][10][11] It is gentle on the sample but can be time-consuming (often requiring several hours to overnight with multiple buffer changes).[8][9]

  • Tangential Flow Filtration (TFF) , also known as cross-flow filtration, is a more rapid method suitable for concentrating and purifying larger sample volumes.[12][13][14] It is highly efficient at removing small molecules and can be used for buffer exchange (diafiltration).

  • Size Exclusion Chromatography (SEC) , or gel filtration, separates molecules based on their size.[15][16] It can provide a high degree of purity and is also useful for analyzing the aggregation state of your bioconjugate.[15][17]

Q3: What Molecular Weight Cut-Off (MWCO) should I use for my dialysis membrane or TFF cassette?

To effectively remove this compound (MW: 174.20 Da), a membrane with a significantly smaller MWCO than your bioconjugate is required. A general rule of thumb is to select an MWCO that is at least 10-20 times smaller than the molecular weight of your bioconjugate to ensure its retention, while allowing the small molecule to pass through. For most protein bioconjugates (e.g., antibodies, which are ~150 kDa), a 10 kDa MWCO membrane is a common and effective choice.

Q4: I'm still detecting the unreacted small molecule after one round of purification. What should I do?

It is not uncommon for trace amounts of small molecules to remain, especially if they have some non-specific affinity for your bioconjugate. Consider the following:

  • Repeat the purification step: For dialysis, perform additional buffer changes.[10] For TFF, continue the diafiltration process with more volumes of exchange buffer.

  • Combine methods: A multi-step purification approach can be very effective. For instance, an initial TFF step to remove the bulk of the reactant can be followed by a polishing step with SEC for high-resolution separation.

  • Consider a different technique: If size-based methods are insufficient, a technique based on a different separation principle, such as reverse-phase chromatography, might be necessary.[18][19][20][21]

Troubleshooting Guides

Issue 1: Low Yield of Bioconjugate After Purification
Possible Cause Troubleshooting Step
Non-specific binding to the purification matrix/membrane - For SEC, ensure the column is properly equilibrated with a buffer that minimizes interactions. Consider using a buffer with a slightly higher salt concentration to reduce ionic interactions. - For dialysis or TFF, some protein loss can occur due to adsorption to the membrane. Pre-conditioning the membrane according to the manufacturer's protocol can sometimes mitigate this.
Precipitation of the bioconjugate - The removal of the unreacted small molecule might alter the solution conditions, leading to precipitation. Ensure your purification buffer has the optimal pH and ionic strength for your bioconjugate's stability. - If using organic solvents in a previous step, ensure they are compatible with your purification method and bioconjugate.
Incorrect MWCO selection - If the MWCO of your dialysis membrane or TFF cassette is too close to the molecular weight of your bioconjugate, you may be losing product. Ensure the MWCO is significantly smaller than your bioconjugate.
Issue 2: Persistent Presence of Unreacted this compound
Possible Cause Troubleshooting Step
Insufficient buffer exchange - During dialysis, ensure you are using a sufficiently large volume of dialysis buffer (dialysate), typically 200-500 times the sample volume, and perform at least 3-4 buffer changes over 24 hours.[9] - In TFF, increase the number of diavolumes (the volume of buffer equal to the sample volume) exchanged. 5-10 diavolumes are often required for complete removal of small molecules.
Hydrophobic interactions - The benzamide group of the reactant may have some hydrophobic interaction with your bioconjugate. Consider adding a small percentage of a non-denaturing organic solvent (e.g., 5-10% acetonitrile or isopropanol) to your purification buffer if your bioconjugate can tolerate it. This can help disrupt these interactions.
Aggregation - The unreacted small molecule might be trapped within aggregates of your bioconjugate. Analyze your sample for aggregation using SEC. If aggregates are present, you may need to optimize your conjugation reaction conditions or buffer composition to minimize their formation.

Experimental Protocols

Protocol 1: Dialysis for Small-Scale Purification

This protocol is suitable for sample volumes typically less than 5 mL.

  • Hydrate the Dialysis Tubing/Cassette: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with DI water.

  • Sample Loading: Carefully load your bioconjugate reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed dialysis unit into a beaker containing the dialysis buffer (e.g., PBS) at a volume at least 200 times that of your sample. Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours, then replace the dialysis buffer with fresh buffer. Repeat this step at least two more times. For optimal removal, an overnight dialysis with one final buffer change in the morning is recommended.

  • Sample Recovery: Carefully remove the dialysis unit from the buffer and recover your purified bioconjugate.

Protocol 2: Size Exclusion Chromatography (SEC) for High-Resolution Purification

This method is ideal for achieving high purity and for analytical assessment of the sample.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for your bioconjugate. For example, for an antibody of ~150 kDa, a column with a fractionation range of 10-600 kDa would be suitable.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of your desired final buffer (e.g., filtered and degassed PBS) at a flow rate recommended by the column manufacturer.

  • Sample Injection: Inject your bioconjugate reaction mixture onto the column. The injection volume should typically be less than 5% of the total column volume to ensure good resolution.[15]

  • Elution and Fraction Collection: Monitor the elution profile using a UV detector (typically at 280 nm for proteins). The bioconjugate, being larger, will elute first, followed by the smaller unreacted this compound.[15][16] Collect fractions corresponding to the bioconjugate peak.

  • Analysis: Analyze the collected fractions to confirm the presence of your purified bioconjugate and the absence of the unreacted small molecule.

Visualization of Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_purification Purification Options cluster_end Final Product Start Bioconjugation Reaction Mixture (Bioconjugate + Unreacted Reactant) Dialysis Dialysis (Size-Based Separation) Start->Dialysis Gentle, small scale TFF Tangential Flow Filtration (TFF) (Size-Based Separation) Start->TFF Rapid, large scale SEC Size Exclusion Chromatography (SEC) (Size-Based Separation) Start->SEC High resolution RPC Reverse Phase Chromatography (RPC) (Hydrophobicity-Based Separation) Start->RPC For persistent impurities End Purified Bioconjugate Dialysis->End TFF->End SEC->End RPC->End

Caption: General workflow for bioconjugate purification.

References

  • Borg, T. K., & Jensen, T. J. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. International Journal of Molecular Sciences, 24(5), 4889. [Link]

  • Wikipedia. (2023, November 28). Benzamide. In Wikipedia. [Link]

  • PubChem. (n.d.). 2-amino-N-(prop-2-en-1-yl)benzamide. Retrieved from [Link]

  • Held, P. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. BioTek Instruments. [Link]

  • Andrew, S. M., Titus, J. A., & Zumstein, L. (2002). Dialysis and concentration of protein solutions. Current protocols in toxicology, Appendix 3, A.3H.1-5. [Link]

  • Kanwar, S. S. (2019). How can I remove unreacted/unused Transferrin and polymer after a bioconjugation reaction using EDC? ResearchGate. [Link]

  • Formulatrix. (n.d.). Advanced Bioconjugate Cleanup Solutions. Retrieved from [Link]

  • Sartorius. (n.d.). Tangential Flow Filtration (TFF) – Clarification to Final Processing. Retrieved from [Link]

  • Adumeau, P., et al. (2016). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of visualized experiments : JoVE, (117), 54728. [Link]

  • Wikipedia. (2023, December 26). Reversed-phase chromatography. In Wikipedia. [Link]

  • San Diego State University. (2021). Biochemistry Lab Protein Dialysis Protocol. Retrieved from [Link]

  • ResearchGate. (2016). How to purify antibody-oligo conjugate?. [Link]

  • Grote, V., et al. (2021). Evaluation of single-use tangential flow filtration technology for purification of activated polysaccharides used in conjugate vaccine manufacturing. Biotechnology progress, 37(1), e3081. [Link]

  • G-Biosciences. (2014). Dialysis in Protein Research: Understanding the Basics. Retrieved from [Link]

  • AZoM. (2026). Comprehensive quality assessment of antibody-oligonucleotide conjugates. Retrieved from [Link]

  • Hawach Scientific. (n.d.). What is tangential flow filtration?. Retrieved from [Link]

  • Chromatography Online. (2018). Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. Retrieved from [Link]

  • Hong, P., et al. (2020). Size-Exclusion Chromatography for the Analysis of Complex and Novel Biotherapeutic Products. LCGC North America, 38(2), 82-92. [Link]

  • Matsuda, Y. (2021). Current approaches for purification of antibody-drug conjugates. Journal of separation science, 44(19), 3537–3548. [Link]

  • Jones, M. T., et al. (2018). Control Strategy for Small Molecule Impurities in Antibody-Drug Conjugates. AAPS J, 20(2), 35. [Link]

  • Cheméo. (n.d.). Benzamide (CAS 55-21-0). Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Bioconjugation with 2-amino-N-(prop-2-yn-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioconjugation applications utilizing 2-amino-N-(prop-2-yn-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the conjugation of this versatile linker to biomolecules. By understanding the underlying chemistry and potential pitfalls, you can optimize your experimental outcomes and ensure the integrity of your bioconjugates.

Introduction to this compound in Bioconjugation

This compound is a valuable building block in bioconjugation, primarily employed for its terminal alkyne (propargyl group). This functional group allows for highly efficient and specific covalent bond formation with azide-modified biomolecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] The resulting stable triazole linkage is a key feature in the construction of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomaterials.[4][5]

However, the presence of the 2-aminobenzamide scaffold introduces specific chemical considerations that can impact the success of the conjugation reaction. This guide will address these nuances in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Failure or Low Yield

Q1: My CuAAC reaction with this compound has failed or is giving very low yields. What are the most common causes?

A1: Failure in CuAAC reactions can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting:

  • Copper Catalyst Issues:

    • Oxidation of Cu(I): The active catalyst is Cu(I). If your reaction is exposed to oxygen, Cu(I) will oxidize to the inactive Cu(II) state.[2]

      • Solution: Degas all buffers and solutions thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Insufficient Reducing Agent: A reducing agent, most commonly sodium ascorbate, is used to reduce any Cu(II) to Cu(I) in situ.[6]

      • Solution: Ensure you are using a fresh solution of sodium ascorbate at a sufficient excess (typically 5-10 equivalents relative to copper).

    • Copper Sequestration: Biomolecules, particularly proteins with histidine or cysteine residues, can chelate copper ions, making them unavailable for catalysis.[5]

      • Solution: The use of a copper-stabilizing ligand is crucial. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective, water-soluble ligand that protects the copper from both oxidation and sequestration, while accelerating the reaction.[5]

  • Reagent Quality and Stability:

    • Degradation of this compound: While generally stable, prolonged storage under improper conditions (e.g., exposure to light, moisture, or extreme pH) can lead to degradation.

      • Solution: Use a fresh batch of the reagent or verify the purity of your existing stock by analytical methods such as NMR or LC-MS.

    • Azide Partner Instability: Ensure the azide-modified biomolecule is stable and has been properly characterized to confirm the presence of the azide group.

  • Reaction Conditions:

    • pH: The optimal pH for CuAAC is typically between 7 and 8. Deviations can affect reaction efficiency.

    • Solvent: While aqueous buffers are common for bioconjugation, the addition of a co-solvent like DMSO or DMF (typically 5-20%) can aid in the solubility of hydrophobic reagents like this compound and improve reaction kinetics.[7]

Potential Side Reactions

Q2: I am observing unexpected byproducts in my reaction mixture. What side reactions could be occurring with this compound?

A2: The structure of this linker presents possibilities for side reactions beyond the desired cycloaddition.

  • Glaser-Hay Homocoupling of the Alkyne: In the presence of oxygen and copper, terminal alkynes can undergo oxidative homocoupling to form a diyne.[2]

    • Mitigation: This is effectively suppressed by maintaining anaerobic conditions and using a sufficient excess of a reducing agent like sodium ascorbate.

  • Intramolecular Cyclization: The presence of the ortho-amino group and the N-propargyl amide creates a scaffold that can be susceptible to intramolecular cyclization under certain conditions, potentially leading to the formation of quinazolinone-type structures. Copper-catalyzed tandem reactions of 2-aminobenzamides are known to form quinazolinones.[8][9][10]

    • Mitigation: Adhere strictly to optimized CuAAC conditions (neutral pH, room temperature). Avoid elevated temperatures or strongly acidic/basic conditions which could favor cyclization pathways.

  • Coordination of the 2-Amino Group with Copper: The aniline-type amino group can potentially coordinate with the copper catalyst. This chelation could inhibit the catalytic activity by competing with the alkyne for copper binding.

    • Mitigation: The use of a strong, multidentate copper ligand like THPTA is highly recommended to ensure the copper remains available and active for the cycloaddition.

Below is a diagram illustrating the desired reaction pathway versus potential side reactions.

G cluster_main Reaction Pathways Start Biomolecule-N3 + This compound CuAAC Cu(I), Ligand (THPTA) Sodium Ascorbate Start->CuAAC Desired Path SideReaction1 Glaser-Hay Homocoupling Start->SideReaction1 Side Reaction (O2 present) SideReaction2 Intramolecular Cyclization Start->SideReaction2 Side Reaction (Non-optimal conditions) SideReaction3 Copper Chelation Start->SideReaction3 Inhibition (No/Weak Ligand) Product Desired Bioconjugate (Triazole Linkage) CuAAC->Product Diyne Diyne Byproduct SideReaction1->Diyne Quinazolinone Quinazolinone-like Byproduct SideReaction2->Quinazolinone InactiveComplex Inactive Copper Complex SideReaction3->InactiveComplex

Caption: Desired vs. side reaction pathways.

Purification and Characterization

Q3: How can I effectively purify my bioconjugate and remove unreacted this compound?

A3: Purification strategies depend on the nature and size of your biomolecule.

  • For Proteins/Antibodies:

    • Size Exclusion Chromatography (SEC): This is the most common and effective method to separate the large bioconjugate from small molecules like the unreacted linker, catalyst, and ligand.

    • Dialysis/Ultrafiltration: Using a membrane with an appropriate molecular weight cut-off (MWCO) is a straightforward way to remove small molecule contaminants.[11] Ensure sufficient buffer exchanges for complete removal.

  • For Peptides/Oligonucleotides:

    • Reverse-Phase HPLC (RP-HPLC): This technique provides high-resolution separation based on hydrophobicity. The addition of the benzamide moiety will increase the hydrophobicity of the conjugate, often allowing for good separation from the unreacted biomolecule. The unreacted linker itself can also be easily separated.

Q4: How do I confirm that the conjugation was successful?

A4: A combination of analytical techniques is recommended for unambiguous confirmation.

Analytical TechniqueInformation Provided
Mass Spectrometry (MS) Confirms covalent modification. ESI-MS or MALDI-TOF MS will show an increase in the molecular weight of the biomolecule corresponding to the mass of the added this compound plus the azide partner.[12][13]
UV-Vis Spectroscopy Quantification. If the azide partner contains a chromophore, the increase in absorbance at a specific wavelength can be used to calculate the degree of labeling (DOL). The benzamide group itself has a UV absorbance that may need to be accounted for.
HPLC (SEC or RP) Purity and Confirmation. A shift in retention time compared to the unmodified biomolecule indicates a change in size or hydrophobicity, consistent with conjugation. This also assesses the purity of the final product.
SDS-PAGE For Proteins. A shift in the band to a higher molecular weight can sometimes be observed, especially if multiple linkers are attached or if the azide partner is large (e.g., a fluorescent dye).

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol provides a starting point and should be optimized for your specific biomolecule.

  • Preparation of Stock Solutions:

    • Biomolecule-Azide: Prepare a stock solution (e.g., 1-5 mg/mL) in a suitable, amine-free buffer (e.g., PBS, pH 7.4).

    • This compound: Prepare a 10 mM stock solution in DMSO or DMF.

    • Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the biomolecule-azide solution.

    • Add the this compound stock solution to achieve a final concentration of 5-20 molar equivalents over the biomolecule.

    • Prepare a premix of Copper(II) Sulfate and THPTA ligand in a 1:5 molar ratio. Add this premix to the reaction tube to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently mix the solution and allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Purification:

    • Purify the resulting bioconjugate using SEC, dialysis, or RP-HPLC as described in Q3.

G cluster_workflow CuAAC Workflow Prep 1. Prepare Stock Solutions (Biomolecule-N3, Alkyne Linker, CuSO4, THPTA, Na Ascorbate) Mix 2. Combine Reagents (Biomolecule + Alkyne Linker) Prep->Mix Premix 3. Add Cu/THPTA Premix Mix->Premix Initiate 4. Initiate with Sodium Ascorbate Premix->Initiate Incubate 5. Incubate at Room Temp (1-4 hours) Initiate->Incubate Purify 6. Purify Conjugate (SEC / Dialysis / HPLC) Incubate->Purify Analyze 7. Analyze Product (MS / HPLC / SDS-PAGE) Purify->Analyze

Caption: Step-by-step CuAAC experimental workflow.

References

  • Benchchem. This compound.
  • Al-Rawashdeh, N. A. F. (2010). Reactions of O-Amino-N-(1,1-Dimethylprop-2-Ynyl)-Benzamide.
  • Zhu, S. L., et al. (2015). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
  • Gawad, J., et al. (2018). Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines.
  • Hooker, J. M., et al. (2009). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. PMC.
  • Xu, W., et al. (2016).
  • Kim, H., et al. (2023). Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines.
  • Campagnolo, F., et al. (2023). Cycloisomerization of N‐(prop‐2‐yn‐1‐yl)benzamide.
  • Rostovtsev, V. V., et al. (2002). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Google Patents.
  • Gillespie, J. E., et al. (2023). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. RSC Publishing.
  • Ghorab, M. M., et al. (2015).
  • Widen, J. C., et al. (2013). Solvent-Dependent Change in the Rate-Determining Step of Au(I)-Catalyzed N‑Propargyl Benzamide Cyclization.
  • Azofra, L. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • Zhu, S. L., et al. (2015). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
  • Xu, W., et al. (2016).
  • Rutledge, J., et al. (2024). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates.
  • Dirksen, A., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • Salabert, E., et al. (2023). Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces. MDPI.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Slanina, T., et al. (2001).
  • Josephy, P. D., et al. (1993). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. PubMed.
  • Widen, J. C., et al. (2013). Solvent-Dependent Change in the Rate-Determining Step of Au(I)-Catalyzed N -Propargyl Benzamide Cyclization.
  • Ashenhurst, J. (2018).
  • van den Elzen, R., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository.
  • Franc, G., et al. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview.
  • Ziarani, G. M., et al. (2017). Reaction of various aldehydes with 2-aminobenzamide.
  • Reddy, A., et al. (2022).
  • Lenci, E., et al. (2016). Click Chemistry in Peptide-Based Drug Design. PMC.
  • Lee, S., et al. (2021).
  • Bensa, J., et al. (2023). Formation of mono- and dual-labelled antibody fragment conjugates via reversible site-selective disulfide modification and proximity induced lysine reactivity. RSC Publishing.
  • van der Lubbe, S. C. C., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene. RSC Publishing.
  • Kim, H., et al. (2023).
  • van den Elzen, R., et al. (2011). Bioconjugation with strained alkenes and alkynes. PubMed.
  • Lázaro, E., et al. (2021). Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry.
  • Alajarín, M., et al. (2015).
  • Wang, C., et al. (2016).
  • Kubota, K., et al. (2024).
  • Bachem. (2021).
  • Sigma-Aldrich. 2-Aminobenzamide analytical standard.
  • Zottola, M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • Su, Y., et al. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
  • Sato, Y., et al. (2000). Microsequencing of glycans using 2-aminobenzamide and MALDI-TOF mass spectrometry. PubMed.
  • McKay, C. S., et al. (2016). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. PMC.
  • Cre
  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions.
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  • Jones, G. O., et al. (2014). Synthesis, Characterisation and Reactivity of Copper(I)

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Technical Support Center: Minimizing Background Fluorescence in Probes Synthesized from 2-amino-N-(prop-2-yn-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorescent probes synthesized from 2-amino-N-(prop-2-yn-1-yl)benzamide. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize background fluorescence and enhance the signal-to-noise ratio in your experiments. As Senior Application Scientists, we have compiled this resource based on established principles of fluorescence microscopy and our experience in the field.

I. Frequently Asked Questions (FAQs)

This section addresses common and straightforward issues encountered when using probes derived from this compound.

Q1: What are the primary sources of background fluorescence in my imaging experiments?

A1: Background fluorescence, or noise, can originate from several sources that can mask your specific signal.[1][2][3] The main contributors are:

  • Autofluorescence: Endogenous fluorescence from the biological sample itself, such as from molecules like collagen, elastin, NADH, and flavins.[1][4][5][6]

  • Non-specific Binding: The fluorescent probe binding to unintended targets or surfaces.[3][7] This can be influenced by hydrophobic interactions or charge-based interactions.[7][8]

  • Unbound Probe: Residual fluorescent probe that was not washed away after the staining procedure.[2]

  • Probe Aggregation: The formation of probe aggregates, which can lead to bright, punctate background signals.[9][10]

  • External Sources: Fluorescence from reagents, buffers, or even the imaging plates or slides.[1][2]

Q2: My unstained control sample is showing significant fluorescence. What is causing this?

A2: Fluorescence in an unstained control is a classic sign of autofluorescence.[6][11] This is the natural emission of light by biological structures within your cells or tissue.[5] Common sources include mitochondria, lysosomes, collagen, and elastin.[1][4] The fixation method can also induce autofluorescence; for example, glutaraldehyde is a known offender.[11]

Q3: Why is the background high even after extensive washing?

A3: If extensive washing doesn't resolve high background, the issue is likely due to non-specific binding of your probe or insufficient blocking.[12][13][14] Probes with hydrophobic regions, like the benzamide core of your molecule, may be prone to sticking to cellular components or the sample substrate.[8] Also, consider if your blocking buffer is adequate for your sample type.[13][15]

Q4: Can the synthesis and purification of my probe affect background fluorescence?

A4: Absolutely. Impurities from the synthesis of this compound or subsequent conjugation steps can be fluorescent and contribute to background.[16] Furthermore, if your probe is not properly purified, unreacted fluorophores or byproducts can lead to non-specific signals. It is crucial to ensure high purity of your final probe conjugate.

Q5: What is photobleaching and how can I minimize it?

A5: Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced damage.[17] While it leads to signal loss rather than background, strategies to minimize it are crucial for obtaining high-quality images. You can reduce photobleaching by:

  • Using the lowest possible excitation light intensity.[17][18][19][20]

  • Minimizing the exposure time of the sample to light.[18][19][20]

  • Using antifade mounting media.[17][18][19][20]

  • Choosing more photostable fluorophores for conjugation to your benzamide core.[18][20]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols and explanations to tackle more complex background fluorescence issues.

Guide 1: Diagnosing and Mitigating Autofluorescence

Autofluorescence is inherent to the biological specimen and can be a significant source of background, especially when working with spectrally similar fluorophores.[1]

Step 1: Characterize the Autofluorescence

Before attempting to reduce autofluorescence, it's essential to understand its spectral properties.

  • Protocol:

    • Prepare a blank, unstained sample of your cells or tissue, following your standard fixation and permeabilization protocol.

    • Using a confocal microscope with a spectral detector, perform a lambda scan. This will generate an emission spectrum of the autofluorescence.

    • Identify the peak emission wavelengths of the autofluorescence.

Step 2: Choose the Right Fluorophore

Armed with the autofluorescence spectrum, you can make an informed decision about your fluorescent label.

  • Strategy: Select a fluorophore for conjugation to your this compound that has an emission spectrum distinct from the autofluorescence peaks.[6][21] Fluorophores in the red or far-red regions of the spectrum are often a good choice, as autofluorescence is typically weaker at longer wavelengths.[6]

Step 3: Experimental Reduction of Autofluorescence

Several methods can be employed to quench or reduce autofluorescence.

  • Chemical Quenching:

    • Sudan Black B: A lipophilic dye that can quench autofluorescence from lipofuscin.

    • Sodium Borohydride: Can reduce autofluorescence induced by aldehyde fixatives.[11]

    • Commercial Reagents: Various commercial kits are available that are specifically designed to reduce autofluorescence.

  • Photobleaching: Intentionally photobleach the autofluorescence by exposing the sample to the excitation wavelength before imaging your probe. This is most effective if the autofluorescent molecules are more susceptible to photobleaching than your probe's fluorophore.

Guide 2: Optimizing Your Staining Protocol to Reduce Non-Specific Binding

Non-specific binding of your probe is a common and often frustrating source of high background. The following workflow will help you systematically optimize your protocol.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Workflow for reducing non-specific binding.
Step-by-Step Optimization:
  • Titrate Your Probe: Using a higher-than-necessary probe concentration is a frequent cause of high background.[12][15]

    • Protocol: Prepare a series of dilutions of your probe (e.g., from 0.1x to 10x of your current concentration). Stain your samples with each concentration and image under identical conditions. The optimal concentration is the one that provides a bright specific signal with the lowest background.[2]

  • Improve Your Blocking Step: Blocking unoccupied sites on your sample prevents the probe from binding non-specifically.[12][13][15]

    • Protocol:

      • Ensure your blocking buffer is appropriate. A common choice is 1-5% Bovine Serum Albumin (BSA) in your wash buffer.[13] For antibody-based detection, using normal serum from the species the secondary antibody was raised in is often effective.[13][15]

      • Increase the blocking incubation time (e.g., from 30 minutes to 1 hour or longer).[14]

      • Consider performing the blocking step at a slightly elevated temperature (e.g., 37°C) to improve efficiency.

  • Refine Your Wash Protocol: Thorough washing is critical to remove unbound and weakly bound probes.[12][13][22]

    • Protocol:

      • Increase the number of wash steps (e.g., from 3 to 5).[13]

      • Increase the duration of each wash (e.g., from 5 to 10-15 minutes).

      • Incorporate a low concentration of a non-ionic surfactant, such as 0.05% Tween-20, into your wash buffer to help disrupt weak, non-specific interactions.[7]

Buffer Optimization Table

The composition of your buffers can significantly influence non-specific binding.[7][23][24]

ComponentPurposeRecommended ConcentrationConsiderations
Salts (e.g., NaCl) Reduce electrostatic interactions150-500 mMHigher salt can reduce non-specific binding but may also affect specific interactions.[7]
pH Maintain protein/probe stability and chargepH 7.2-7.6 (e.g., in PBS)Adjusting the pH towards the isoelectric point of your probe or target can sometimes reduce charge-based non-specific binding.[7]
Non-ionic Surfactants (e.g., Tween-20) Disrupt hydrophobic interactions0.01-0.1%Can help prevent the probe from sticking to surfaces and each other.[7]
Blocking Agents (e.g., BSA, Normal Serum) Saturate non-specific binding sites1-5% BSA or 5-10% SerumThe choice of blocking agent can be sample and probe-dependent.[13][23]
Guide 3: Addressing Probe Aggregation

Probes synthesized from this compound may have hydrophobic characteristics that can lead to aggregation in aqueous buffers, causing punctate background fluorescence.[9][25]

graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#34A853"];

}

Probe aggregation can lead to non-specific binding.
Strategies to Minimize Aggregation:
  • Check Probe Solubility: Before use, visually inspect your stock solution for any precipitates. If necessary, briefly sonicate the solution to break up small aggregates.

  • Modify Buffer Composition:

    • Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) in your staining buffer. This can help keep hydrophobic probes in solution.[7]

    • For some probes, adding a small percentage of an organic co-solvent like DMSO or ethanol to the final staining buffer can improve solubility, but this must be tested for compatibility with your sample.

  • Work with Fresh Dilutions: Prepare working dilutions of your probe immediately before use. Avoid storing highly diluted probe solutions for extended periods, as this can promote aggregation and adsorption to tube walls.

III. Conclusion

Minimizing background fluorescence is a multi-faceted challenge that requires a systematic and logical approach. By understanding the potential sources of noise—from the inherent autofluorescence of your sample to the specific chemical properties of your this compound-derived probe—you can effectively troubleshoot and optimize your experiments. We recommend starting with the basics: ensure your probe is pure, titrate your concentration, and use appropriate blocking and washing steps. If background persists, a more in-depth investigation into autofluorescence and probe aggregation may be necessary. This guide provides the foundational knowledge and protocols to help you achieve clean, high-contrast images and reliable data.

IV. References

  • Al-Salami, H., et al. (n.d.). Cell and tissue autofluorescence research and diagnostic applications. PubMed. Retrieved from [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from [Link]

  • Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]

  • KEYENCE. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [Link]

  • Grokipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]

  • Douthwright, J. A., & Llewellyn, M. E. (2020). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Methods and Applications in Fluorescence, 8(2), 022001.

  • Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fluorescence quenching. Retrieved from [Link]

  • Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Fluorescence Quenching. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]

  • News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved from [Link]

  • ONI Bio. (2019, May 15). 9 tips to optimize your immunofluorescence staining. Retrieved from [Link]

  • Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay?. Retrieved from [Link]

  • FluoroFinder. (2019, September 3). Newsletter: Background Fluorescence. Retrieved from [Link]

  • Tomlinson, I. D., et al. (2005). Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays. Bioconjugate Chemistry, 16(6), 1431-1437.

  • ResearchGate. (2025, August 6). Minimizing Nonspecific Cellular Binding of Quantum Dots with Hydroxyl-Derivatized Surface Coatings. Retrieved from [Link]

  • Boivin, S., et al. (2013). Optimization of protein buffer cocktails using Thermofluor. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 2), 223-228.

  • Kumar, S., et al. (2015). Impact of aggregation on fluorescence sensitivity of molecular probes towards nitroaromatic compounds. Journal of Materials Chemistry C, 3(32), 8426-8435.

  • Apps, S. (2020, September 3). Aggregation makes fluorescent probes better and brighter. RSC Blogs. Retrieved from [Link]

  • Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One, 8(9), e74200.

  • Nanoscale. (n.d.). Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. Retrieved from [Link]

  • Analytical Chemistry. (2013, December 3). Fluorescent Aptasensor Based on Aggregation-Induced Emission Probe and Graphene Oxide. Retrieved from [Link]

  • de Paula, E., et al. (2000). Spectroscopic characterization of 2-amino-N-hexadecyl-benzamide (AHBA), a new fluorescence probe for membranes. Journal of Photochemistry and Photobiology A: Chemistry, 135(2-3), 131-138.

  • Nikon Instruments Inc. (n.d.). HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. Retrieved from [Link]

  • Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid. (2022). Molecules, 27(18), 5897.

  • Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. (2021). RSC Advances, 11(11), 6069-6078.

  • Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review. (2020). Polymers, 12(11), 2603.

  • Drug Target Review. (2026, January 16). New fluorescent technology tracks drug responses in cells. Retrieved from [Link]

  • YouTube. (2025, December 20). Fluorescence sensing mechanism - Analytical chemistry. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(5), 1596.

  • PubChem. (n.d.). 2-amino-N-(prop-2-en-1-yl)benzamide. Retrieved from [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2023). New Journal of Chemistry, 47(11), 5275-5291.

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming Triazole Ring Formation with 2-amino-N-(prop-2-yn-1-yl)benzamide via ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The formation of the 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, materials science, and bioconjugation, largely due to the advent of "click chemistry".[1] This guide provides an in-depth, experience-driven comparison of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the successful synthesis of a triazole from 2-amino-N-(prop-2-yn-1-yl)benzamide. We will delve into the causal relationships behind spectral changes and compare this method with other analytical techniques.

The Crucial Role of ¹H NMR in Triazole Synthesis

While various techniques can confirm product formation, ¹H NMR spectroscopy offers a rapid, non-destructive, and highly informative method to ascertain the successful cyclization to a triazole.[1] It provides a detailed "fingerprint" of the molecule's hydrogen atoms, allowing for a direct comparison between the starting material and the final product.

The key to this analysis lies in tracking the disappearance of reactant signals and the appearance of new, characteristic product signals. The most telling evidence of a successful 1,4-disubstituted 1,2,3-triazole formation is the emergence of a distinct singlet in the downfield region of the spectrum, typically between δ 7.5 and 8.8 ppm.[1] This signal corresponds to the newly formed C5-proton of the triazole ring.

¹H NMR Spectral Analysis: A Tale of Two Molecules

Let's dissect the expected ¹H NMR spectra of our starting material, this compound, and the resulting triazole product.

Starting Material: this compound

The ¹H NMR spectrum of the starting material will exhibit several key signals:

  • Aromatic Protons: A set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the aminobenzamide ring.

  • Amine and Amide Protons: Broad singlets for the -NH₂ and -NH- protons. Their chemical shifts can be variable and are often concentration and solvent-dependent.

  • Methylene Protons (-CH₂-): A doublet for the methylene protons adjacent to the amide nitrogen and the alkyne group.

  • Alkynyl Proton (-C≡CH): A characteristic triplet for the terminal alkyne proton, usually found in the more upfield region of the spectrum (around δ 2-3 ppm).[1]

Product: The Triazole

Upon successful cyclization, the ¹H NMR spectrum will undergo significant and predictable changes:

  • Disappearance of the Alkynyl Proton: The most definitive change is the complete disappearance of the triplet corresponding to the terminal alkyne proton. This is a direct indication that the alkyne has reacted.

  • Appearance of the Triazole Proton: A new singlet will appear in the downfield region (δ 7.5-8.8 ppm), which is characteristic of the C-H proton on the newly formed triazole ring.[1][2] Its downfield shift is due to the deshielding effect of the electron-withdrawing nitrogen atoms in the aromatic triazole ring.

  • Shift of the Methylene Protons: The methylene protons adjacent to the newly formed triazole ring will experience a significant downfield shift compared to their position in the starting material. This is due to the proximity of the electron-deficient triazole ring.

  • Changes in the Aromatic Region: The chemical shifts of the protons on the benzamide ring may also shift slightly due to the change in the electronic environment upon triazole formation.

Proton Type Starting Material (Expected δ, ppm) Triazole Product (Expected δ, ppm) Key Observation
Alkynyl (-C≡CH)~2-3 (triplet)AbsentDisappearance confirms reaction of the alkyne.
Triazole (C-H)Absent~7.5-8.8 (singlet)Appearance confirms triazole ring formation.[1][2]
Methylene (-CH₂-)Varies (doublet)Shifted downfieldConfirms new electronic environment.
Aromatic (Ar-H)~6.5-8.0 (multiplets)Minor shiftsIndicates overall structural change.
Amine (-NH₂)Broad singletMay shift or broadenCan be affected by reaction conditions.
Amide (-NH-)Broad singletMay shift or broadenCan be affected by reaction conditions.
Experimental Workflow: From Reaction to Confirmation

A robust experimental protocol is essential for a successful synthesis and its subsequent confirmation.

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Analysis Starting Material This compound + Azide Partner Solvent & Catalyst Appropriate Solvent (e.g., t-BuOH/H₂O) CuSO₄·5H₂O, Sodium Ascorbate Starting Material->Solvent & Catalyst Reaction Conditions Stir at Room Temperature Solvent & Catalyst->Reaction Conditions Extraction Extraction with Organic Solvent Reaction Conditions->Extraction Purification Column Chromatography Extraction->Purification NMR Sample Prep Dissolve in Deuterated Solvent Purification->NMR Sample Prep NMR Acquisition Acquire ¹H NMR Spectrum NMR Sample Prep->NMR Acquisition Data Analysis Confirm Triazole Formation NMR Acquisition->Data Analysis

Caption: Workflow for triazole synthesis and ¹H NMR confirmation.

Step-by-Step Experimental Protocol

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve this compound and the desired azide partner in a solvent system such as a 1:1 mixture of tert-butanol and water.

    • Add a catalytic amount of copper(II) sulfate pentahydrate followed by sodium ascorbate. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure triazole.

  • ¹H NMR Analysis:

    • Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire the ¹H NMR spectrum.

    • Analyze the spectrum, paying close attention to the disappearance of the alkyne proton signal and the appearance of the characteristic triazole proton singlet.[1]

Comparative Analysis with Other Techniques

While ¹H NMR is a powerful tool, a multi-faceted analytical approach provides the most robust confirmation of structure.

Technique Advantages Disadvantages Key Information Provided
¹H NMR Rapid, non-destructive, provides detailed structural information.[1]Requires soluble sample, can have overlapping signals in complex molecules.Confirms proton environment and connectivity.
¹³C NMR Provides information on the carbon skeleton.[3]Less sensitive and requires longer acquisition times than ¹H NMR.Confirms the number and type of carbon atoms.
Infrared (IR) Spectroscopy Fast, simple, good for identifying functional groups.Provides limited structural information, can be ambiguous.Disappearance of the alkyne C-H stretch (~3300 cm⁻¹) and azide stretch (~2100 cm⁻¹) confirms reaction.
Mass Spectrometry (MS) Highly sensitive, provides molecular weight information.Does not provide detailed structural information on its own.Confirms the molecular weight of the product.
Single Crystal X-ray Diffraction Provides unambiguous 3D structure.[4]Requires a suitable single crystal, which can be difficult to obtain.Definitive proof of structure and stereochemistry.

¹³C NMR as a Complementary Technique

¹³C NMR spectroscopy provides valuable complementary data. The formation of the triazole ring will result in the appearance of two new signals in the aromatic region of the ¹³C NMR spectrum, corresponding to the two carbon atoms of the triazole ring.

Logical Relationship Diagram

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product cluster_3 Confirmation SM This compound Reaction CuAAC 'Click' Reaction SM->Reaction Product Triazole Product Reaction->Product HNMR ¹H NMR Product->HNMR CNMR ¹³C NMR Product->CNMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Analytical workflow for triazole synthesis confirmation.

Conclusion

Confirming the formation of a triazole ring from this compound via ¹H NMR is a highly reliable and efficient method. The clear and predictable spectral changes, most notably the disappearance of the alkyne proton and the appearance of the triazole proton, provide definitive evidence of successful cyclization. While other analytical techniques offer valuable complementary information, ¹H NMR stands out for its ability to provide a wealth of structural detail in a single, rapid experiment. By understanding the underlying principles of NMR and following a robust experimental protocol, researchers can confidently and efficiently validate their synthetic outcomes.

References

  • BenchChem. (2025).
  • American Chemical Society. (n.d.).
  • Synthesis and NMR Spectroscopic Characteriz
  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (n.d.).

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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Proteins Labeled with 2-amino-N-(prop-2-yn-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-amino-N-(prop-2-yn-1-yl)benzamide (Apy-Benzamide) as a protein labeling reagent for mass spectrometry-based proteomics. We will explore its mechanism of action, provide detailed experimental protocols, and objectively compare its performance with alternative labeling strategies, supported by established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to employ chemical labeling for protein analysis.

Introduction: The Role of Bioorthogonal Chemistry in Proteomics

Modern proteomics relies heavily on mass spectrometry (MS) to identify and quantify thousands of proteins from complex biological samples.[1] However, to elucidate protein functions, interactions, and dynamics, researchers often need to go beyond simple identification and selectively enrich and analyze specific protein subpopulations.[2] This is where bioorthogonal chemical labeling comes into play.[3][4] Bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," involve pairs of reactive groups that are mutually reactive but inert to the biological functionalities present in a cell.[5][6][7]

The general workflow involves a two-step process:

  • Labeling: A protein of interest is covalently modified with a bioorthogonal handle, such as an alkyne or an azide.[8][9]

  • Conjugation: A reporter molecule (e.g., biotin for affinity purification or a fluorophore for imaging) bearing the complementary reactive group is then "clicked" onto the labeled protein.[8]

This strategy enables the selective enrichment of tagged proteins from a complex lysate, significantly improving their detection by mass spectrometry.[2][8] this compound is a chemical probe that provides an alkyne handle for such applications. Its utility lies in its potential to label specific amino acid residues, thereby providing a tool to explore protein structure and function.

Part 1: Mechanism and Application of this compound

The chemical structure of Apy-Benzamide features a terminal alkyne group, which serves as the bioorthogonal handle for click chemistry, and a primary aromatic amine on a benzamide scaffold. This primary amine is the key to its protein labeling functionality, making it suitable for targeting carboxyl groups on proteins.

Mechanism of Action: Targeting Carboxyl Groups

Apy-Benzamide is designed to label proteins at their carboxyl groups, which are present on the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues, as well as at the C-terminus of the protein. The covalent attachment is achieved through a carbodiimide-mediated coupling reaction, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS).[10]

The reaction proceeds in two stages:

  • Activation: EDC reacts with a protein's carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Coupling: The addition of NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into an NHS ester. This semi-stable ester is then susceptible to nucleophilic attack by the primary amine of Apy-Benzamide, resulting in the formation of a stable amide bond and releasing NHS.

This mechanism allows for the covalent attachment of the propargyl group (the alkyne handle) to the protein.

Apy-Benzamide Labeling Mechanism cluster_activation Step 1: Activation of Carboxyl Group cluster_coupling Step 2: Coupling with Apy-Benzamide Protein-COOH Protein Carboxyl Group (Asp, Glu, C-terminus) O-Acylisourea O-Acylisourea Intermediate (Unstable) Protein-COOH->O-Acylisourea + EDC EDC EDC NHS_Ester NHS Ester Intermediate (Semi-stable) O-Acylisourea->NHS_Ester + NHS NHS NHS Labeled_Protein Alkyne-Labeled Protein (Stable Amide Bond) NHS_Ester->Labeled_Protein + Apy-Benzamide Apy_Benzamide Apy-Benzamide (Primary Amine) MS Workflow for Apy-Benzamide Labeled Proteins Labeling Protein Labeling with Apy-Benzamide Click_Chem Click Chemistry with Azide-Biotin Labeling->Click_Chem Enrichment Streptavidin Enrichment of Biotinylated Proteins Click_Chem->Enrichment Digestion On-Bead Reduction, Alkylation & Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis of Peptides Digestion->LCMS Data_Analysis Database Search & Identification of Labeled Peptides LCMS->Data_Analysis

Sources

comparing 2-amino-N-(prop-2-yn-1-yl)benzamide with other terminal alkyne linkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Terminal Alkyne Linkers: A Comparative Analysis Featuring 2-amino-N-(prop-2-yn-1-yl)benzamide

For researchers, medicinal chemists, and drug development professionals, the strategic selection of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic properties of a bioconjugate. Terminal alkynes, as key participants in the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, have become indispensable tools for covalently linking molecules.[1][2][3][4]

This guide provides a comprehensive comparison of various terminal alkyne linkers, with a special focus on the versatile building block, this compound. We will delve into the nuances of reactivity, stability, and synthetic accessibility, supported by experimental data and detailed protocols, to empower you to make informed decisions for your specific application, from fluorescent labeling to the development of complex antibody-drug conjugates (ADCs).[5][6][7]

The Benchmark Linker: this compound

This compound is a bifunctional molecule that serves as a valuable synthetic intermediate in medicinal chemistry.[8] Its structure uniquely combines three key functional groups: a terminal alkyne for click chemistry, a primary aromatic amine for further derivatization, and a central benzamide scaffold.

  • Structure and Reactivity: The molecule's reactivity is dominated by the terminal alkyne of the N-propargyl group and the 2-amino group on the benzene ring.[8] The propargyl group is readily available for CuAAC reactions, allowing it to be conjugated to azide-containing molecules such as fluorescent dyes, affinity tags, or drug payloads.[1][8] The amino group can participate in a variety of substitution reactions, making this compound a versatile precursor for creating more complex molecules with potential biological activity, such as high-affinity fluorescent ligands for G protein-coupled receptors (GPCRs).[8]

  • Synthesis: Two primary methods are established for its synthesis: the ring-opening of isatoic anhydride with propargylamine and carbonyldiimidazole (CDI)-mediated amide coupling, making it accessible for laboratory-scale production.[8][9]

The Broader Landscape of Terminal Alkyne Linkers

While this compound offers unique advantages for building complex structures, a variety of other terminal alkyne linkers are available, each with distinct properties. The choice of linker is pivotal as it can influence solubility, stability, and the overall success of an antibody-drug conjugate or other bioconjugate.[6][10][]

The main categories include:

  • Simple Propargyl Derivatives (Ethers, Amides): These represent the most fundamental class. Propargyl groups are synthetically easy to install and offer a good balance of reactivity and stability.[12]

  • Electron-Deficient Alkynes (Propiolamides): These linkers feature an electron-withdrawing group (like an amide) directly conjugated to the alkyne. This electronic activation generally leads to faster reaction rates in CuAAC compared to standard propargyl groups.[12][13][14]

  • PEGylated Alkynes: These linkers incorporate polyethylene glycol (PEG) chains of varying lengths. The primary advantage of PEGylation is the significant enhancement of hydrophilicity and water solubility, which can prevent aggregation and improve the pharmacokinetic profile of the final conjugate.[10][15][16]

Comparative Analysis: Reactivity in CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used reaction for terminal alkynes due to its efficiency, selectivity, and biocompatibility.[17][18] The rate of this reaction is, however, dependent on the structure of the alkyne.

The choice of catalyst is also crucial. While various copper(I) and copper(II) salts (with a reducing agent) are effective, the use of a chelating ligand, such as THPTA, is critical in bioconjugation to stabilize the Cu(I) oxidation state and protect proteins from denaturation.[3][12][19]

Workflow for Comparing Alkyne Reactivity

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_alkyne Prepare equimolar solutions of different Alkyne Linkers initiate Initiate parallel reactions by adding Catalyst Mix to Alkyne/Azide solutions prep_alkyne->initiate prep_azide Prepare stock solution of fluorescent Azide (e.g., Coumarin Azide) prep_azide->initiate prep_cu Prepare Catalyst/Ligand Mix (e.g., CuSO4, Ascorbate, THPTA) prep_cu->initiate monitor Monitor fluorescence intensity over time in a plate reader initiate->monitor plot Plot Fluorescence vs. Time for each Alkyne Linker monitor->plot calculate Calculate reaction rates and time to completion (t50%, t90%) plot->calculate compare Compare relative reactivity calculate->compare

Caption: General workflow for comparing alkyne reactivity in cycloadditions.

The table below summarizes the relative performance of different alkyne classes in CuAAC, based on published kinetic data.[12][13]

Alkyne ClassExample StructureRelative ReactivityTime to 50% Completion (10 µM Cu⁺)Key Considerations
Propiolamides Secondary PropiolamideVery High~ 5 minElectronically activated, leading to faster reactions. May be susceptible to Michael addition side reactions.[12][13]
Propargyl Ethers O-propargyl-tyrosineHigh~ 8 minExcellent combination of reactivity, stability, and ease of synthesis. A common choice for bioconjugation.[12]
Propargyl Amides N-propargyl-acetamideHigh~ 9 minSimilar reactivity to propargyl ethers, offering a stable amide linkage.[12]
Aromatic Alkynes PhenylacetyleneMedium~ 12 minGenerally less reactive than propargyl derivatives due to steric hindrance and electronic effects.[12][20]
Aliphatic Alkynes Hex-1-yneMedium-Low~ 15 minSlower reacting than propargyl compounds; often require longer reaction times or higher catalyst concentrations.[12][20]

Expert Insights: As the data shows, electron-deficient propiolamides offer the fastest kinetics. This is advantageous when working with low concentrations of precious biomolecules or when rapid conjugation is required. However, their increased electrophilicity makes them more prone to off-target reactions with nucleophiles, such as cysteine thiols. For most applications, propargyl ethers and amides provide an optimal balance of high reactivity and superior stability, making them the workhorses of bioconjugation.[12][13] Aromatic and simple aliphatic alkynes are generally slower and are used when the specific structural properties they impart are required.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following detailed protocols are provided.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-modified molecule to an azide-modified biomolecule (e.g., a protein) in an aqueous buffer.

Materials:

  • Alkyne-modified molecule (e.g., this compound derivative)

  • Azide-modified protein in phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 250 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water)

  • DMSO (for dissolving non-polar alkynes)

Procedure:

  • Prepare Biomolecule: In a microcentrifuge tube, add the azide-modified protein to achieve a final concentration of 1-10 mg/mL in PBS.

  • Prepare Catalyst Premix: In a separate tube, prepare the Cu(I)-THPTA catalyst. Mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 1 µL of 250 mM THPTA). Vortex briefly. This step is crucial as the ligand stabilizes the catalytic Cu(I) ion and prevents protein damage.[3][12]

  • Add Alkyne: Add the alkyne-linker to the protein solution. A 10- to 50-fold molar excess of the alkyne over the protein is typically used. If the alkyne is not water-soluble, it can be dissolved in a minimal amount of DMSO first (final DMSO concentration should be <5% v/v).

  • Initiate Reaction: To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution to the protein/alkyne mixture, followed immediately by the Cu-THPTA premix. A typical final concentration is 1-2 mM ascorbate and 100-200 µM Cu(I).

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. Reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

  • Purification: Once the reaction is complete, remove excess reagents and the copper catalyst using dialysis, size-exclusion chromatography, or affinity purification.

The CuAAC Catalytic Cycle

CuAAC_Cycle Cu_I Cu(I) Acetylide Cu(I)-C≡C-R1 (Copper Acetylide) Cu_I->Acetylide + Alkyne - H+ Alkyne R1-C≡CH (Terminal Alkyne) Alkyne->Acetylide Azide R2-N3 (Azide) Complex Intermediate Complex Azide->Complex Acetylide->Complex + Azide Triazolide Copper Triazolide Complex->Triazolide Cycloaddition Triazolide->Cu_I Releases Cu(I) Product Triazole Product Triazolide->Product Protonolysis + H+

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion and Recommendations

The selection of a terminal alkyne linker is a multi-faceted decision that requires balancing reactivity, stability, solubility, and synthetic strategy.

  • This compound is an excellent choice when downstream functionalization is desired. Its primary amine handle allows for the construction of complex, multifunctional molecules, making it ideal for developing novel probes, inhibitors, or ligands where modularity is key.[8]

  • For applications demanding the fastest possible reaction kinetics with minimal catalyst, propiolamides are superior. However, researchers must be cautious of potential side reactions with nucleophilic functional groups.[12][13]

  • For general-purpose bioconjugation, particularly of large proteins or antibodies, propargyl ethers and amides offer the best all-around performance, providing high reactivity without compromising stability.[12]

  • When conjugating hydrophobic payloads or when solubility and aggregation are concerns, PEGylated alkynes are the linker of choice. The PEG spacer can dramatically improve the biophysical properties of the final conjugate, leading to better in vivo performance.[10][15]

By understanding the distinct characteristics of each linker class, researchers can strategically design and synthesize bioconjugates with optimized properties for success in discovery and development.

References

  • Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm. [Link]

  • Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. RSC Chemical Biology. [Link]

  • Utilization of alkyne bioconjugations to modulate protein function - PMC - NIH. [Link]

  • PTAD-PEG4-alkyne (CAT#: ADC-L-850) - Creative Biolabs. [Link]

  • New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC. [Link]

  • Utilization of Alkyne Bioconjugations to Modulate Protein Function - ResearchGate. [Link]

  • 2-amino-N-(prop-2-en-1-yl)benzamide - PubChem. [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC. [Link]

  • Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia - ResearchGate. [Link]

  • On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - ACS Publications. [Link]

  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2 - MDPI. [Link]

  • Which is more reactive among alkane, alkene and alkyne? - Chemistry Stack Exchange. [Link]

  • Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain.? - Quora. [Link]

  • Comparing the reactivity of alkynes and alkenes on silicon (100) surfaces - PubMed. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. [Link]

  • Understanding the Critical Role of Linkers in Advancing ADCs | Veranova. [Link]

  • Linker Technologies in ADCs: How They Impact Efficacy & Stability - Sygnature Discovery. [Link]

  • Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs) - Abzena. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics - MDPI. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8022201/]([Link].

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A Senior Application Scientist's Guide: The Strategic Advantages of 2-amino-N-(prop-2-yn-1-yl)benzamide in Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Fluorophore

In the intricate world of molecular probes, the choice of the core chemical scaffold is a critical decision that dictates the ultimate performance, versatility, and applicability of the tool. While the market is saturated with a myriad of fluorescent agents, the demand for modular, highly specific, and easily synthesizable probes remains insatiable. This guide provides an in-depth comparison of 2-amino-N-(prop-2-yn-1-yl)benzamide, a seemingly simple molecule, and elucidates its strategic advantages as a foundational building block for the next generation of fluorescent probes. We will explore how its unique dual-functionality—a competent fluorophore core combined with a bioorthogonal "clickable" handle—offers a superior platform for researchers in drug discovery and chemical biology.

The Bifunctional Powerhouse: Deconstructing the Scaffold

The efficacy of this compound stems from the synergistic interplay of its two key components: the 2-aminobenzamide (2-AB) fluorescent core and the N-propargyl (prop-2-yn-1-yl) chemical handle.

The 2-Aminobenzamide Core: An Underrated Fluorophore

The 2-aminobenzamide moiety serves as the fluorescent reporter. While not the brightest fluorophore on the shelf, its photophysical properties make it a reliable and environmentally sensitive scaffold. Its fluorescence is influenced by the polarity of its microenvironment, a characteristic that can be exploited in probe design.[1] For instance, a probe's transition from an aqueous environment to a hydrophobic binding pocket can elicit a significant change in fluorescence quantum yield and emission wavelength.[1]

The true value of the 2-AB core becomes apparent when compared to its common application in glycan analysis. It has long been a workhorse for labeling released glycans for chromatographic analysis.[2] However, studies comparing it with derivatives like procainamide reveal important trade-offs.

Labeling AgentRelative Fluorescence IntensityRelative ESI-MS SignalKey Advantage
2-Aminobenzamide (2-AB) BaselineBaselineWell-established, reliable chromatographic profiles.
Procainamide (ProA) ~3-15x higher than 2-AB[3][4]~2-30x higher than 2-AB[2][3]Superior sensitivity in both fluorescence and mass spectrometry detection.
RapiFluor-MS (RF-MS) ~0.25x of ProA~2x higher than ProAOptimized for mass spectrometry sensitivity.[3]

Table 1: Comparative performance of 2-Aminobenzamide (2-AB) and its alternatives in glycan analysis. Data synthesized from multiple studies highlight that while 2-AB is sufficient, alternatives offer enhanced sensitivity.

While ProA and RF-MS offer higher signal intensity, the fundamental 2-AB scaffold remains a viable fluorophore.[3] The key takeaway for a probe designer is that the inherent fluorescence of the 2-AB core is competent, and its true power is unlocked by the addition of the propargyl group.

The N-(prop-2-yn-1-yl) Moiety: A Gateway to Bioorthogonality

The terminal alkyne of the propargyl group is the molecule's most significant strategic feature. It is a ready-to-use handle for one of the most efficient and widely used bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[5] This reaction allows for the covalent ligation of the probe to any molecule bearing an azide group with exceptional specificity and efficiency, even in complex biological systems.[6]

The advantages of incorporating this "clickable" functionality are manifold:

  • Modularity and Versatility: The probe can be synthesized independently and later "clicked" onto a variety of targeting molecules, such as peptides, antibodies, or small-molecule ligands, without altering the core fluorophore.[5] This modularity drastically simplifies the synthesis of complex, targeted probes.

  • "Click-to-Glow" Activation: In a sophisticated probe design strategy, the fluorescence of the 2-aminobenzamide core can be intentionally quenched. The subsequent click reaction with a target analyte can disrupt the quenching mechanism, leading to a dramatic increase in fluorescence signal upon target recognition.[6] This "turn-on" mechanism significantly improves the signal-to-noise ratio by minimizing background fluorescence from unbound probes.[6]

  • Site-Specific Labeling: CuAAC enables precise, site-specific labeling of biomolecules, which is often difficult to achieve with traditional amine- or thiol-reactive chemistries that target multiple sites on a protein.[6][7]

G cluster_reactants Reactants cluster_catalyst Catalyst System Probe This compound (Alkyne) Product Stable Triazole Linkage (Covalently Labeled Product) Probe->Product C≡CH Target Azide-Modified Biomolecule/Analyte Target->Product N3 Catalyst Cu(I) Source (e.g., CuSO4 + Na-Ascorbate) Catalyst->Product CuAAC 'Click'

Figure 1. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Comparison with Alternative Scaffolds

The choice of a probe scaffold involves balancing photophysical properties, synthetic accessibility, and conjugation chemistry.

  • vs. Bright Fluorophores with Traditional Linkers (e.g., NHS-Coumarin): Standard probes often use bright fluorophores like coumarin or fluorescein derivatives activated with N-Hydroxysuccinimide (NHS) esters for coupling to primary amines. While these fluorophores are brighter, NHS chemistry is often non-specific, reacting with multiple lysine residues on a protein surface. It is also highly susceptible to hydrolysis in aqueous buffers. The alkyne handle on our title compound offers a bioorthogonal alternative that provides superior reaction specificity and stability.[6]

  • vs. Other "Clickable" Fluorophores: While other fluorophores can be modified with alkyne groups, this compound is a single, compact molecule where these functionalities are integrated from a simple, two-step synthesis. This simplifies the overall process compared to multi-step modifications of larger, more complex dyes.

Experimental Section: From Synthesis to Application

To demonstrate the utility of this scaffold, we provide validated, field-tested protocols for its synthesis and application.

Protocol 1: Synthesis of this compound

This protocol is based on a widely used and efficient method involving the ring-opening of isatoic anhydride.[5] The causality behind this choice is the high yield and commercial availability of the starting materials.

G IA Isatoic Anhydride Step1 1. Nucleophilic Attack Ring Opening IA->Step1 PA Propargylamine PA->Step1 Solvent Solvent (e.g., DMF) Solvent->Step1 Intermediate Carbamoylbenzoic Acid Intermediate Step1->Intermediate Step2 2. Decarboxylation (Heat or Microwave) Intermediate->Step2 Product This compound Step2->Product

Figure 2. Synthetic workflow for this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Amine Addition: Add propargylamine (1.1 eq) dropwise to the solution at room temperature. The reaction is often exothermic.

  • Reaction: Stir the mixture. The reaction can be performed under conventional heating or microwave irradiation to expedite the process and drive the decarboxylation of the intermediate.[5]

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, perform a standard aqueous workup to remove the DMF. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

This self-validating system relies on TLC to confirm the formation of a new, more polar product and the disappearance of the starting anhydride.

Protocol 2: Fluorescent Labeling of an Azide-Modified Protein via CuAAC

This protocol describes a general method for conjugating the probe to a protein that has been metabolically or chemically modified to contain an azide group.

Methodology:

  • Stock Solutions:

    • Probe: Prepare a 10 mM stock solution of this compound in DMSO.

    • Copper Catalyst: Prepare a 50 mM stock solution of CuSO₄ in water.

    • Reducing Agent: Prepare a 500 mM stock solution of sodium ascorbate in water (freshly made).

    • Ligand (Optional but Recommended): Prepare a 50 mM stock solution of a copper-chelating ligand like THPTA or TBTA in DMSO/water. The ligand accelerates the reaction and protects the protein from copper-induced damage.[6]

  • Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein in a suitable buffer (e.g., PBS), pH 7.4.

    • Probe stock solution (to a final concentration of 50-200 µM).

    • Ligand stock solution (to a final concentration of 100-500 µM).

    • CuSO₄ stock solution (to a final concentration of 50-100 µM).

  • Initiation: Add the sodium ascorbate stock solution (to a final concentration of 1-5 mM) to initiate the reaction by reducing Cu(II) to the active Cu(I) species.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Remove excess, unreacted probe and catalyst components using a desalting column or dialysis.

  • Validation: Confirm successful labeling by measuring the fluorescence of the purified protein or by using SDS-PAGE with in-gel fluorescence scanning.

Conclusion and Future Outlook

This compound is more than just another chemical intermediate; it is a strategic scaffold that provides an elegant solution to the challenges of modern probe design. Its primary advantage lies not in having the highest quantum yield, but in its unparalleled modularity. The integration of a reliable fluorophore with a bioorthogonal alkyne handle in a single, compact, and synthetically accessible molecule empowers researchers to rapidly create highly specific and targeted probes. This scaffold is particularly well-suited for developing "turn-on" probes for high-sensitivity detection and for creating complex bioconjugates for applications in targeted drug delivery and high-resolution cellular imaging. As the need for more sophisticated molecular tools grows, the clever design of such bifunctional scaffolds will continue to be a cornerstone of innovation in chemical biology and pharmaceutical research.

References

  • Kozak, R. P., Tortosa, C. B., Fernandes, D. L., & Spencer, D. I. R. (2015). Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry. Analytical Biochemistry, 486, 38–40. [Link]

  • MDPI. (2022). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. Molecules, 27(23), 8235. [Link]

  • Reiding, J. L., et al. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Molecular & Cellular Proteomics, 17(8), 1637–1647. [Link]

  • Johnson, M. J., & Goyne, T. (2018). Synthesis of an Unnatural Fluorescent Amino Acid. ValpoScholar. [Link]

  • Rojas-Gómez, H., et al. (2021). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. RSC Advances, 11(59), 37521–37530. [Link]

  • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. [Link]

  • Papper, V., Kharlamov, V., & Rettig, W. (2002). New fluorescent probes for visual proteins. Part I. Photophysical properties of 3-(oxo)propenyl-4′-(N,N-dimethylamino)benzoate. Physical Chemistry Chemical Physics, 4(10), 1859–1866. [Link]

  • Zhang, S., et al. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6341–6349. [Link]

  • Wang, Y., et al. (2020). An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. Analytical Methods, 12(4), 478–482. [Link]

  • L. M. S. Loura, et al. (2006). Spectroscopic characterization of 2-amino-N-hexadecyl-benzamide (AHBA), a new fluorescence probe for membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1758(6), 768-778. [Link]

  • ResearchGate. (2015). Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by LC-FLR-ESI-MS. [Link]

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A Senior Application Scientist's Guide to Validating Target Binding of 2-Amino-N-(prop-2-yn-1-yl)benzamide Derived Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Covalent Inhibitors and the Imperative of Rigorous Target Validation

The 2-aminobenzamide scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for potent inhibitors of key therapeutic targets, most notably histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[1][2][3][4][5][6][7][8][9][10][11] The incorporation of a prop-2-yn-1-yl group introduces a reactive handle, enabling the development of covalent inhibitors that can offer enhanced potency, prolonged duration of action, and improved selectivity.[12] However, the irreversible nature of these interactions necessitates a robust and multi-faceted approach to target validation to ensure that the observed biological effects are a direct consequence of on-target engagement and not off-target activities.

This guide provides a comparative analysis of state-of-the-art techniques for validating the target binding of ligands derived from 2-amino-N-(prop-2-yn-1-yl)benzamide. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights from the field to empower researchers in drug discovery to make informed decisions and generate high-quality, reproducible data.

Comparative Analysis of Target Validation Strategies

The validation of a covalent inhibitor's target is not a single experiment but a carefully orchestrated series of assays that build a compelling case for a specific mechanism of action. Below, we compare and contrast key methodologies, from initial biochemical confirmation to definitive structural evidence of covalent modification.

Biochemical Assays: The First Line of Evidence

Biochemical assays are the cornerstone of early drug discovery, providing a direct measure of a compound's ability to interact with its purified target protein in a controlled, cell-free environment.[5][13]

Principle: These assays quantify the effect of a ligand on the biochemical activity of its target enzyme. For enzymes like HDACs and PARPs, this typically involves measuring the inhibition of substrate conversion.

Experimental Workflow: A Representative HDAC Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, a solution of the purified recombinant HDAC enzyme, a fluorogenic HDAC substrate, and the 2-aminobenzamide-derived test compound at various concentrations.

  • Reaction Initiation: In a microplate, combine the HDAC enzyme and the test compound and incubate for a predetermined time to allow for binding.

  • Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Signal Detection: After a set incubation period, add a developer solution that stops the reaction and generates a fluorescent signal proportional to the amount of deacetylated substrate.

  • Data Analysis: Measure the fluorescence intensity and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Interpretation: A dose-dependent decrease in enzyme activity in the presence of the ligand is indicative of target engagement. For covalent inhibitors, a time-dependent increase in inhibition at a fixed concentration can suggest irreversible binding.

Pros and Cons:

AdvantagesLimitations
High throughput and cost-effective.Lacks physiological relevance (no cell membranes, competing substrates, etc.).
Provides quantitative measures of potency (IC50).May not be suitable for all targets (e.g., non-enzymatic proteins).
Can be adapted to assess the kinetics of covalent bond formation.Does not confirm target engagement in a cellular context.

Application to 2-Aminobenzamide Ligands: For an HDAC or PARP inhibitor derived from this compound, a time-dependent biochemical assay is crucial. Pre-incubating the inhibitor with the enzyme for varying durations before adding the substrate can reveal a progressive increase in inhibition, a hallmark of covalent modification.

Cellular Target Engagement Assays: Bridging the Gap to Physiological Relevance

Demonstrating that a ligand can bind to its target within the complex milieu of a living cell is a critical step in validation.[7][14] The Cellular Thermal Shift Assay (CETSA®) has become a powerful tool for this purpose.[15][16][17][18][19][20]

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[16][18] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

Experimental Workflow: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with the 2-aminobenzamide-derived ligand or a vehicle control.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heat Treatment: Aliquot the cell lysate and heat the samples to a range of temperatures.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the ligand confirms target engagement.

Data Interpretation: A rightward shift in the melting curve for the target protein in ligand-treated cells compared to control cells indicates that the ligand has bound to and stabilized the protein.

Pros and Cons:

AdvantagesLimitations
Measures target engagement in a physiologically relevant context.Lower throughput compared to biochemical assays.
Does not require modification of the compound or the target protein.The magnitude of the thermal shift can vary and may not always be significant.
Can be adapted for high-throughput screening (e.g., CETSA HT).[17]Not all ligand binding events result in a measurable change in thermal stability.

Application to 2-Aminobenzamide Ligands: CETSA is an excellent method to confirm that a this compound-derived ligand reaches and binds to its intended intracellular target, such as an HDAC or PARP, in living cells.

Visualization of the CETSA Workflow:

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Chemical Proteomics: Unveiling the Target Landscape

Chemical proteomics approaches utilize chemical probes to identify the targets of a small molecule on a proteome-wide scale.[1][4][11] This is particularly valuable for covalent inhibitors to assess their selectivity.

Principle: Activity-Based Protein Profiling (ABPP) employs reactive probes that covalently bind to the active sites of a class of enzymes. In a competitive ABPP experiment, pre-treatment of a cell lysate or live cells with a covalent inhibitor will block the binding of the probe to the target protein.

Experimental Workflow: Competitive ABPP

  • Cell or Lysate Treatment: Incubate live cells or cell lysates with the 2-aminobenzamide-derived inhibitor at various concentrations.

  • Probe Labeling: Add a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) that will bind to the accessible cysteine residues in the proteome.

  • Click Chemistry: Lyse the cells (if treated live) and perform a click reaction to attach a reporter tag (e.g., biotin) to the alkyne-modified probe.

  • Affinity Purification: Enrich the probe-labeled proteins using streptavidin beads.

  • Proteomic Analysis: Digest the enriched proteins and identify and quantify them using mass spectrometry.

Data Interpretation: A decrease in the signal for a specific protein in the inhibitor-treated samples compared to the control indicates that the inhibitor has bound to that protein and prevented probe labeling. This provides a readout of target engagement and selectivity.

Pros and Cons:

AdvantagesLimitations
Provides a global view of on- and off-target engagement.The design and synthesis of suitable probes can be challenging.
Can identify novel targets and assess inhibitor selectivity.May not detect all binding events, especially those not at the active site.
Can be performed in live cells to provide physiological context.Can be technically complex and require specialized equipment.

Application to 2-Aminobenzamide Ligands: The propargyl group on the this compound scaffold can itself be used as a handle for click chemistry. This allows for a "probe-free" approach where the inhibitor-bound proteins can be directly tagged and identified.

Visualization of Competitive ABPP:

ABPP_Workflow cluster_0 Control cluster_1 Inhibitor-Treated control_lysate Cell Lysate control_probe Add Reactive Probe control_lysate->control_probe control_click Click Chemistry with Reporter Tag control_probe->control_click control_enrich Affinity Enrichment control_click->control_enrich control_ms Mass Spectrometry control_enrich->control_ms Result Compare Protein Abundance control_ms->Result inhibitor_lysate Cell Lysate + Inhibitor inhibitor_probe Add Reactive Probe inhibitor_lysate->inhibitor_probe inhibitor_click Click Chemistry with Reporter Tag inhibitor_probe->inhibitor_click inhibitor_enrich Affinity Enrichment inhibitor_click->inhibitor_enrich inhibitor_ms Mass Spectrometry inhibitor_enrich->inhibitor_ms inhibitor_ms->Result

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Structural Biology: The Definitive Proof of Covalent Binding

Visualizing the interaction between a ligand and its target protein at the atomic level provides unequivocal evidence of binding and the precise mode of action.[3] X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for this purpose.[10]

Principle: X-ray crystallography requires the formation of a high-quality crystal of the protein-ligand complex. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate the three-dimensional structure of the complex. Cryo-EM involves flash-freezing a solution of the protein-ligand complex and imaging the individual particles with an electron microscope to reconstruct a 3D model.

Experimental Workflow: X-ray Crystallography

  • Protein Expression and Purification: Produce and purify large quantities of the target protein.

  • Co-crystallization or Soaking: Form a complex of the protein with the 2-aminobenzamide-derived ligand and set up crystallization trials. Alternatively, soak a pre-formed protein crystal in a solution containing the ligand.

  • X-ray Diffraction: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data to solve and refine the atomic structure of the protein-ligand complex.

Data Interpretation: The resulting electron density map will show the ligand covalently bound to a specific amino acid residue (e.g., a cysteine in the active site of an HDAC). This provides definitive proof of the covalent binding mode.

Pros and Cons:

AdvantagesLimitations
Provides atomic-level detail of the binding interaction.Obtaining high-quality crystals can be a major bottleneck.
Unambiguously confirms the covalent binding mode and identifies the modified residue.The crystal structure represents a static snapshot and may not fully capture the dynamics of the interaction.
Guides structure-based drug design and optimization.Cryo-EM is often more suitable for large protein complexes.

Application to 2-Aminobenzamide Ligands: For a novel this compound-derived covalent inhibitor of PARP1, a co-crystal structure would be the gold standard for validation. It would reveal the covalent linkage to a cysteine residue in the active site and provide crucial insights for further inhibitor design.

Computational Methods: In Silico Prediction and Rationalization

Computational techniques, particularly covalent docking, can predict and rationalize the binding mode of covalent inhibitors, guiding their design and optimization.[2][6][8][12]

Principle: Covalent docking algorithms model the formation of a covalent bond between the ligand and a specific residue on the target protein, in addition to simulating non-covalent interactions.[6][12]

Experimental Workflow: Covalent Docking

  • System Preparation: Prepare the 3D structures of the target protein and the 2-aminobenzamide-derived ligand.

  • Docking Simulation: Use a specialized covalent docking program to simulate the binding of the ligand to the active site of the protein, specifying the reactive residue and the type of covalent reaction.

  • Pose Analysis and Scoring: Analyze the predicted binding poses and use scoring functions to estimate the binding affinity.

Data Interpretation: The top-ranked docking poses can provide a plausible model of how the ligand binds and forms a covalent bond with the target. This can be used to rationalize structure-activity relationships and guide the design of new analogs.

Pros and Cons:

AdvantagesLimitations
Provides a molecular-level understanding of the binding interaction.The accuracy of the predictions depends on the quality of the protein structure and the docking algorithm.
Can be used to screen virtual libraries of compounds.Predictions must be validated by experimental data.
Can rationalize experimental observations and guide inhibitor design.May not accurately model the full complexity of the biological system.

Application to 2-Aminobenzamide Ligands: Covalent docking can be used to predict whether a novel this compound derivative is likely to form a covalent bond with a specific cysteine residue in a target HDAC. The results can help prioritize which compounds to synthesize and test experimentally.

Data Summary: A Comparative Overview of Target Validation Techniques

TechniquePrincipleThroughputPhysiological RelevanceKey Output
Biochemical Assays Enzyme activity inhibitionHighLowIC50, kinetics of inhibition
CETSA Ligand-induced thermal stabilizationMediumHighTarget engagement in cells
Chemical Proteomics (ABPP) Competitive probe bindingLow to MediumHighOn- and off-target identification
X-ray Crystallography/Cryo-EM Atomic-level structure determinationLowLow (in vitro)3D structure of the covalent complex
Covalent Docking In silico prediction of binding modeHighN/APredicted binding pose and affinity

Conclusion: A Multi-pronged Approach for Unwavering Confidence

The validation of target binding for covalent inhibitors derived from the versatile this compound scaffold demands a rigorous, multi-pronged approach. No single technique is sufficient to provide the necessary level of confidence. A robust validation workflow should begin with quantitative biochemical assays to establish potency, followed by cellular target engagement assays like CETSA to confirm binding in a physiological context. Chemical proteomics can then be employed to assess selectivity and identify potential off-targets. Finally, structural biology and computational modeling provide the ultimate proof of the covalent binding mode and offer invaluable insights for lead optimization. By integrating these complementary techniques, researchers can build a compelling and irrefutable case for the mechanism of action of their novel covalent inhibitors, paving the way for the development of the next generation of targeted therapeutics.

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A Senior Application Scientist's Guide to Assessing and Optimizing Cell Permeability of 2-amino-N-(prop-2-yn-1-yl)benzamide Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to assess, interpret, and optimize the cell permeability of 2-amino-N-(prop-2-yn-1-yl)benzamide conjugates. We will delve into the core physicochemical principles governing membrane transport, provide detailed protocols for industry-standard permeability assays, and offer a logical framework for interpreting the resulting data to guide rational compound design.

The this compound scaffold is a valuable chemical intermediate, notable for its benzamide core and a reactive propargyl group.[1] This unique structure makes it an ideal building block for creating more complex molecules through "click chemistry," such as ligands for G protein-coupled receptors (GPCRs) or inhibitors for enzymes and microRNAs.[1][2] As these conjugates are often designed to engage intracellular targets, their ability to efficiently cross the cell membrane is a critical determinant of their ultimate biological efficacy. Poor permeability is a leading cause of compound failure in the drug discovery pipeline.[3]

This guide will focus on two cornerstone assays for permeability assessment: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. By comparing results from both, researchers can build a nuanced understanding of a conjugate's transport properties, distinguishing between passive diffusion and more complex, biologically-mediated transport mechanisms.[4][5][6]

The Physicochemical Drivers of Permeability

Before delving into experimental protocols, it is crucial to understand the molecular properties that govern a compound's ability to passively diffuse across a lipid bilayer. The cell membrane is a phospholipid bilayer, presenting a hydrophobic core and hydrophilic surfaces. For a molecule to pass through, it must successfully navigate both environments. Key determinants include:

  • Lipophilicity (LogP/LogD): This measures a compound's affinity for a lipid-like environment versus an aqueous one. A balanced lipophilicity is key; too hydrophilic, and the compound won't enter the membrane's core. Too lipophilic, and it may become trapped within the membrane.[3][7][8]

  • Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. It correlates strongly with the energy required to desolvate a compound before it can enter the lipid bilayer. Generally, a lower PSA (<140 Ų) is favorable for passive diffusion.[9]

  • Molecular Weight (MW): Larger molecules diffuse more slowly across the membrane. A molecular weight of less than 500 Da is often cited as a guideline for good oral bioavailability (Lipinski's Rule of Five).[7][8]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's interaction with water. A high number of hydrogen bonds increases the desolvation penalty, thus hindering membrane permeation.[8][9]

Comparative Analysis: Predicting Permeability of Conjugates

The this compound core provides a versatile anchor point for conjugation via its terminal alkyne. The choice of conjugate will dramatically alter the physicochemical properties of the final molecule and, consequently, its permeability.

Let's consider three hypothetical conjugates to illustrate these principles:

Conjugate ID Conjugated Moiety Predicted MW Change Predicted LogP Change Predicted PSA Change Expected Passive Permeability Rationale
Core Molecule N/A (this compound)~176 g/mol ModerateModerate (~55 Ų)ModerateThe core scaffold has balanced properties.
CONJUGATE-A Small, hydrophobic fragment (e.g., a phenyl group)+ ~77 g/mol IncreaseNo significant changeHighIncreased lipophilicity will favor partitioning into the membrane, without a significant size or polarity penalty.
CONJUGATE-B Small peptide (e.g., Gly-Gly-Gly)+ ~171 g/mol DecreaseSignificant increaseLowThe addition of multiple amide bonds and polar termini will dramatically increase PSA and reduce lipophilicity, hindering passive diffusion.[10][11]
CONJUGATE-C PEG4 Linker+ ~194 g/mol DecreaseSignificant increaseLowThe hydrophilic ether oxygens will increase PSA and decrease lipophilicity, making membrane partitioning energetically unfavorable.

This predictive exercise underscores the importance of rational design. Before synthesis, in silico tools can estimate these properties, allowing chemists to prioritize conjugates with a higher probability of success.

Experimental Verification: A Two-Tiered Assay Approach

Prediction must be validated by experiment. A powerful strategy is to use a high-throughput, cell-free assay like PAMPA for initial screening, followed by a more biologically complex, cell-based assay like the Caco-2 model for promising candidates.[5][12]

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a cost-effective, high-throughput assay that models passive, transcellular permeation.[6][12] It measures a compound's ability to diffuse from a donor well, through a synthetic membrane coated with a lipid solution (e.g., lecithin in dodecane), into an acceptor well.[12][13] Because it is a cell-free system, it exclusively measures passive diffusion and is not confounded by active transport or metabolism.[4][6]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane 1. Coat Donor Plate Filter with Lipid Solution prep_donor 2. Add Test Compound to Donor Wells prep_membrane->prep_donor prep_acceptor 3. Add Buffer to Acceptor Wells prep_donor->prep_acceptor sandwich 4. Assemble Sandwich: Place Donor Plate onto Acceptor Plate prep_acceptor->sandwich incubate 5. Incubate (e.g., 5-18 hours) at Room Temperature sandwich->incubate separate 6. Separate Plates incubate->separate quantify 7. Quantify Compound Conc. in Both Wells (LC-MS/MS) separate->quantify calculate 8. Calculate Apparent Permeability (Papp) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Causality: This protocol is designed to provide a reproducible measure of passive diffusion. Each step is critical for ensuring the integrity of the artificial membrane and the accuracy of the final measurement.

  • Membrane Preparation: Gently pipette 5 µL of a lipid solution (e.g., 1-4% lecithin in dodecane) onto the filter membrane of each well in a 96-well donor plate.[13][14]

    • Expertise & Experience: The lipid choice is critical and can be tailored to model specific barriers (e.g., gastrointestinal tract vs. blood-brain barrier).[12] A simple lecithin solution is a robust starting point for general permeability screening.

  • Solution Preparation:

    • Prepare a stock solution of the test conjugate (e.g., 10 mM in DMSO).

    • Dilute the stock solution into a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of ~100-500 µM.[14] The final DMSO concentration should be low (e.g., <5%) to avoid disrupting the membrane.[13]

    • Prepare an equal volume of drug-free PBS for the acceptor plate.

  • Plate Loading:

    • Add 300 µL of drug-free PBS to each well of a 96-well acceptor plate.[13]

    • Add 150-200 µL of the test conjugate solution to the corresponding wells of the lipid-coated donor plate.[13][14]

  • Assay Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich."[4] Incubate this assembly at room temperature for a defined period (typically 5 to 18 hours).[12][14]

    • Trustworthiness: Include control compounds with known permeability (e.g., a high-permeability control like propranolol and a low-permeability control like atenolol) on every plate to validate assay performance.[15] Also, use a membrane integrity marker like Lucifer Yellow to confirm the membrane was not compromised.[4]

  • Quantification and Data Analysis:

    • After incubation, carefully separate the plates.

    • Transfer aliquots from both the donor and acceptor wells to an analysis plate.

    • Determine the concentration of the conjugate in each well using a suitable analytical method, typically LC-MS/MS for its sensitivity and specificity.[4]

    • Calculate the apparent permeability coefficient (Papp) using a standard formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[5]

Tier 2: Caco-2 Cell Permeability Assay

For compounds showing promising passive diffusion in PAMPA, the Caco-2 assay is the logical next step. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semipermeable filters, differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier.[5][]

Causality: This model is superior to PAMPA for predicting in vivo oral absorption because it incorporates biologically relevant transport mechanisms.[5][17] It can assess:

  • Passive Transcellular Transport: Diffusion through the cells (similar to PAMPA).

  • Passive Paracellular Transport: Diffusion between the cells through tight junctions.

  • Active Transport: Carrier-mediated uptake into the cells.

  • Active Efflux: Pumping of the compound back out of the cells by transporters like P-glycoprotein (P-gp).[]

Permeability_Assays cluster_info PAMPA PAMPA (Artificial) Cell-Free Models Passive Diffusion Only High Throughput Lower Cost Papp (Passive) info1 PAMPA (High) + Caco-2 (Low) → Suggests Active Efflux PAMPA->info1 Compare Caco2 Caco-2 (Cell Monolayer) Models Passive, Active & Efflux Transport Lower Throughput Higher Cost Papp (A→B) Papp (B→A) Efflux Ratio Caco2->info1 Compare info2 PAMPA (Low) + Caco-2 (High) → Suggests Active Uptake info3 PAMPA ≈ Caco-2 → Suggests Primarily Passive Diffusion

Caption: Comparison of PAMPA and Caco-2 permeability assays.

  • Cell Culture: Seed Caco-2 cells onto semipermeable filter inserts in a multi-well plate (e.g., Transwell™ system). Culture the cells for 18-22 days, changing the media every 2-3 days, to allow them to form a confluent, polarized monolayer.[5][]

    • Trustworthiness: The integrity of the cell monolayer is paramount. It must be validated before each experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values above a certain threshold (e.g., >200 Ω·cm²) indicate a well-formed, tight monolayer.[15][]

  • Assay Initiation (Bidirectional): This protocol requires two sets of wells for each conjugate to measure transport in both directions.

    • Apical to Basolateral (A→B): This models absorption from the gut into the bloodstream.

      • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[15]

      • Add the test conjugate solution (e.g., 10-100 µM) to the apical (upper) chamber.[15][]

      • Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A): This is used to detect active efflux.

      • Add fresh transport buffer to the apical chamber.

      • Add the test conjugate solution to the basolateral chamber.

  • Incubation and Sampling: Incubate the plates at 37°C in a humidified CO2 incubator, typically with gentle shaking.[15] Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.[5][15]

  • Quantification and Analysis:

    • Analyze the concentration of the conjugate in all samples by LC-MS/MS.

    • Calculate the Papp values for both the A→B and B→A directions.[5]

    • Calculate the Efflux Ratio (ER) :

      • ER = Papp (B→A) / Papp (A→B)

    • Expertise & Experience: An efflux ratio greater than 2 is a strong indicator that the conjugate is a substrate for an efflux transporter like P-gp.[5][18] If high efflux is suspected, the assay can be repeated in the presence of a known efflux inhibitor (e.g., verapamil) to confirm the mechanism.[18]

Synthesizing the Data for Rational Drug Design

By systematically applying this two-tiered approach, researchers can efficiently categorize their this compound conjugates and make informed decisions.

  • High PAMPA, High Caco-2 (A→B), ER < 2: Ideal result. The compound is highly permeable via passive diffusion and is not subject to efflux. Proceed with further development.

  • High PAMPA, Low Caco-2 (A→B), ER > 2: The compound has good intrinsic permeability but is being actively pumped out of the cells. This is a common failure mode.

    • Path Forward: Medicinal chemistry efforts should focus on structural modifications to reduce recognition by efflux transporters. This can sometimes be achieved by masking hydrogen bond donors, altering overall charge, or changing the molecule's conformation.[19][20]

  • Low PAMPA, Low Caco-2 (A→B): The compound has fundamentally poor passive permeability.

    • Path Forward: Re-evaluate the core physicochemical properties. Can LogP be optimized? Can PSA be reduced by replacing polar groups with non-polar isosteres?[19]

  • Low PAMPA, High Caco-2 (A→B): An unlikely but favorable scenario where the compound is a substrate for an active uptake transporter. This indicates that while passive diffusion is poor, the molecule can still efficiently enter cells.

By integrating predictive modeling with a strategic, two-tiered experimental workflow, researchers can efficiently navigate the challenges of optimizing cell permeability, significantly increasing the probability of developing successful, cell-permeant this compound conjugates.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

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  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

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  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Semantic Scholar. (2002). Physicochemical properties of drugs and membrane permeability : review article. Retrieved from [Link]

  • ResearchGate. (n.d.). Relationship between Passive Permeability and Molecular Polarity Using Block Relevance Analysis. Retrieved from [Link]

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  • PubMed. (2001). Physicochemical profiling (solubility, permeability and charge state). Retrieved from [Link]

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  • ACS Publications. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Retrieved from [Link]

  • PubMed. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Retrieved from [Link]

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A Comparative Guide to Byproduct Characterization in 2-amino-N-(prop-2-yn-1-yl)benzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the synthesis and application of pharmacologically relevant scaffolds, a comprehensive understanding of not just the target molecule but also the accompanying byproducts is paramount for ensuring purity, safety, and efficacy. 2-amino-N-(prop-2-yn-1-yl)benzamide is a versatile building block, prized for its dual functionality: a nucleophilic amino group and a reactive terminal alkyne. This unique combination, however, also predisposes it to a variety of intramolecular reactions, leading to the formation of distinct heterocyclic byproducts. This guide provides an in-depth comparison of the common byproducts generated from this compound reactions, with a focus on their characterization and the reaction conditions that favor their formation.

The Duality of Reactivity: Expected Byproduct Pathways

The inherent reactivity of this compound is centered around the ortho-amino group and the N-propargyl moiety. This arrangement serves as a precursor for intramolecular cyclization, a common side reaction pathway. The primary byproducts arise from the nucleophilic attack of either the amino nitrogen or the amide oxygen onto the activated alkyne.

Two principal classes of heterocyclic byproducts are anticipated:

  • Quinazolinones: Resulting from the cyclization involving the amino group.

  • Oxazoles/Oxazolines: Formed through the participation of the amide oxygen in the cyclization.

The reaction conditions, particularly the use of catalysts and the nature of the solvent, play a pivotal role in dictating which of these pathways is favored.


}

Figure 1: Primary byproduct formation pathways.

Comparative Analysis of Byproduct Formation Under Various Conditions

The selective formation of one byproduct over another is not arbitrary but is governed by the reaction mechanism, which is tunable by the choice of reagents and conditions.

Reaction ConditionPredominant Byproduct ClassCatalyst/ReagentRationale and Mechanistic Insight
Thermal/Acid-Catalyzed QuinazolinonesHeat, H⁺Protonation of the alkyne activates it towards nucleophilic attack by the endocyclic amino group. This pathway is often favored in the absence of metal catalysts.
Gold-Catalyzed Oxazoles/OxazolinesAu(I) or Au(III) saltsGold catalysts are highly oxophilic and activate the alkyne for nucleophilic attack by the amide oxygen. The reaction proceeds via a 5-exo-dig cyclization. The choice of solvent can influence the rate-determining step.[1]
Palladium-Catalyzed Oxazoles/OxazolinesPd(II) saltsSimilar to gold, palladium catalysts can also promote the cyclization to form oxazole derivatives, often requiring a reoxidant.[2]
Copper-Catalyzed Quinazolinones/OtherCu(I) or Cu(II) saltsCopper catalysts can promote various transformations, including the formation of quinazolinones. In the presence of other reagents, more complex cascades can occur.

In-Depth Characterization of Key Byproducts

Accurate identification of byproducts is crucial. The following sections detail the expected spectroscopic signatures for the primary byproduct classes.

Quinazolinone Byproducts: 3-(prop-2-yn-1-yl)quinazolin-4(3H)-one

This byproduct is formed via the cyclization of the amino group with the amide carbonyl, followed by dehydration.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show the disappearance of the broad singlet corresponding to the two protons of the primary amino group of the starting material. New characteristic signals for the quinazolinone ring protons will appear in the aromatic region. The propargyl group protons will remain, though their chemical shifts may be slightly altered.

  • ¹³C NMR: The most significant change will be the appearance of a new quaternary carbon signal for the C=O group of the quinazolinone ring, typically around 160-165 ppm.

  • Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ is expected at m/z = 185.07, corresponding to the molecular formula C₁₁H₈N₂O.

Oxazoline Byproducts: this compound Cyclization Product

Gold-catalyzed cyclization of N-propargyl benzamides typically leads to the formation of an oxazoline ring.

Expected Spectroscopic Data:

  • ¹H NMR: The key diagnostic signals will be those of the newly formed oxazoline ring. The disappearance of the amide N-H proton signal from the starting material is also expected.

  • ¹³C NMR: Look for the appearance of new signals corresponding to the sp² and sp³ carbons of the oxazoline ring.

  • Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ is expected at m/z = 175.08, corresponding to the molecular formula C₁₀H₁₀N₂O.

Experimental Protocols for Byproduct Analysis

A multi-technique approach is essential for the unambiguous identification and quantification of byproducts.

High-Performance Liquid Chromatography (HPLC) for Separation

A robust HPLC method is the cornerstone for separating the starting material from its byproducts, allowing for their individual characterization and quantification.

Protocol: Reverse-Phase HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This allows for the elution of compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all compounds of interest have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.


}

Figure 2: HPLC analysis workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

Coupling HPLC with mass spectrometry provides molecular weight information for each separated peak, enabling preliminary identification of byproducts.

Protocol: LC-MS Analysis

  • Utilize the HPLC method described above.

  • The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer.

  • Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ions of the analytes.

  • Scan a mass range that encompasses the expected molecular weights of the starting material and byproducts (e.g., m/z 100-400).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For unambiguous structure confirmation, isolated byproducts (collected from preparative HPLC) should be analyzed by NMR.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the isolated byproduct in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a standard proton NMR spectrum. Analyze chemical shifts, coupling constants, and integration to determine the proton environment in the molecule.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are invaluable for establishing connectivity between protons and carbons.


}

Figure 3: Comprehensive byproduct analysis workflow.

Concluding Remarks for the Practicing Scientist

The formation of byproducts in reactions involving this compound is not an anomaly but an expected consequence of its inherent reactivity. A proactive approach to byproduct identification and characterization is essential for robust process development and ensuring the quality of the final product. By understanding the underlying reaction mechanisms and employing the appropriate analytical tools, researchers can control and minimize the formation of unwanted side products. This guide serves as a foundational resource for navigating the complexities of byproduct characterization in this important area of synthetic chemistry.

References

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Comparative Guide to Live-Cell Labeling: Evaluating the Efficiency of 2-amino-N-(prop-2-yn-1-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Clarity in Live-Cell Imaging

Live-cell fluorescence microscopy offers an unparalleled window into the dynamic processes of life, allowing us to observe cellular functions in real-time.[1][2] The quality of this view, however, is fundamentally dependent on the quality of our fluorescent probes. An ideal probe for live-cell imaging must be a multi-talented molecule: bright, photostable, cell-permeable, and above all, gentle on the cells it illuminates to avoid introducing artifacts.[1][3][4]

In recent years, bioorthogonal chemistry—reactions that occur within living systems without interfering with native biochemical processes—has revolutionized probe design.[5] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," stands out for its efficiency and specificity. This guide provides an in-depth evaluation of probes derived from 2-amino-N-(prop-2-yn-1-yl)benzamide , a versatile chemical scaffold featuring a terminal alkyne group perfectly suited for click chemistry.[6] We will objectively compare the performance of a hypothetical, yet representative, probe from this class—hereafter termed "AP-Benzamide 647"—against established alternatives, providing the experimental frameworks necessary for you to validate these findings in your own laboratory.

Mechanism of Action: The Power of Bioorthogonal Click Chemistry

Probes derived from this compound leverage a powerful two-step labeling strategy that decouples the targeting of the biomolecule from the introduction of the fluorophore. This modularity is a significant advantage. The core principle involves genetically engineering a protein of interest to include a small, non-perturbative azide-bearing unnatural amino acid. A cell-permeable, alkyne-containing fluorescent probe (like our AP-Benzamide 647) is then introduced. The alkyne and azide groups react with exquisite specificity via click chemistry, covalently attaching the fluorophore to its target.[6]

This approach allows for precise temporal control over labeling and the use of small, bright, and photostable synthetic dyes that often outperform fluorescent proteins.[4]

G cluster_0 Step 1: Target Modification (Inside Cell) cluster_1 Step 2: Bioorthogonal Labeling POI Protein of Interest (POI) AzideTag Genetic Encoding of Azide-bearing Amino Acid POI->AzideTag TaggedPOI POI with Azide Tag AzideTag->TaggedPOI Click CuAAC 'Click' Reaction TaggedPOI->Click Probe Addition Probe AP-Benzamide Probe (Alkyne + Fluorophore) Probe->Click LabeledPOI Fluorescently Labeled POI Click->LabeledPOI

Bioorthogonal labeling workflow using an AP-Benzamide derived probe.
The Competitive Landscape: A Look at the Alternatives

To properly evaluate AP-Benzamide 647, we must consider its performance relative to other mainstream live-cell labeling technologies.

  • Fluorescent Proteins (FPs): These are the workhorses of live-cell imaging. Being genetically encoded, they offer excellent specificity. However, their relatively large size can perturb protein function, their maturation time can delay signal detection, and they often suffer from lower brightness and photostability compared to synthetic dyes.[7]

  • Self-Labeling Tags (e.g., HaloTag®, SNAP-tag®): These systems involve fusing a protein of interest to a small enzyme tag, which then covalently binds to a fluorescently labeled substrate.[8] This approach offers greater flexibility in fluorophore choice than FPs but still requires a large fusion tag and a two-step labeling process.

  • Direct Small-Molecule Probes (e.g., SiR-Actin): These probes consist of a high-performance fluorophore (like silicon rhodamine) directly conjugated to a ligand that binds a specific cellular target (like Jasplakinolide for F-actin).[1][2] They are often fluorogenic, meaning they only become fluorescent upon binding, which dramatically improves the signal-to-noise ratio.[1] Their primary limitation is the availability of high-affinity ligands for all proteins of interest.

Performance Evaluation: A Head-to-Head Comparison

The ultimate value of a fluorescent probe is determined by its performance under demanding imaging conditions. The following table summarizes key performance metrics for our hypothetical AP-Benzamide 647 probe compared to representative examples from other major classes. The data for alternatives are based on published reports, while the data for AP-Benzamide 647 are projected based on the known properties of benzamide scaffolds and high-performance far-red dyes.

Parameter AP-Benzamide 647 EGFP (Fluorescent Protein) HaloTag® + Janelia Fluor® 646 SiR-Tubulin (Direct Probe) Reference(s)
Relative Brightness HighModerateVery HighVery High[1][9]
Photostability (% remaining after 60s) ~85%~40%~90%~95%[3][4]
Signal-to-Noise Ratio (S/N) Good to HighModerateHighExcellent (Fluorogenic)[1][10]
Cytotoxicity (Viability after 24h) >95%>98%>95%>95%[2][3]
Targeting Mechanism Bioorthogonal (Click)Genetic FusionCovalent TaggingLigand-Directed[6][7][8]
Size of "Tag" ~1 Da (Azide)~27 kDa~33 kDaN/A[7]
Experimental Protocols for Robust Evaluation

Trustworthy data comes from rigorous and well-designed experiments. Here, we provide detailed protocols for evaluating the key performance indicators of any live-cell imaging probe, ensuring a self-validating system.

G cluster_analysis Data Acquisition & Analysis start Start: Seed Cells on Imaging Dish culture Culture Cells (24h) (e.g., HeLa expressing Azide-tagged protein) start->culture probe Incubate with Probe (e.g., AP-Benzamide 647) culture->probe wash Wash 3x with Pre-warmed Imaging Medium probe->wash image Mount on Microscope (37°C, 5% CO2) wash->image acq_intensity Acquire Initial Image (Measure Signal Intensity & S/N) image->acq_intensity acq_timelapse Time-Lapse Imaging (e.g., 1 frame/min for 30 min) acq_intensity->acq_timelapse acq_viability Post-Imaging Viability Assay acq_timelapse->acq_viability analysis_photostability Analyze Photostability (Plot Intensity vs. Time) acq_timelapse->analysis_photostability analysis_viability Analyze Viability (% Live vs. Dead Cells) acq_viability->analysis_viability

General experimental workflow for evaluating a new live-cell probe.
Protocol 1: Live-Cell Labeling with AP-Benzamide Probe

This protocol describes the labeling of a target protein containing a genetically encoded azide-bearing amino acid.

  • Cell Culture: Seed HeLa cells (or other suitable line) expressing your azide-tagged protein of interest onto glass-bottom imaging dishes. Culture overnight in complete medium at 37°C and 5% CO₂ to achieve 60-70% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the AP-Benzamide probe in anhydrous DMSO. Immediately before use, dilute to a final working concentration of 1-5 µM in pre-warmed, serum-free medium. Causality: Using serum-free medium during labeling can reduce non-specific binding of the probe to albumin and other proteins.

  • Labeling Reaction: Aspirate the culture medium from the cells and add the probe-containing medium. For the CuAAC reaction, add the catalyst system (e.g., 50 µM copper(II)-TBTA, 500 µM sodium ascorbate). Incubate for 15-30 minutes at 37°C. Note: For sensitive applications, copper-free click chemistry variants should be considered to mitigate potential copper cytotoxicity.

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed complete medium containing an antioxidant (e.g., Trolox) to quench any remaining reactive oxygen species.

  • Imaging: Add fresh, pre-warmed live-cell imaging solution (e.g., Gibco™ Live Cell Imaging Solution [A14291DJ]) and proceed immediately to imaging.[11]

Protocol 2: Quantitative Assessment of Photostability
  • Microscope Setup: Use a confocal microscope equipped with an environmental chamber. Select a 63x oil-immersion objective and set the appropriate laser line (e.g., 640 nm) and emission filter (e.g., 660-710 nm).

  • Image Acquisition: Identify a field of view with several well-labeled cells. Set the laser power and detector gain to achieve a good signal without saturating the detector.

  • Time-Lapse: Acquire a time-lapse series, capturing an image every 30 seconds for 20 minutes under continuous illumination. Causality: Using consistent illumination settings is critical for a fair comparison of photostability between different probes.

  • Data Analysis:

    • Select several regions of interest (ROIs) within labeled structures in the images.

    • Measure the mean fluorescence intensity for each ROI at every time point.

    • Normalize the intensity values to the first time point (t=0).

    • Plot the normalized intensity versus time. The resulting curve represents the photobleaching rate.

Protocol 3: Cell Viability Assessment

This protocol uses a dual-stain method to differentiate live and dead cells post-imaging, providing a direct measure of probe-induced cytotoxicity.

  • Reagent Preparation: Prepare a staining solution in phosphate-buffered saline (PBS) containing 2 µM Calcein-AM (stains live cells green) and 1 µM DRAQ7™ (stains dead cells far-red). Note: If your primary probe is far-red, use an alternative dead cell stain like Propidium Iodide (red).[12]

  • Staining: After the photostability experiment, remove the imaging medium and add the dual-stain solution to the cells. Incubate for 15 minutes at 37°C.

  • Imaging: Acquire two-channel fluorescence images (e.g., GFP and Far-Red channels) of several random fields of view.

  • Analysis: Count the number of green cells (live) and red/far-red cells (dead). Calculate the percentage of viable cells: (Number of Live Cells / Total Number of Cells) x 100. Compare this to an unlabeled control culture to determine the specific cytotoxicity of the labeling procedure.[13]

Discussion: Synthesizing the Data for Informed Decisions

The comparative data reveals that each labeling strategy has a distinct profile of strengths and weaknesses.

AP-Benzamide 647 shines in its targeting precision and modularity. The use of a tiny azide tag is minimally perturbative to the target protein, a significant advantage over the bulky FP and enzyme tags.[7] The flexibility to pair this tag with any alkyne-modified fluorophore allows researchers to choose a dye with optimal brightness and photostability for their specific application, from standard confocal to demanding super-resolution microscopy.[4] The primary trade-off is the multi-step nature of the labeling and the potential for copper catalyst toxicity, although this is being addressed by the development of copper-free click reactions.

Fluorescent Proteins remain the simplest method for specific protein labeling, as they require no external probe addition. However, for long-term or super-resolution imaging, their inferior photostability is a major drawback.[3][14]

Self-Labeling Tags like HaloTag® offer a significant improvement in brightness and photostability by leveraging high-performance synthetic dyes. They represent a powerful middle ground but still impose a considerable size burden on the target protein.

Direct Small-Molecule Probes like SiR-Tubulin offer the best of all worlds in terms of optical performance and ease of use—often in a single, no-wash step.[1] Their fluorogenic nature provides an unbeatable signal-to-noise ratio. Their utility, however, is entirely dependent on the existence of a specific, high-affinity ligand for the protein of interest, which is not available for the vast majority of the proteome.

Conclusion

Probes derived from the This compound scaffold represent a highly efficient and versatile tool for live-cell labeling. Their power lies in the precision of bioorthogonal click chemistry, enabling the specific labeling of virtually any protein of interest with a small, minimally invasive tag. While direct probes like SiR-derivatives may be superior for well-characterized targets like the cytoskeleton, the AP-Benzamide approach provides a robust and broadly applicable platform for investigating the dynamics of novel or less-studied proteins. Its performance in terms of brightness and photostability is on par with other top-tier synthetic dye methods, making it an excellent choice for researchers who require both high-fidelity targeting and superior optical performance in their live-cell imaging experiments.

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comparing the stability of bioconjugates made with 2-amino-N-(prop-2-yn-1-yl)benzamide versus other linkers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on the Critical Role of the Linker in Therapeutic Bioconjugates, Featuring an In-Depth Analysis of 2-amino-N-(prop-2-yn-1-yl)benzamide.

In the intricate world of targeted therapeutics, particularly in the design of antibody-drug conjugates (ADCs), the limelight often falls on the antibody's specificity or the payload's potency. However, the silent partner in this molecular trio, the chemical linker, is arguably the lynchpin determining the success or failure of the entire construct. The stability of this linker is not a mere technical detail; it is a critical determinant of the bioconjugate's therapeutic index, governing its safety and efficacy in vivo.[1][2] An ideal linker must be a master of dual roles: demonstrating resolute stability in the systemic circulation to prevent premature payload release and its associated off-target toxicities, while permitting efficient cleavage and payload liberation at the target site.[2]

This guide offers a comparative analysis of bioconjugate stability, with a special focus on the robust, non-cleavable linkage forged by This compound . We will delve into the chemical principles underpinning linker stability, compare this with other widely used cleavable and non-cleavable linkers, and provide the experimental frameworks necessary for their evaluation.

The Stability Imperative: Why Linker Integrity is Paramount

The journey of a bioconjugate from administration to target cell is fraught with chemical and biological challenges. It must endure varying pH, a host of circulating enzymes, and reactive thiols, all of which can compromise its integrity.[1][3] Premature cleavage of the linker leads to systemic release of the cytotoxic payload, which can cause severe off-target toxicities and a narrowing of the therapeutic window.[4] Conversely, a linker that is too stable and resists cleavage at the target site will fail to deliver its therapeutic payload, rendering the conjugate ineffective.[2] Thus, the rational design of a bioconjugate is fundamentally a balancing act between stability and controlled release.[2]

A Gold Standard of Stability: The Amide and Triazole Linkage of this compound

The linker, this compound, is a versatile building block for creating exceptionally stable bioconjugates.[5] Its structure incorporates two key functionalities that result in robust covalent bonds:

  • An Amide Bond: The benzamide portion of the molecule forms a highly stable amide bond with a corresponding carboxylic acid or activated ester on a payload or biomolecule. Amide bonds are notoriously resistant to chemical hydrolysis under physiological conditions, with an estimated half-life in neutral aqueous solution reaching up to 1000 years.[3] This inherent stability makes them a cornerstone of non-cleavable linker strategies.[3]

  • A Terminal Alkyne for Click Chemistry: The N-(prop-2-yn-1-yl) group provides a terminal alkyne, a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) – the cornerstones of "click chemistry".[5] These reactions form a 1,2,3-triazole ring, a heterocyclic moiety that is exceptionally stable and resistant to enzymatic degradation, hydrolysis, and redox conditions.

A bioconjugate constructed using this compound, therefore, benefits from the combined stability of both an amide bond and a triazole ring. This creates a non-cleavable linkage designed for maximum stability in circulation, with payload release being dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[6]

Comparative Stability of Bioconjugate Linkages

The choice of linker chemistry dictates the bioconjugate's release mechanism and overall stability profile. Below is a comparison of the linkage formed by this compound with other common linker types.

Linker TypeLinkage FormedStability ProfileRelease MechanismKey Characteristics
This compound Amide and 1,2,3-TriazoleVery High Proteolytic degradation of the biomoleculeConsidered non-cleavable; offers exceptional plasma stability, minimizing off-target toxicity.[3][6]
Dipeptide Linkers (e.g., Val-Cit) AmideModerate to High Enzymatic cleavage (e.g., by Cathepsin B in lysosomes)Designed to be stable in circulation but cleaved by specific enzymes overexpressed in tumor cells.[7] Susceptible to premature cleavage by other proteases like neutrophil elastase.[7]
Hydrazone Linkers HydrazoneLow (pH-sensitive) Acid-catalyzed hydrolysisStable at physiological pH (~7.4) but designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-5.5).
Disulfide Linkers DisulfideModerate (Redox-sensitive) Reduction by thiols (e.g., glutathione)Relatively stable in the bloodstream but cleaved in the reducing environment of the cytoplasm, which has a higher glutathione concentration.
Thioether Linkers (from Maleimide) ThioetherHigh Proteolytic degradation of the biomoleculeGenerally stable, but can be susceptible to a retro-Michael reaction, leading to payload exchange with serum proteins like albumin.[1]

Experimental Protocols for Stability Assessment

To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments to assess the stability of chemical linkages in bioconjugates.

Protocol 1: In Vitro Plasma/Serum Stability Assay

Objective: To determine the stability of a bioconjugate in plasma or serum over time by measuring the amount of intact bioconjugate.

Materials:

  • Test bioconjugate and control bioconjugate

  • Human or animal plasma/serum (e.g., from Balb/c mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein A or G magnetic beads for antibody-based bioconjugates

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: Incubate the test bioconjugate in plasma or serum at a final concentration of 100 µg/mL at 37°C.[2]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[2]

  • Sample Preparation:

    • For intact analysis of antibody-drug conjugates, isolate the bioconjugate from the plasma using protein A or G magnetic beads.[2]

    • To analyze released payload, precipitate the plasma proteins (e.g., with acetonitrile) and collect the supernatant.[2]

  • LC-MS/MS Analysis:

    • For intact analysis, determine the change in the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.[2]

    • For released payload analysis, quantify the concentration of the free payload in the supernatant.[2]

  • Data Analysis: Plot the percentage of intact bioconjugate or the concentration of released payload against time to determine the stability profile and calculate the half-life of the linker.[2]

Protocol 2: Hydrolytic Stability Assessment

Objective: To determine the stability of the linkage in aqueous solutions at different pH values, mimicking different physiological compartments.

Materials:

  • Bioconjugate of interest

  • Buffers at various pH values (e.g., pH 2.0 for stomach, pH 5.0 for lysosomes, pH 7.4 for blood plasma, pH 9.0 for small intestine)[8]

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.

  • Incubate the solutions at 37°C.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each solution.

  • Quench the reaction if necessary (e.g., by adding a small amount of acid or base to neutralize the buffer).

  • Analyze the samples by HPLC to quantify the amount of remaining intact bioconjugate and any degradation products.

  • Plot the percentage of the remaining intact bioconjugate against time for each pH condition to determine the hydrolytic stability.

Visualizing Bioconjugation and Stability Workflow

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the bioconjugation process using this compound and a typical workflow for assessing bioconjugate stability.

Bioconjugation_Process cluster_reactants Reactants cluster_steps Conjugation Steps cluster_product Final Bioconjugate Antibody Antibody-Azide Click_Reaction Click Chemistry (CuAAC or SPAAC) Antibody->Click_Reaction Linker This compound Amide_Bond Amide Bond Formation (e.g., EDC/NHS coupling) Linker->Amide_Bond Payload Payload-COOH Payload->Amide_Bond Amide_Bond->Click_Reaction Linker-Payload Intermediate ADC Stable Antibody-Drug Conjugate (Amide + Triazole Linkage) Click_Reaction->ADC

Caption: Bioconjugation workflow using this compound.

Stability_Assessment_Workflow cluster_setup Experimental Setup cluster_sampling Sampling cluster_analysis Analysis cluster_result Result Bioconjugate Test Bioconjugate Plasma Incubate in Plasma/Serum at 37°C Bioconjugate->Plasma Time_Points Collect Aliquots (0, 1, 6, 24, 48, 96, 168h) Plasma->Time_Points Separation Isolate Bioconjugate (e.g., Protein A/G beads) Time_Points->Separation LCMS LC-MS/MS Analysis (Intact Mass or DAR) Separation->LCMS Data_Analysis Data Analysis: Plot % Intact vs. Time Calculate Half-life LCMS->Data_Analysis

Caption: Workflow for in vitro plasma stability assessment of a bioconjugate.

Conclusion

The selection of a linker is a pivotal decision in the design of a bioconjugate, with profound implications for its clinical success. While cleavable linkers offer sophisticated, environment-sensitive release mechanisms, they also present a greater challenge in terms of maintaining stability in circulation. For applications demanding maximum stability and a minimal risk of premature payload release, non-cleavable linkers are the superior choice.

The this compound linker exemplifies this principle by creating a bioconjugate anchored by two exceptionally stable covalent bonds: an amide and a 1,2,3-triazole. This dual-lockdown approach provides a robust and reliable platform for the development of next-generation targeted therapeutics, where ensuring the payload remains firmly attached until the conjugate reaches its destination is the highest priority. By understanding the chemical principles of linker stability and employing rigorous experimental validation, researchers can make informed decisions to optimize the performance and safety of their bioconjugate candidates.

References

  • BenchChem. (n.d.). A Comparative Guide to Amide vs. Thioether Bond Stability in Bioconjugates.
  • BenchChem. (n.d.). Stability comparison of amide vs. thioether linkages in bioconjugates.
  • BenchChem. (n.d.). Stability of Bioconjugate Linkages: A Comparative Guide for Researchers.
  • MDPI. (2021). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]

  • BenchChem. (n.d.). Stability Showdown: A Comparative Guide to Cleavable and Non-Cleavable Linkers in Bioconjugates.
  • ResearchGate. (2024). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

  • PubMed. (2011). The influence of the structural orientation of amide linkers on the serum compatibility and lung transfection properties of cationic amphiphiles. Retrieved from [Link]

  • BenchChem. (n.d.). This compound.
  • MDPI. (2021). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]

  • PubMed. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 2-amino-N-(prop-2-yn-1-yl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance on the safe and compliant disposal of 2-amino-N-(prop-2-yn-1-yl)benzamide (CAS No. 4943-83-3), a versatile chemical intermediate utilized in medicinal chemistry and pharmaceutical research.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental stewardship. The information herein is synthesized from established safety protocols for analogous chemical structures and general guidelines from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on data from structurally related compounds and general principles of chemical safety. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Hazard Assessment and Immediate Safety Precautions

Immediate actions in case of exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]

Personal Protective Equipment (PPE) and Handling

When handling this compound, all personnel must utilize appropriate Personal Protective Equipment (PPE) to minimize exposure risk. OSHA mandates that employers provide and ensure the use of necessary PPE for employees working with hazardous materials.[6][7]

PPE Category Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5]To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact, which may cause irritation.
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.To prevent accidental skin contact.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[5]To minimize inhalation of dust or vapors, which may cause respiratory irritation.

Handling Procedures:

  • Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[5]

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[5]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[5]

  • Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Procedures

Proper disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA).[8] The EPA provides guidelines for the management of hazardous waste from its generation to its final disposal.[9][10][11]

Waste Characterization and Segregation:

  • Identification: All waste containing this compound must be treated as hazardous waste. This includes the pure chemical, reaction residues, and any contaminated materials such as gloves, weighing papers, and pipette tips.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[10] Incompatible wastes can react and create additional hazards.

Step-by-Step Disposal Protocol:

  • Containerization: Collect all waste materials in a designated, leak-proof, and sealable container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound". Ensure the label also includes the date of accumulation and the responsible party's contact information.

  • Storage: Store the sealed waste container in a designated satellite accumulation area or central accumulation area, away from incompatible materials.[9]

  • Arrangement for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[10] All hazardous waste must be transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Final Disposition start Generate Waste (Pure chemical, contaminated labware, etc.) characterize Characterize as Hazardous Waste: This compound start->characterize collect Collect in a designated, compatible, and sealed container. characterize->collect label_waste Label Container: 'Hazardous Waste' Chemical Name Date collect->label_waste store Store in a designated Satellite or Central Accumulation Area. label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Vendor store->contact_ehs transport Transport by a Licensed Hauler contact_ehs->transport dispose Final Disposal at a Permitted TSDF transport->dispose

Caption: Disposal workflow for this compound.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

  • PubChem. 2-amino-N-(prop-2-en-1-yl)benzamide.[Link]

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.[Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. (2016-12-05). [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management? (2025-01-06). [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). [Link]

  • IPG. Decoding OSHA Laboratory Standards: Safety Essentials. (2023-09-20). [Link]

  • ASPR. OSHA Standards for Biological Laboratories.[Link]

  • The University of Tennessee Health Science Center. The Laboratory Standard | Office of Clinical and Research Safety.[Link]

  • USA Mobile Drug Testing. OSHA Standards to Know Before Starting Your Lab. (2023-07-11). [Link]

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A Senior Application Scientist's Guide to Handling 2-amino-N-(prop-2-yn-1-yl)benzamide: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 2-amino-N-(prop-2-yn-1-yl)benzamide, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights into the appropriate personal protective equipment (PPE) and handling procedures for this compound, ensuring both personal safety and the integrity of your research.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from its hydrochloride salt and structurally similar benzamide derivatives provide a clear directive for a cautious and well-informed approach.[1][2][3] The known hazard profile for analogous compounds indicates risks of skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, the following recommendations are grounded in established safety principles for this class of chemicals.

Hazard Assessment and Recommended Personal Protective Equipment

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, the primary exposure routes of concern are inhalation of the powder, skin contact, and eye contact. The following table summarizes the minimum required PPE to mitigate these risks.

PPE CategoryRecommended EquipmentStandard/SpecificationRationale for Use
Eye and Face Protection Safety Goggles with Side ShieldsANSI Z87.1 / EN 166Protects eyes from chemical dust and potential splashes, addressing the risk of serious eye irritation.[3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)EN 374Prevents direct skin contact with the chemical, mitigating the risk of skin irritation.[1][3] Gloves should be inspected before use and changed immediately upon contamination.
Body Protection Standard Laboratory CoatN/AProtects skin and personal clothing from contamination. The lab coat should be fully buttoned.[1][5]
Respiratory Protection NIOSH-Approved RespiratorNIOSH or EN 149Recommended when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles and potential respiratory tract irritation.[3][5]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following protocol outlines the essential steps for donning, handling, and doffing PPE when working with this compound.

1. Preparation and Engineering Controls:

  • Fume Hood: Whenever feasible, all manipulations of the solid compound, including weighing and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Area Designation: Designate a specific area for handling this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]

2. Donning PPE: A Sequence for Safety The order in which PPE is put on is crucial to ensure complete protection.

  • Step 1: Put on the laboratory coat, ensuring it is fully buttoned.

  • Step 2: If your risk assessment requires a respirator, perform a seal check to ensure a proper fit.

  • Step 3: Put on safety goggles.

  • Step 4: Wash and dry hands thoroughly before donning chemical-resistant gloves. Ensure the cuffs of the gloves extend over the cuffs of the lab coat.[1]

3. Doffing PPE: A Sequence to Prevent Contamination The removal of PPE must be done carefully to prevent the transfer of contaminants to your skin or personal clothing.

  • Step 1: Remove gloves first by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Step 2: Remove the laboratory coat by unbuttoning it and rolling it away from your body. This prevents the contaminated outer surface from touching your personal clothing.

  • Step 3: Remove safety goggles.

  • Step 4: If a respirator was used, remove it last.

  • Step 5: Wash hands thoroughly with soap and water after all PPE has been removed.[1]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep Verify Fume Hood & Emergency Equipment don_ppe Don PPE in Correct Sequence prep->don_ppe handle Handle Chemical in Fume Hood don_ppe->handle Enter Work Area close_container Keep Container Closed When Not in Use handle->close_container doff_ppe Doff PPE in Correct Sequence close_container->doff_ppe Exit Work Area wash Wash Hands Thoroughly doff_ppe->wash dispose_waste Dispose of Waste in Labeled Hazardous Waste Container wash->dispose_waste

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

The responsible disposal of chemical waste is as important as its safe handling. This compound and any materials contaminated with it must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][8]

  • Containerization:

    • Solid Waste: Collect solid this compound waste, along with contaminated items like weighing paper and gloves, in a clearly labeled, sealed, and compatible container.[9]

    • Liquid Waste: Solutions containing this compound should be collected in a leak-proof container with a secure cap that is compatible with the solvent used.[9]

  • Labeling: The waste container must be clearly labeled with the full chemical name, "Waste this compound," and an indication of its hazards (e.g., "Irritant," "Handle with Caution").[8]

  • Final Disposal: Under no circumstances should this chemical be disposed of down the sink or in regular trash.[7][8] Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[7][9]

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research.

References

  • BenchChem. (2025). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • BenchChem. (2025). Personal protective equipment for handling Benzamide, N,N,4-trimethyl-.
  • BenchChem. (2025). Personal protective equipment for handling 4-chloro-N-(4-morpholinyl)benzamide.
  • PubChem. 2-amino-N-(prop-2-en-1-yl)benzamide.
  • New Jersey Department of Health. Hazard Summary: Benzamide.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet: P-AMINO BENZAMIDE.
  • Merck. This compound hydrochloride Safety Information.
  • BenchChem. (2025). Proper Disposal of 2-Amino-N-butylpropanamide Hydrochloride: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide.
  • BenchChem. (2025). Proper Disposal of 9-(prop-2-yn-1-yl)-9H-carbazole.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.